molecular formula C27H46N7O17P3S B15546669 4-methylpentanoyl-CoA

4-methylpentanoyl-CoA

货号: B15546669
分子量: 865.7 g/mol
InChI 键: GESPQCUXDWNNGU-HDRQGHTBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methylpentanoyl-CoA is a methyl-branched fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 4-methylpentanoic acid. It is a methyl-branched fatty acyl-CoA and a short-chain fatty acyl-CoA. It is functionally related to an isocaproic acid. It is a conjugate acid of a this compound(4-).

属性

分子式

C27H46N7O17P3S

分子量

865.7 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methylpentanethioate

InChI

InChI=1S/C27H46N7O17P3S/c1-15(2)5-6-18(36)55-10-9-29-17(35)7-8-30-25(39)22(38)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-21(50-52(40,41)42)20(37)26(49-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-16,20-22,26,37-38H,5-12H2,1-4H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1

InChI 键

GESPQCUXDWNNGU-HDRQGHTBSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpentanoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpentanoyl-coenzyme A, also known as isocaproyl-CoA, is a key intermediate in the metabolism of the branched-chain amino acid L-leucine. This technical guide provides a comprehensive overview of the structure, and physicochemical properties of 4-methylpentanoyl-CoA. It delves into its primary known biological role in the L-leucine fermentation pathway of Clostridium difficile, a significant human pathogen. Detailed experimental protocols for the synthesis and enzymatic assays related to this molecule are provided to facilitate further research. Furthermore, this document includes diagrams of the relevant metabolic pathway and experimental workflows to visually represent the complex processes involving this compound.

Introduction

This compound is an acyl-CoA thioester that plays a crucial role in the metabolic pathways of certain anaerobic bacteria. Its structure consists of a 4-methylpentanoic acid (isocaproic acid) moiety linked to coenzyme A via a thioester bond. This high-energy bond makes it a reactive molecule, readily participating in enzymatic reactions. The primary focus of research on this compound has been its involvement in the fermentation of L-leucine by Clostridium difficile, where it serves as a key intermediate in a unique energy-conserving pathway. Understanding the structure, properties, and metabolic fate of this compound is essential for elucidating the metabolic intricacies of organisms that utilize this compound and for developing potential therapeutic interventions targeting these pathways.

Structure and Properties of this compound

The chemical structure of this compound is characterized by the presence of a branched-chain acyl group attached to the sulfhydryl group of coenzyme A.

Chemical Structure
  • IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methylpentanethioate[1]

  • Molecular Formula: C₂₇H₄₆N₇O₁₇P₃S[1]

  • Canonical SMILES: CC(C)CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)O

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are primarily based on computational models due to a lack of extensive experimental characterization in the literature.

PropertyValueSource
Molecular Weight 865.7 g/mol PubChem[1]
Exact Mass 865.18837519 DaPubChem[1]
XLogP3-AA (Computed) -4.2PubChem
Topological Polar Surface Area (Computed) 389 ŲPubChem[1]
Formal Charge -4PubChem[1]
Complexity (Computed) 1460PubChem[1]

Biological Significance: The L-Leucine Fermentation Pathway

This compound is a central intermediate in the reductive branch of L-leucine fermentation in the anaerobic bacterium Clostridium difficile. This pathway is a significant source of energy for the organism.

Pathway Overview

In this pathway, L-leucine is converted to this compound through a series of enzymatic reactions. A key enzyme in this process is (R)-2-hydroxy-4-methylpentanoate CoA-transferase (HadA), which transfers the CoA moiety to (R)-2-hydroxy-4-methylpentanoate.[2][3][4] The resulting (R)-2-hydroxy-4-methylpentanoyl-CoA is then further metabolized.

Leucine_Fermentation_Pathway Leucine L-Leucine Oxoisocaproate 2-Oxoisocaproate Leucine->Oxoisocaproate Leucine aminotransferase Hydroxyisocaproate (R)-2-Hydroxy-4-methylpentanoate Oxoisocaproate->Hydroxyisocaproate (R)-2-hydroxyisocaproate dehydrogenase (LdhA) HydroxyisocaproylCoA (R)-2-Hydroxy-4-methylpentanoyl-CoA Hydroxyisocaproate->HydroxyisocaproylCoA (R)-2-hydroxy-4-methylpentanoate CoA-transferase (HadA) IsocaprenoylCoA (E)-4-Methylpent-2-enoyl-CoA HydroxyisocaproylCoA->IsocaprenoylCoA 2-hydroxyisocaproyl-CoA dehydratase (HadBC) IsocaproylCoA This compound IsocaprenoylCoA->IsocaproylCoA Acyl-CoA dehydrogenase (AcdB) Isocaproate 4-Methylpentanoate IsocaproylCoA->Isocaproate CoA transfer to (R)-2-hydroxy-4-methylpentanoate

Figure 1: Reductive branch of the L-leucine fermentation pathway in C. difficile.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the characterization of the key enzyme involved in its metabolism, as adapted from Kim et al. (2006).[2][3][4]

Chemical Synthesis of this compound

A common method for the synthesis of acyl-CoA thioesters involves the acylation of coenzyme A with an appropriate acylating agent.

Materials:

  • Coenzyme A (lithium salt)

  • 4-Methylpentanoyl chloride (isocaproyl chloride)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Dowex 1X8 (Cl⁻ form)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Nitrogen gas

Procedure:

  • Dissolve Coenzyme A in a minimal amount of cold, saturated sodium bicarbonate solution.

  • Slowly add a solution of 4-methylpentanoyl chloride in anhydrous THF to the Coenzyme A solution with vigorous stirring under a nitrogen atmosphere at 0°C.

  • Continue stirring for 30 minutes at 0°C and then for 1 hour at room temperature.

  • Acidify the reaction mixture to pH 2 with HCl.

  • Extract the aqueous phase with diethyl ether to remove unreacted 4-methylpentanoyl chloride and 4-methylpentanoic acid.

  • Apply the aqueous solution to a column of Dowex 1X8 (Cl⁻ form).

  • Wash the column with water to remove salts.

  • Elute the this compound with a linear gradient of LiCl or by a stepwise elution with increasing concentrations of HCl.

  • Monitor the elution by UV absorbance at 260 nm.

  • Pool the fractions containing this compound, desalt using an appropriate method (e.g., gel filtration or reverse-phase chromatography), and lyophilize to obtain the purified product.

  • Characterize the final product by UV spectroscopy, mass spectrometry, and NMR to confirm its identity and purity.

Synthesis_Workflow Start Start Dissolve_CoA Dissolve Coenzyme A in NaHCO3 Start->Dissolve_CoA Prepare_Acyl_Cl Prepare 4-Methylpentanoyl chloride in THF Start->Prepare_Acyl_Cl Reaction React at 0°C to RT under N2 Dissolve_CoA->Reaction Prepare_Acyl_Cl->Reaction Acidify Acidify to pH 2 with HCl Reaction->Acidify Extract Extract with Diethyl Ether Acidify->Extract Chromatography Dowex 1X8 Chromatography Extract->Chromatography Elute Elute with LiCl or HCl Chromatography->Elute Desalt Desalt and Lyophilize Elute->Desalt Characterize Characterize (UV, MS, NMR) Desalt->Characterize End End Characterize->End

Figure 2: Workflow for the chemical synthesis of this compound.
Expression and Purification of (R)-2-hydroxy-4-methylpentanoate CoA-transferase (HadA)

The HadA enzyme from C. difficile can be heterologously expressed in Escherichia coli and purified for in vitro studies.[2][3][4]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the hadA gene with an affinity tag (e.g., His-tag, Strep-tag)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotics

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)

  • Wash buffer (lysis buffer with a slightly higher concentration of imidazole)

  • Elution buffer (lysis buffer with a high concentration of imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • SDS-PAGE reagents

Procedure:

  • Transform the E. coli expression strain with the hadA expression vector.

  • Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto the equilibrated affinity chromatography column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the tagged HadA protein with elution buffer.

  • Analyze the fractions by SDS-PAGE to check for purity.

  • Pool the pure fractions and dialyze against the dialysis buffer to remove the eluting agent.

  • Determine the protein concentration and store the purified enzyme at -80°C.

Enzyme Assay for (R)-2-hydroxy-4-methylpentanoate CoA-transferase (HadA)

The activity of HadA can be measured by monitoring the formation of this compound or the consumption of its substrates using high-performance liquid chromatography (HPLC).[2][3][4]

Reaction Mixture:

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 5 mM MgCl₂

  • 1 mM (R)-2-hydroxy-4-methylpentanoate

  • 0.5 mM this compound

  • Purified HadA enzyme

Procedure:

  • Prepare the reaction mixture without the enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified HadA enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or perchloric acid.

  • Centrifuge the mixture to precipitate the protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the substrates and products. A C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) as the mobile phase.

  • Monitor the elution of CoA esters by their absorbance at 260 nm.

  • Calculate the enzyme activity based on the rate of product formation or substrate consumption.

Enzyme_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrates) Start->Prepare_Mixture Preincubate Pre-incubate at 37°C Prepare_Mixture->Preincubate Add_Enzyme Initiate with HadA Enzyme Preincubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Methanol/Acid) Incubate->Stop_Reaction Centrifuge Centrifuge to Remove Protein Stop_Reaction->Centrifuge HPLC_Analysis Analyze Supernatant by HPLC Centrifuge->HPLC_Analysis Calculate_Activity Calculate Enzyme Activity HPLC_Analysis->Calculate_Activity End End Calculate_Activity->End

Figure 3: Experimental workflow for the HadA enzyme assay.

Conclusion

This compound is a significant metabolite in the L-leucine fermentation pathway of Clostridium difficile. This guide has provided a detailed overview of its structure, physicochemical properties (primarily computed), and its role in this important metabolic context. The provided experimental protocols for its synthesis and the characterization of the key associated enzyme, (R)-2-hydroxy-4-methylpentanoate CoA-transferase, offer a practical foundation for researchers investigating this and related metabolic pathways. Further experimental determination of the physicochemical properties of this compound and a deeper understanding of the regulation of its metabolic pathway will be crucial for advancing our knowledge in this area and may open new avenues for therapeutic development against C. difficile and other pathogens with similar metabolic strategies.

References

The Metabolic Crossroads of Leucine Catabolism: A Technical Guide to 4-Methylpentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the metabolic function of 4-methylpentanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and related disorders.

Introduction

This compound, also known as isocaproyl-CoA or isovaleryl-CoA, is a branched-chain fatty acyl-CoA that plays a critical role in amino acid metabolism.[1] It is formed from the oxidative decarboxylation of α-ketoisocaproate, which is derived from the transamination of leucine. The metabolic fate of this compound is primarily its conversion to 3-methylcrotonyl-CoA, a crucial step in the pathway that ultimately yields acetyl-CoA and acetoacetate.[2] Dysregulation of this pathway is associated with several inherited metabolic disorders, making the enzymes involved potential therapeutic targets.

Core Metabolic Function and Pathway

The central function of this compound is as an intermediate in the mitochondrial catabolism of leucine.[2] This pathway is essential for the complete oxidation of this essential amino acid, providing a source of energy and important metabolic precursors.

The Leucine Catabolic Pathway

The breakdown of leucine to this compound involves two initial steps common to all branched-chain amino acids: a reversible transamination followed by an irreversible oxidative decarboxylation.[2][3]

Leucine Leucine a_Ketoisocaproate a_Ketoisocaproate Leucine->a_Ketoisocaproate Branched-chain aminotransferase Four_Methylpentanoyl_CoA This compound a_Ketoisocaproate->Four_Methylpentanoyl_CoA Branched-chain α-keto acid dehydrogenase complex

Caption: Initial steps of leucine catabolism.

The subsequent and critical step is the dehydrogenation of this compound to 3-methylcrotonyl-CoA, catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD).[4]

cluster_ivd IVD Reaction Four_Methylpentanoyl_CoA This compound Three_Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Four_Methylpentanoyl_CoA->Three_Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase (IVD) ETF_ox ETF (oxidized) ETF_red ETF (reduced) ETF_ox->ETF_red e-

Caption: Dehydrogenation of this compound.

The product, 3-methylcrotonyl-CoA, is then further metabolized through a series of reactions to ultimately produce acetyl-CoA and acetoacetate, which can enter the citric acid cycle or be used for ketone body synthesis.[2]

Quantitative Data

The enzymatic conversion of this compound is a highly efficient process. The kinetic parameters of human isovaleryl-CoA dehydrogenase (IVD) have been determined, providing insight into its catalytic activity.

EnzymeSubstrateKm (µM)kcat/Km (M-1s-1 per monomer)OrganismReference
Isovaleryl-CoA DehydrogenaseThis compound (Isovaleryl-CoA)1.04.3 x 106Human[4]
Isovaleryl-CoA DehydrogenaseElectron Transfer Flavoprotein (ETF)2.0-Human[4]

Experimental Protocols

Assay of Isovaleryl-CoA Dehydrogenase (IVD) Activity

4.1.1 HPLC-Based Method

This method directly measures the product of the IVD reaction, 3-methylcrotonyl-CoA.[1]

  • Enzyme Preparation: A crude enzyme solution can be prepared from peripheral blood lymphocytes by sonication.[1]

  • Reaction Mixture: The reaction mixture contains the crude enzyme, this compound (isovaleryl-CoA), flavin adenine (B156593) dinucleotide (FAD), and an artificial electron acceptor such as phenazine (B1670421) methosulfate.[1]

  • Incubation: The reaction is incubated at a controlled temperature for a specific time.

  • Analysis: The reaction is stopped, and the product, 3-methylcrotonyl-CoA, is separated by high-performance liquid chromatography (HPLC) and detected by UV spectrophotometry.[1]

4.1.2 Spectrophotometric Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This assay measures the reduction of ETF, the natural electron acceptor for IVD.[5]

  • Reagents: Purified IVD, purified ETF, and this compound (isovaleryl-CoA) are required.

  • Procedure: The assay is performed in a temperature-controlled spectrofluorometer. The decrease in ETF fluorescence upon its reduction by the IVD-catalyzed reaction is monitored over time.[5]

  • Data Analysis: The rate of fluorescence decrease is proportional to the IVD activity.

Measurement of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[6][7]

  • Sample Preparation: Tissues or cells are homogenized and extracted with a suitable solvent, such as an acidic solution, to precipitate proteins and extract the acyl-CoAs.[6]

  • Chromatography: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography.

  • Mass Spectrometry: The separated acyl-CoAs are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound.[6]

cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Output Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction LC Liquid Chromatography Extraction->LC MSMS Tandem Mass Spectrometry (MRM) LC->MSMS Quantification Quantification of This compound MSMS->Quantification

Caption: LC-MS/MS workflow for this compound.

Conclusion

This compound is a pivotal metabolite in the catabolism of leucine. Its efficient conversion by isovaleryl-CoA dehydrogenase is essential for normal energy metabolism. The analytical methods detailed in this guide provide robust tools for the investigation of this pathway and its role in health and disease. Further research into the regulation of IVD and the broader leucine catabolic pathway may uncover novel therapeutic strategies for metabolic disorders.

References

An In-depth Technical Guide to the Biosynthesis of 4-methylpentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 4-methylpentanoyl-CoA, a branched-chain acyl-CoA derivative. The primary metabolic route originates from the catabolism of the branched-chain amino acid L-leucine, yielding isovaleryl-CoA, which is subsequently elongated. An alternative, less common pathway branching from the mevalonate (B85504) pathway has also been identified in certain bacteria. This document details the enzymatic reactions, and relevant protein complexes, and presents available quantitative data. Furthermore, it provides detailed experimental protocols for the purification of key enzymes, enzyme activity assays, and the quantitative analysis of this compound, also known as isocaproyl-CoA. This guide is intended to serve as a valuable resource for researchers in drug development and metabolic engineering, providing the necessary theoretical and practical framework to study this specific biosynthetic pathway.

Introduction

This compound, also known as isocaproyl-CoA, is a methyl-branched fatty acyl-CoA that plays a role as a precursor in the biosynthesis of branched-chain fatty acids and other secondary metabolites. Understanding its biosynthesis is crucial for fields such as metabolic engineering, where manipulating such pathways can lead to the production of novel biofuels and specialty chemicals, and in drug development, as enzymes in these pathways can be potential therapeutic targets. This guide delineates the core biosynthetic pathways, provides detailed experimental methodologies for their study, and presents relevant quantitative data to aid in research and development.

Core Biosynthetic Pathways

There are two primary pathways for the biosynthesis of this compound: the major pathway involving the degradation of L-leucine and a secondary pathway identified in myxobacteria that utilizes intermediates of the mevalonate pathway.

Leucine (B10760876) Degradation Pathway (Major Route)

The most common route for the synthesis of this compound begins with the essential amino acid L-leucine. This pathway involves an initial transamination followed by oxidative decarboxylation to produce isovaleryl-CoA, a key precursor. Isovaleryl-CoA then enters the fatty acid synthesis machinery for elongation to this compound.

The key enzymatic steps are:

  • Transamination of L-leucine: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT) .

  • Oxidative Decarboxylation: α-ketoisocaproate is then converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH) . This is a large, multi-enzyme complex located in the mitochondria.[1][2]

  • Elongation: Isovaleryl-CoA serves as a primer for the fatty acid synthase (FAS) system or is elongated by elongases (ELOVL) , which add a two-carbon unit from malonyl-CoA to produce this compound. This elongation process involves a cycle of condensation, reduction, dehydration, and a second reduction.[3][4]

Leucine_Degradation_Pathway Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH Complex MP_CoA This compound (Isocaproyl-CoA) IsovalerylCoA->MP_CoA FAS / Elongases MalonylCoA Malonyl-CoA MalonylCoA->MP_CoA

Figure 1: Leucine Degradation Pathway to this compound.

Alternative Biosynthesis via Mevalonate Pathway (Myxobacteria)

A secondary, less ubiquitous pathway has been identified in myxobacteria, which can produce isovaleryl-CoA, the precursor to this compound, from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), an intermediate of the mevalonate pathway. This shunt is particularly active when the primary leucine degradation pathway is impaired.

Quantitative Data

Precise quantitative data for the enzymes directly involved in this compound biosynthesis is limited. The tables below summarize available kinetic parameters for related enzymes.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)

The BCKDH complex exhibits broad substrate specificity for branched-chain α-keto acids.

SubstrateOrganismKm (µM)Vmax (nmol/min/mg protein)Reference
α-KetoisocaproateRat Liver15 - 305 - 10N/A
α-Keto-β-methylvalerateRat Liver10 - 254 - 8N/A
α-KetoisovalerateRat Liver20 - 403 - 7N/A
Note: Specific activity and kinetic parameters can vary significantly depending on the purification level and assay conditions.
Acyl-CoA Synthetases
EnzymeSubstrateOrganismKm (µM)Vmax (µmol/min/mg)Reference
Medium-Chain Acyl-CoA SynthetaseHexanoic AcidBovine Liver~150~25[5]
Medium-Chain Acyl-CoA SynthetaseButyric AcidOx Liver~300~15[6]
FATP1 (Broad Specificity)Palmitic Acid (C16:0)Murine~10~0.8[7]
Fatty Acid Synthase (FAS) and Elongases (ELOVL)

The substrate specificity of FAS and ELOVL enzymes for branched-chain acyl-CoAs like isovaleryl-CoA is a key determinant of branched-chain fatty acid synthesis. Kinetic studies on metazoan FAS have shown that the ketoacyl synthase (KS) domain has a lower turnover number for branched extenders compared to malonyl-CoA.[8]

Enzyme SystemSubstrate/PrimerObservationReference
Metazoan FASMethylmalonyl-CoA (extender)Lower turnover number compared to malonyl-CoA.[3]
Bacterial FASIsovaleryl-CoA (primer)Efficiently utilized to produce iso-fatty acids.[4]
Human ELOVL7Acyl-CoAElongates acyl-CoAs with 12 or more carbons.[9]

Experimental Protocols

This section provides detailed methodologies for the study of the this compound biosynthesis pathway.

Purification of Medium-Chain Acyl-CoA Synthetase

This protocol is adapted for the purification of a medium-chain acyl-CoA synthetase from a tissue source, which is expected to have activity towards 4-methylpentanoic acid.

Purification_Workflow cluster_0 Tissue Homogenization & Fractionation cluster_1 Protein Solubilization & Chromatography cluster_2 Analysis Homogenization Homogenize tissue in buffer Centrifugation1 Centrifuge at low speed (remove debris) Homogenization->Centrifugation1 Centrifugation2 Centrifuge supernatant at high speed (pellet mitochondria/microsomes) Centrifugation1->Centrifugation2 Solubilization Solubilize pellet with detergent (e.g., Triton X-100) Centrifugation2->Solubilization AnionExchange Anion Exchange Chromatography (e.g., DEAE-Sepharose) Solubilization->AnionExchange Affinity Affinity Chromatography (e.g., Blue Sepharose) AnionExchange->Affinity GelFiltration Gel Filtration Chromatography (e.g., Sephacryl S-300) Affinity->GelFiltration SDS_PAGE SDS-PAGE analysis of fractions GelFiltration->SDS_PAGE Activity_Assay Enzyme activity assay of fractions GelFiltration->Activity_Assay

Figure 2: General Workflow for Purification of Medium-Chain Acyl-CoA Synthetase.

Methodology:

  • Tissue Homogenization: Homogenize fresh or frozen tissue (e.g., bovine liver mitochondria) in a buffer containing a protease inhibitor cocktail.

  • Differential Centrifugation: Perform a series of centrifugation steps to isolate the mitochondrial or microsomal fraction, where acyl-CoA synthetases are typically located.

  • Solubilization: Resuspend the enriched fraction in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize membrane-bound proteins.

  • Chromatography:

    • Anion-Exchange Chromatography: Load the solubilized protein onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

    • Affinity Chromatography: Apply the active fractions to an affinity column (e.g., Blue Sepharose) that binds nucleotide-binding enzymes.

    • Gel Filtration Chromatography: Further purify the protein based on size using a gel filtration column (e.g., Sephacryl S-300).

  • Analysis: Monitor the purification process at each step by SDS-PAGE to assess purity and by performing enzyme activity assays on the collected fractions.

Acyl-CoA Synthetase Activity Assay

This spectrophotometric coupled-enzyme assay is a reliable method for determining the activity of acyl-CoA synthetase with 4-methylpentanoic acid as a substrate.[10][11]

Assay_Workflow cluster_0 Reaction 1: Acyl-CoA Synthesis cluster_1 Reaction 2: Oxidation & H2O2 Production cluster_2 Reaction 3: Colorimetric Detection Substrates1 4-Methylpentanoic Acid + CoA + ATP Product1 This compound + AMP + PPi Substrates1->Product1 Substrates2 This compound + O2 Product1->Substrates2 Enzyme1 Acyl-CoA Synthetase Product2 2,3-enoyl-4-methylpentanoyl-CoA + H2O2 Substrates2->Product2 Substrates3 H2O2 + Chromogenic Substrate Product2->Substrates3 Enzyme2 Acyl-CoA Oxidase Product3 Colored Product Substrates3->Product3 Measurement Measure Absorbance at specific λ Product3->Measurement Enzyme3 Peroxidase

Figure 3: Coupled-Enzyme Assay for Acyl-CoA Synthetase Activity.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), ATP, CoA, MgCl₂, a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and 3,5-dichloro-2-hydroxybenzenesulfonic acid), acyl-CoA oxidase, and horseradish peroxidase.

  • Enzyme Addition: Add the purified enzyme or cell lysate containing the acyl-CoA synthetase to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the substrate, 4-methylpentanoic acid.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 500 nm) over time, which is proportional to the rate of acyl-CoA formation.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the colored product.

Quantitative Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.[12][13][14][15]

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Homogenization Homogenize cells/tissue in ice-cold extraction buffer Precipitation Protein precipitation with trichloroacetic acid or perchloric acid Homogenization->Precipitation Centrifugation Centrifuge to pellet protein Precipitation->Centrifugation SPE Solid Phase Extraction (SPE) of supernatant Centrifugation->SPE LC_Separation Reverse-phase LC separation SPE->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1: Precursor Ion Scan ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Quantification Quantification using internal standards MS2->Quantification Data_Processing Data processing and concentration calculation Quantification->Data_Processing

Figure 4: Workflow for Quantitative Analysis of Acyl-CoAs by LC-MS/MS.

Methodology:

  • Sample Extraction: Homogenize cells or tissues in an ice-cold extraction buffer, followed by protein precipitation with an acid like trichloroacetic acid.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using a C18 SPE cartridge.

  • LC Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography with a suitable gradient.

  • MS/MS Detection: Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, using a specific precursor-product ion transition.

  • Quantification: Use an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) for accurate quantification.

Conclusion

The biosynthesis of this compound is intricately linked to primary metabolic pathways, particularly the catabolism of L-leucine. This guide has provided a detailed overview of the known biosynthetic routes, presented available quantitative data on related enzymes, and offered comprehensive experimental protocols for the investigation of this pathway. While specific kinetic data for the enzymes directly utilizing 4-methylpentanoic acid and isovaleryl-CoA as substrates for synthesis and elongation, respectively, remain to be fully elucidated, the methodologies and comparative data presented herein provide a solid foundation for future research in this area. A deeper understanding of this pathway will undoubtedly contribute to advancements in metabolic engineering and the development of novel therapeutics.

References

The Role of 4-Methylpentanoyl-CoA in Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpentanoyl-CoA, also known as isocaproyl-CoA, is a branched-chain acyl-CoA derived from the catabolism of the essential amino acid L-leucine. It plays a pivotal role in lipid metabolism by serving as a primer for the fatty acid synthase (FAS) system, leading to the synthesis of odd-numbered, iso-branched-chain fatty acids (BCFAs). These specialized lipids are integral components of cell membranes in various organisms, particularly bacteria, and influence membrane fluidity and environmental adaptation. In adipocytes, the contribution of leucine (B10760876) catabolism to the lipogenic acetyl-CoA pool is significant. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its function as a primer in fatty acid synthesis, quantitative data on its impact on fatty acid profiles, and detailed experimental protocols for its study.

Introduction to Branched-Chain Fatty Acid Synthesis

Fatty acid synthesis is a fundamental anabolic process. While the synthesis of straight-chain fatty acids using acetyl-CoA as the universal primer is well-understood, the formation of branched-chain fatty acids (BCFAs) involves alternative primers. These primers are typically short-chain branched acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.

  • Iso-even BCFAs are primed by isobutyryl-CoA (from valine).

  • Iso-odd BCFAs are primed by this compound (isocaproyl-CoA) from leucine.

  • Anteiso-odd BCFAs are primed by 2-methylbutyryl-CoA (from isoleucine).

This compound initiates the synthesis of fatty acids such as 13-methyltetradecanoic acid (iso-C15:0) and 15-methylhexadecanoic acid (iso-C17:0), which are crucial for maintaining membrane fluidity in certain bacteria[1].

Biosynthesis of this compound from Leucine

The generation of this compound is a multi-step process occurring within the mitochondrial matrix, originating from the BCAA L-leucine.

  • Transamination : The first step is a reversible transamination of L-leucine to α-ketoisocaproate (KIC). This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT).

  • Oxidative Decarboxylation : KIC is then irreversibly decarboxylated to form this compound (isovaleryl-CoA). This critical, rate-limiting step is catalyzed by the mitochondrial multi-enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH)[2].

The activity of the BCKDH complex is tightly regulated and is a key determinant of the availability of this compound for downstream metabolic processes, including fatty acid synthesis.

Leucine_Catabolism Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA This compound (Isovaleryl-CoA) KIC->IsovalerylCoA BCKDH Complex (Irreversible) BCFA iso-Odd Branched-Chain Fatty Acids (iso-C15, iso-C17) IsovalerylCoA->BCFA Fatty Acid Synthase (Primer)

Caption: Biosynthesis pathway of this compound from L-leucine.

Role as a Primer in Fatty Acid Synthesis

In standard fatty acid synthesis, the β-ketoacyl-ACP synthase III (FabH) enzyme catalyzes the initial condensation of acetyl-CoA with malonyl-ACP[3][4]. However, the substrate specificity of FabH varies across species. In many bacteria, such as Staphylococcus aureus and Bacillus subtilis, FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA[3].

This compound serves as a substrate for FabH, initiating the elongation cycles. Following the initial condensation, the growing acyl chain is extended by the sequential addition of two-carbon units derived from malonyl-CoA, mirroring the process of straight-chain fatty acid synthesis. The final products are typically iso-C15:0 and iso-C17:0 fatty acids[1].

FAS_Priming cluster_primers Alternative Primers cluster_fas Fatty Acid Synthase (FAS) Cycle cluster_products Fatty Acid Products AcetylCoA Acetyl-CoA FabH FabH (Condensing Enzyme) AcetylCoA->FabH IsovalerylCoA This compound IsovalerylCoA->FabH Elongation Elongation Cycles (+ Malonyl-CoA) FabH->Elongation SCFA Straight-Chain Fatty Acids (e.g., C16:0) Elongation->SCFA from Acetyl-CoA BCFA iso-Odd Branched-Chain Fatty Acids (e.g., iso-C15:0) Elongation->BCFA from this compound

Caption: Priming of fatty acid synthesis by this compound vs. acetyl-CoA.

Quantitative Data and Experimental Evidence

The availability of leucine-derived primers directly influences the fatty acid composition of cells. Studies in bacteria and adipocytes have provided quantitative insights into this relationship.

Impact on Bacterial Fatty Acid Profiles

In many bacterial species, BCFAs are the predominant lipid type. In Staphylococcus xylosus, BCFAs constitute 83.3% of the total cellular fatty acids. The dominant fatty acid is anteiso-C15:0 (derived from isoleucine), which makes up 55% of the total[5]. Supplementing the growth medium of Bacillus subtilis with specific BCAAs or their corresponding short-chain fatty acids leads to a significant increase in the synthesis of the structurally related fatty acids, demonstrating that primer availability is a key determinant of the final fatty acid profile[5].

Contribution to Lipogenesis in Adipocytes

Adipose tissue actively metabolizes BCAAs. Isotope tracing studies in 3T3-L1 adipocytes have quantified the contribution of BCAA catabolism to fatty acid synthesis. Leucine and isoleucine together were found to contribute approximately 25% of the lipogenic acetyl-CoA pool, which is used for the synthesis of all fatty acids[2][6]. Furthermore, inhibiting the BCKDH enzyme complex in adipocytes leads to a marked decrease in the abundance of monomethyl branched-chain fatty acids (mmBCFAs), confirming the direct link between this pathway and BCFA synthesis[2].

Cell TypeConditionObservationQuantitative ValueReference
Staphylococcus xylosusStandard GrowthPredominance of BCFAs83.3% of total fatty acids[5]
3T3-L1 AdipocytesDifferentiatedContribution of Leucine/Isoleucine to Lipogenic Acetyl-CoA~25%[2][6]
3T3-L1 AdipocytesBCKDH KnockdownDecrease in monomethyl BCFAsSignificant reduction vs. control[2]

Table 1: Summary of Quantitative Data on the Role of BCAA Catabolism in Fatty Acid Synthesis.

Enzyme Kinetics of FabH

The efficiency with which FabH utilizes different primers has been determined through kinetic studies. For the S. aureus FabH enzyme, the substrate preference is markedly skewed towards branched-chain primers over the traditional acetyl-CoA.

Substrate (Primer)Km (μM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
Isovaleryl-CoA1.1 ± 0.179 ± 171.8
Isobutyryl-CoA0.8 ± 0.1100 ± 2125.0
Butyryl-CoA1.3 ± 0.183 ± 163.8
Acetyl-CoA57 ± 510 ± 10.18

Table 2: Kinetic Parameters of Staphylococcus aureus FabH with Various Acyl-CoA Primers. Data adapted from Qiu et al., 2005. The data clearly shows a significantly higher catalytic efficiency for branched-chain primers like isovaleryl-CoA compared to acetyl-CoA[3].

Key Experimental Protocols

Protocol for BCKDH Activity Assay (Spectrophotometric)

This protocol measures the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Tissue or cell homogenate

  • Assay Buffer: 30 mM KH2PO4, pH 7.5, 2 mM MgCl2, 0.5 mM EDTA, 0.5 mM thiamine (B1217682) pyrophosphate, 1 mM NAD+, 0.2 mM Coenzyme A, 0.1% Triton X-100.

  • Substrate: α-ketoisocaproate (from leucine).

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare tissue or cell extracts in an appropriate extraction buffer.

  • Precipitate the BCKDH complex from the extract using polyethylene (B3416737) glycol.

  • Resuspend the enzyme pellet in the assay buffer.

  • To a cuvette, add 1 ml of the assay buffer and the enzyme preparation.

  • Initiate the reaction by adding the α-ketoacid substrate (e.g., α-ketoisocaproate).

  • Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

BCKDH_Assay Start Prepare Cell/Tissue Extract Step1 Add Extract to Assay Buffer containing NAD+ and CoA Start->Step1 1 Step2 Initiate Reaction with α-Ketoisocaproate Step1->Step2 2 Step3 Monitor A340 increase (NADH Production) Step2->Step3 3 End Calculate Enzyme Activity Step3->End 4

Caption: Experimental workflow for the spectrophotometric BCKDH activity assay.
Protocol for GC-MS Analysis of Cellular Fatty Acids

This protocol outlines the general steps for analyzing the fatty acid composition of biological samples.

Materials:

  • Biological sample (e.g., cell pellet).

  • Methanol with 2.5% H2SO4 (for transesterification).

  • Hexane (B92381) (for extraction).

  • Internal Standard (e.g., heptadecanoic acid, C17:0).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Harvest and Lyse Cells : Pellet cells by centrifugation and wash.

  • Saponification and Transesterification : Resuspend the pellet in methanolic H2SO4. Add an internal standard. Heat at 80-100°C for 1-2 hours to convert fatty acids to fatty acid methyl esters (FAMEs).

  • Extraction : After cooling, add water and hexane. Vortex thoroughly and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • Analysis : Inject the hexane extract into the GC-MS. The GC separates the FAMEs based on their volatility and polarity. The MS identifies and quantifies the FAMEs based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification : Calculate the relative abundance of each fatty acid by comparing its peak area to that of the internal standard.

Protocol for 13C-Leucine Isotope Tracing

This method traces the metabolic fate of leucine carbons into newly synthesized fatty acids.

Materials:

  • Cell culture medium deficient in leucine.

  • [U-¹³C₆]-L-leucine tracer.

  • Standard cell culture equipment.

  • GC-MS or LC-MS/MS system.

Procedure:

  • Labeling : Culture cells in a medium where standard leucine is replaced with a known concentration of [U-¹³C₆]-L-leucine for a defined period (e.g., 24-48 hours).

  • Harvesting and Extraction : Harvest the cells and extract total lipids.

  • Derivatization : Convert the fatty acids in the lipid extract to FAMEs as described in Protocol 5.2.

  • Mass Spectrometry Analysis : Analyze the FAMEs by GC-MS. The mass spectrometer will detect mass isotopologues of the fatty acids (e.g., M+2, M+4, etc.), indicating the incorporation of ¹³C atoms from the tracer.

  • Data Analysis : Use specialized software to correct for the natural abundance of ¹³C and calculate the fractional contribution of the tracer to the lipogenic acetyl-CoA pool and the de novo synthesis rates of specific fatty acids.

Significance and Drug Development Implications

The pathway leading from leucine to BCFAs represents a potential target for therapeutic intervention, particularly in the context of bacterial infections. Since many pathogenic bacteria, including S. aureus, rely on BCFAs for membrane integrity, inhibitors of the BCKDH complex or the bacterial-specific FabH enzyme could serve as novel antibiotics[3].

In metabolic diseases such as obesity and type 2 diabetes, elevated circulating levels of BCAAs are observed. Understanding how BCAA catabolism contributes to lipogenesis in adipocytes provides crucial insights into the pathophysiology of these conditions. Modulating this pathway could offer new strategies for managing metabolic disorders.

Conclusion

This compound, derived from leucine catabolism, is a key alternative primer for fatty acid synthesis, leading to the production of iso-odd branched-chain fatty acids. Its role is particularly prominent in bacteria, where it is essential for shaping the lipid composition of the cell membrane. In mammals, this pathway contributes significantly to the pool of precursors for lipogenesis in adipocytes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating this important nexus of amino acid and lipid metabolism, with implications for both infectious and metabolic disease research.

References

4-methylpentanoyl-CoA in branched-chain amino acid catabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Isovaleryl-CoA in Branched-Chain Amino acid Catabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids that play critical roles beyond their function as mere building blocks for proteins. Their catabolism is a significant source of energy and provides precursors for the synthesis of other biomolecules. The breakdown of leucine, in particular, is a purely ketogenic pathway, yielding acetyl-CoA and acetoacetate (B1235776). A key intermediate in this pathway is isovaleryl-CoA, also known as 4-methylpentanoyl-CoA. This technical guide provides a comprehensive overview of the role of isovaleryl-CoA in leucine catabolism, detailing the enzymatic steps, regulatory mechanisms, and its implication in metabolic health and disease. The guide also presents relevant quantitative data, detailed experimental protocols for studying this pathway, and visual diagrams of the core processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The catabolism of branched-chain amino acids (BCAAs) is a crucial metabolic process, with the initial steps being common to all three BCAAs: leucine, isoleucine, and valine.[1] Unlike most other amino acids, the primary site of BCAA catabolism is not the liver, but rather skeletal muscle and other peripheral tissues.[2] This process begins with a reversible transamination reaction, followed by an irreversible oxidative decarboxylation, which is the rate-limiting step.[3] The breakdown of leucine is strictly ketogenic, ultimately producing acetyl-CoA and acetoacetate.[4][5]

Isovaleryl-CoA (this compound) is a critical intermediate in the catabolic pathway of leucine.[6] It is formed from the oxidative decarboxylation of α-ketoisocaproate, the α-keto acid of leucine. The subsequent metabolism of isovaleryl-CoA is a focal point for understanding leucine's contribution to energy homeostasis and for investigating inborn errors of metabolism. Dysregulation of BCAA catabolism, and by extension isovaleryl-CoA metabolism, has been implicated in various pathological conditions, including metabolic syndrome, diabetes, and certain neurological disorders.[7] This guide will delve into the core aspects of isovaleryl-CoA's journey through the leucine catabolic pathway.

The Leucine Catabolic Pathway: The Journey of Isovaleryl-CoA

The catabolism of leucine to acetyl-CoA and acetoacetate involves a series of enzymatic reactions primarily occurring within the mitochondria.[8] The pathway can be dissected into several key steps, starting from the formation of isovaleryl-CoA.

Formation of Isovaleryl-CoA

The initial two steps of BCAA catabolism are shared among leucine, isoleucine, and valine.[9]

  • Transamination: Leucine is first converted to its corresponding α-keto acid, α-ketoisocaproate (KIC), by the action of branched-chain aminotransferase (BCAT). This reaction is reversible.[7]

  • Oxidative Decarboxylation: KIC is then irreversibly decarboxylated to form isovaleryl-CoA . This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex that is the rate-limiting step in BCAA catabolism.[1]

The Fate of Isovaleryl-CoA

Once formed, isovaleryl-CoA undergoes a series of reactions to ultimately yield acetyl-CoA and acetoacetate.

  • Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD).[6][10] This enzyme requires FAD as a cofactor.[10] A deficiency in IVD leads to the genetic disorder isovaleric acidemia.[6]

  • Carboxylation: 3-methylcrotonyl-CoA is then carboxylated to form 3-methylglutaconyl-CoA. This reaction is catalyzed by 3-methylcrotonyl-CoA carboxylase (MCC), a biotin-dependent enzyme.[11][12]

  • Hydration: 3-methylglutaconyl-CoA is hydrated to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme 3-methylglutaconyl-CoA hydratase.[11]

  • Cleavage: Finally, HMG-CoA is cleaved by HMG-CoA lyase to yield acetyl-CoA and acetoacetate .[13] Acetoacetate is a ketone body that can be used as an energy source by various tissues, including the brain, especially during periods of fasting.[14]

Below is a diagram illustrating the catabolic pathway of leucine, highlighting the central role of isovaleryl-CoA.

Leucine_Catabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA (this compound) KIC->Isovaleryl_CoA BCKDH (Rate-limiting) Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Methylglutaconyl_CoA->HMG_CoA 3-Methylglutaconyl-CoA hydratase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA lyase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase

Catabolic pathway of Leucine to Acetyl-CoA and Acetoacetate.

Quantitative Data in BCAA Catabolism

While specific concentrations of isovaleryl-CoA and other intermediates can vary significantly based on tissue type, diet, and physiological state, this section aims to provide a structured overview of relevant quantitative data found in the literature.

Table 1: Key Enzymes in Isovaleryl-CoA Metabolism and Associated Genetic Disorders
EnzymeGene(s)Cofactor(s)Function in Leucine CatabolismAssociated Genetic Disorder
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex BCKDHA, BCKDHB, DBTThiamine pyrophosphate, Lipoic acid, FAD, NAD+Oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoAMaple Syrup Urine Disease (MSUD)[2]
Isovaleryl-CoA Dehydrogenase (IVD) IVDFADOxidation of isovaleryl-CoA to 3-methylcrotonyl-CoAIsovaleric Acidemia (IVA)[6]
3-Methylcrotonyl-CoA Carboxylase (MCC) MCCC1, MCCC2Biotin, ATPCarboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA3-Methylcrotonyl-CoA Carboxylase Deficiency[12][15]
3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL) HMGCLDivalent metal ionCleavage of HMG-CoA to acetyl-CoA and acetoacetateHMG-CoA Lyase Deficiency[13][16]

Experimental Protocols

Studying the role of isovaleryl-CoA in BCAA catabolism requires precise and robust experimental methodologies. This section provides an overview of key experimental protocols.

Quantification of Isovaleryl-CoA and Other Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of acyl-CoA species, including isovaleryl-CoA, in biological samples.

Objective: To measure the absolute concentration of isovaleryl-CoA and related acyl-CoAs in tissue homogenates or cell lysates.

Methodology Overview:

  • Sample Preparation:

    • Rapidly freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen samples in a suitable extraction buffer, often containing a strong acid (e.g., perchloric acid) to precipitate proteins and an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • The supernatant is loaded onto an SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

    • Wash the cartridge with a series of solvents to remove unbound contaminants.

    • Elute the acyl-CoAs with an appropriate solvent mixture.

  • LC-MS/MS Analysis:

    • Inject the eluted sample onto a reverse-phase liquid chromatography column to separate the different acyl-CoA species.

    • The separated analytes are then introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each acyl-CoA are monitored for highly selective and sensitive quantification.

  • Data Analysis:

    • Quantify the concentration of each acyl-CoA by comparing the peak area of the analyte to that of the internal standard.

Measurement of Isovaleryl-CoA Dehydrogenase (IVD) Activity

Measuring the activity of IVD is crucial for diagnosing isovaleric acidemia and for basic research into leucine metabolism.

Objective: To determine the rate of oxidation of isovaleryl-CoA by IVD in cell or tissue extracts.

Methodology Overview:

  • Sample Preparation:

    • Isolate mitochondria from tissue homogenates or cell lysates, as IVD is a mitochondrial enzyme.

  • Reaction Mixture:

    • Prepare a reaction buffer containing the mitochondrial extract, isovaleryl-CoA as the substrate, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or ferricenium hexafluorophosphate).

  • Activity Measurement:

    • The activity of IVD is determined by spectrophotometrically monitoring the reduction of the electron acceptor over time. The rate of color change is proportional to the enzyme activity.

    • Alternatively, the production of 3-methylcrotonyl-CoA can be measured by LC-MS/MS.

Below is a diagram illustrating a general workflow for studying BCAA catabolism.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Tissue Tissue/Cell Sample Homogenization Homogenization & Protein Precipitation Tissue->Homogenization Extraction Metabolite Extraction Homogenization->Extraction LCMS LC-MS/MS Analysis (Metabolite Quantification) Extraction->LCMS Enzyme_Assay Enzyme Activity Assays (e.g., IVD activity) Extraction->Enzyme_Assay Quantification Quantitative Analysis LCMS->Quantification Enzyme_Assay->Quantification Flux_Analysis Metabolic Flux Analysis Quantification->Flux_Analysis Pathway_Mapping Pathway Mapping Flux_Analysis->Pathway_Mapping

General experimental workflow for BCAA catabolism studies.

Conclusion and Future Directions

Isovaleryl-CoA is a pivotal metabolite in the catabolism of the essential amino acid leucine. Its proper metabolism is crucial for energy production and maintaining metabolic homeostasis. This technical guide has provided a detailed overview of the leucine catabolic pathway with a focus on isovaleryl-CoA, including the enzymes involved, associated genetic disorders, and key experimental methodologies.

The intricate regulation of BCAA catabolism and its links to major metabolic diseases such as obesity and type 2 diabetes are areas of intense research. Future studies will likely focus on elucidating the tissue-specific regulation of the enzymes involved in isovaleryl-CoA metabolism and exploring therapeutic strategies that target this pathway. A deeper understanding of the factors that control the flux through the leucine catabolic pathway will be essential for developing novel interventions for metabolic and neurological disorders. The continued development of advanced analytical techniques, such as metabolomics and flux analysis, will undoubtedly play a crucial role in these future endeavors.

References

discovery of 4-methylpentanoyl-CoA as a metabolic intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Role of 4-Methylpentanoyl-CoA as a Metabolic Intermediate

Issued: December 2025

Abstract

This technical guide provides a comprehensive overview of this compound (also known as isocaproyl-CoA), a significant metabolic intermediate. Primarily recognized for its role in the catabolism of the branched-chain amino acid L-leucine, this molecule serves as a crucial junction in cellular metabolism. This document details the metabolic pathways involving this compound, the key enzymes responsible for its transformation, quantitative data regarding analogous metabolic processes, and the experimental protocols used for its identification and study. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of amino acid degradation and branched-chain fatty acid metabolism.

Introduction: Defining this compound

This compound is a branched-chain, short-chain fatty acyl-CoA.[1] It is formed from the formal condensation of the thiol group of coenzyme A with the carboxyl group of 4-methylpentanoic acid (isocaproic acid).[1] Its discovery and scientific importance are intrinsically linked to the elucidation of the metabolic pathways for branched-chain amino acids (BCAAs), particularly L-leucine.[2][3] While the canonical degradation pathway of leucine (B10760876) proceeds through the closely related intermediate isovaleryl-CoA (3-methylbutanoyl-CoA), specific alternative pathways, such as L-leucine fermentation in certain bacteria, have identified this compound as a key, directly-involved intermediate.[2][4][5] Understanding its metabolism provides critical insights into amino acid utilization, energy production, and its potential role as a biosynthetic precursor for more complex molecules.

Metabolic Pathways and Discovery Context

The role of this compound as a metabolic intermediate is understood primarily through its connection to leucine metabolism. Leucine, along with isoleucine and valine, is an essential BCAA whose catabolism begins in extra-hepatic tissues like muscle.[6]

Canonical Leucine Degradation Pathway

The most well-documented pathway for leucine catabolism does not directly feature this compound but rather its isomer, isovaleryl-CoA. This pathway is crucial for context:

  • Transamination: L-leucine is first converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT).[6][7]

  • Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[3][7]

  • Dehydrogenation and Further Processing: Isovaleryl-CoA is subsequently dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) to 3-methylcrotonyl-CoA.[2] This intermediate is then further metabolized through a series of reactions to ultimately yield acetoacetate (B1235776) and acetyl-CoA, which can enter central energy pathways.[2][3][6]

G Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA (3-Methylbutanoyl-CoA) KIC->IsovalerylCoA BCKDH MC_CoA 3-Methylcrotonyl-CoA IsovalerylCoA->MC_CoA IVD MGC_CoA 3-Methylglutaconyl-CoA MC_CoA->MGC_CoA MCC HMG_CoA HMG-CoA MGC_CoA->HMG_CoA MGH Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGCL AcetylCoA Acetyl-CoA HMG_CoA->AcetylCoA HMGCL

Leucine Fermentation via this compound

The direct discovery of this compound as an intermediate occurred during the characterization of an L-leucine fermentation pathway in the bacterium Peptoclostridium difficile.[4][5] In this anaerobic pathway, the enzyme (R)-2-hydroxy-4-methylpentanoate CoA-transferase was identified. This enzyme catalyzes the reversible transfer of Coenzyme A from this compound to (R)-2-hydroxy-4-methylpentanoate.[4][5] This discovery was significant as it demonstrated a metabolic route where this compound is a direct substrate, distinct from the canonical oxidative degradation pathway.

G sub1 This compound enzyme CoA-Transferase (hadA) sub1->enzyme sub2 (R)-2-Hydroxy-4-methylpentanoate sub2->enzyme prod1 4-Methylpentanoate (Isocaproate) prod2 (R)-2-Hydroxy-4-methylpentanoyl-CoA enzyme->prod1 enzyme->prod2

Role as a Biosynthetic Precursor

Branched-chain acyl-CoAs, including this compound, can serve as "starter" units for the biosynthesis of branched-chain fatty acids. This process is particularly relevant in certain bacteria.[2] While less common than acetyl-CoA, these branched starters lead to the production of fatty acids with methyl branches, altering the physical properties of cell membranes. There is also evidence that branched-chain acyl-CoAs are utilized in the biosynthesis of complex natural products and antibiotics, where they are incorporated by polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) machinery.

Quantitative Data

Direct quantitative data, such as enzyme kinetics and cellular concentrations for this compound and its specific enzymes, are not widely reported in the literature. However, data from the closely related and extensively studied intermediate, isovaleryl-CoA, and its associated enzyme, isovaleryl-CoA dehydrogenase (IVD), provide a valuable proxy for understanding the biochemical parameters of this class of molecules.

ParameterValueOrganism/SystemComments
Enzyme Kinetics (Isovaleryl-CoA Dehydrogenase)
Km for isovaleryl-CoA22 µMHuman FibroblastsRepresents the substrate concentration at half-maximal velocity.[8]
Vmax51 pmol ³H₂O/min/mg proteinHuman FibroblastsRepresents the maximum rate of reaction.[8]
Ki for (methylenecyclopropyl)acetyl-CoA~2 µMHuman FibroblastsInhibition constant for a known IVD inhibitor.[8]
Cellular Concentrations (Short-Chain Acyl-CoAs)
Acetyl-CoAUp to 230 nmol/gStreptomyces albusProvides an upper-bound context for a highly abundant acyl-CoA.[9]
Crotonyl-CoA~0.3 nmol/gStreptomyces albusProvides a lower-bound context for a trace-level acyl-CoA.[9]

Experimental Protocols

The discovery and characterization of acyl-CoA intermediates rely on sophisticated analytical techniques capable of separating and quantifying these low-abundance, structurally similar molecules.

Protocol for Quantification of Acyl-CoAs by LC-MS/MS

This method is the gold standard for the sensitive and specific quantification of various acyl-CoA species in biological samples.[10][11]

  • Sample Preparation & Extraction:

    • Flash-freeze biological samples (e.g., cell pellets, tissues) in liquid nitrogen to quench metabolic activity.

    • Prepare an internal standard mixture containing stable isotope-labeled acyl-CoAs (e.g., ¹³C-labeled) corresponding to the analytes of interest. This is critical for accurate quantification.[11]

    • Homogenize the frozen sample in a cold extraction buffer (e.g., 10% trichloroacetic acid or an acetonitrile (B52724)/methanol (B129727)/water mixture).

    • Add the internal standard mixture to the homogenate.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition an SPE cartridge (e.g., C18) according to the manufacturer's protocol.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water with 0.1% formic acid) to remove salts and polar contaminants.

    • Elute the acyl-CoAs with a strong organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18). Separate the acyl-CoAs using a gradient of two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[10]

    • Quantification: Use the Multiple Reaction Monitoring (MRM) mode. For each acyl-CoA, monitor a specific precursor-to-product ion transition. Quantify the endogenous (light) acyl-CoA by comparing its peak area to that of the corresponding stable isotope-labeled (heavy) internal standard.[10][11]

G cluster_prep Sample Preparation cluster_analysis Analysis Harvest 1. Harvest & Quench (Liquid N2) Extract 2. Extract with Solvent & Add Internal Standards Harvest->Extract Centrifuge 3. Centrifuge (Pellet Debris) Extract->Centrifuge SPE 4. SPE Cleanup (Optional) Centrifuge->SPE Supernatant LC 5. LC Separation (Reverse Phase) SPE->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Data 7. Data Analysis (Peak Integration) MS->Data

Protocol for Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction)

This assay measures the activity of acyl-CoA dehydrogenases (like IVD) by monitoring the reduction of the electron-transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence. This method is highly sensitive and applicable to crude cell lysates or purified enzymes.[12]

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 0.2 mM EDTA.

    • Substrate: Prepare a stock solution of the acyl-CoA substrate (e.g., isovaleryl-CoA or this compound) in water.

    • ETF: Purified electron-transfer flavoprotein.

    • Enzyme Source: Prepare a cell lysate (e.g., from cultured fibroblasts or HEK293T cells) by sonication in a lysis buffer, followed by centrifugation to clarify. Determine the total protein concentration of the lysate.

  • Assay Procedure:

    • Perform the assay in a 96-well black plate suitable for fluorescence measurements.

    • To each well, add the assay buffer, a specific concentration of ETF (e.g., 1-5 µM), and the enzyme source (e.g., 20-50 µg of total protein).

    • Initiate the reaction by adding the acyl-CoA substrate to a final concentration (e.g., 100 µM).

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the decrease in ETF fluorescence over time (e.g., every 30 seconds for 10-20 minutes). Use an excitation wavelength of ~380 nm and an emission wavelength of ~495 nm.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decrease (ΔRFU/min) from the linear portion of the curve.

    • The specific activity is typically expressed as the rate of fluorescence change per milligram of protein in the enzyme source (ΔRFU/min/mg protein).

    • Run parallel control reactions without the substrate to account for any background fluorescence decay.

Conclusion

The identification of this compound as a metabolic intermediate, particularly in the context of leucine fermentation in P. difficile, has broadened our understanding of branched-chain amino acid catabolism. While it is structurally similar to the canonical intermediate isovaleryl-CoA, its direct involvement in specific pathways underscores the metabolic diversity present across different organisms. The advanced analytical methods developed for the study of acyl-CoAs, such as LC-MS/MS and fluorescence-based enzyme assays, have been instrumental in these discoveries. Continued research into the roles of branched-chain acyl-CoAs like this compound is essential for a complete picture of cellular metabolism and may reveal novel targets for therapeutic intervention, especially in the context of metabolic diseases and the biosynthesis of natural products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine (B10760876) metabolism caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency leads to the accumulation of 4-methylpentanoyl-CoA (more commonly known as isovaleryl-CoA) and its derivatives, resulting in a wide spectrum of clinical manifestations, from life-threatening metabolic crises in neonates to asymptomatic individuals identified through newborn screening. This technical guide provides a comprehensive overview of the biochemical basis of IVA, focusing on the role of isovaleryl-CoA. It details the pathophysiology of the disease, diagnostic methodologies including quantitative metabolite analysis, and detailed experimental protocols for key assays. Furthermore, this guide presents signaling pathways and experimental workflows using logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Isovaleric acidemia (IVA), first described in 1966, is a classic example of an organic aciduria.[1] It arises from a defect in the catabolic pathway of the branched-chain amino acid leucine.[2] The enzymatic block is at the level of isovaleryl-CoA dehydrogenase (IVD), which is responsible for the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[3] The resulting accumulation of isovaleryl-CoA and its subsequent metabolites, such as isovaleric acid, isovalerylglycine (IVG), and 3-hydroxyisovaleric acid, are toxic and lead to the clinical manifestations of the disease.[4] A characteristic "sweaty feet" odor, caused by the accumulation of isovaleric acid, is a hallmark of acute episodes.[2]

The clinical presentation of IVA is highly variable, ranging from a severe, acute neonatal-onset form with metabolic acidosis, hyperammonemia, and neurological distress, to a chronic, intermittent form with developmental delay and episodic decompensation.[2][3] With the advent of expanded newborn screening using tandem mass spectrometry, a milder, often asymptomatic phenotype has been identified.[2] This guide will delve into the intricate biochemical details of this compound's role in this disorder, providing a technical resource for the scientific community.

The Biochemical Pathway of Leucine Catabolism and the Role of this compound

The catabolism of leucine is a critical metabolic pathway that ultimately yields acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production.[5] this compound, or isovaleryl-CoA, is a key intermediate in this pathway.

The initial steps of leucine breakdown are shared with the other branched-chain amino acids, valine and isoleucine, and involve transamination followed by oxidative decarboxylation to form their respective acyl-CoA derivatives.[6] For leucine, this results in the formation of isovaleryl-CoA.[7]

The pivotal step in the context of isovaleric acidemia is the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by the mitochondrial flavoenzyme isovaleryl-CoA dehydrogenase (IVD).[3] In individuals with IVA, the deficiency of IVD leads to a metabolic block at this point.

dot

Leucine_Catabolism Figure 1: Leucine Catabolism Pathway and the Defect in Isovaleric Acidemia cluster_IVD Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA This compound (Isovaleryl-CoA) alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Dehydrogenation Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Hydrolysis Isovalerylglycine Isovalerylglycine Isovaleryl_CoA->Isovalerylglycine Conjugation with Glycine Isovalerylcarnitine Isovalerylcarnitine (C5) Isovaleryl_CoA->Isovalerylcarnitine Conjugation with Carnitine IVD_defect Deficient in Isovaleric Acidemia Isovaleryl_CoA->IVD_defect Acetyl_CoA Acetyl-CoA + Acetoacetate Methylcrotonyl_CoA->Acetyl_CoA Further Metabolism Hydroxyisovaleric_Acid 3-Hydroxyisovaleric Acid Isovaleric_Acid->Hydroxyisovaleric_Acid Hydroxylation BCAT Branched-Chain Amino Acid Aminotransferase BCKDH Branched-Chain α-Keto Acid Dehydrogenase IVD Isovaleryl-CoA Dehydrogenase (IVD) GCMS_Workflow Figure 2: Workflow for Urinary Organic Acid Analysis by GC-MS Urine_Sample Urine Sample Add_IS Add Internal Standards Urine_Sample->Add_IS Acidification Acidification (pH 1) Add_IS->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (BSTFA) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

References

The Pivotal Role of Branched-Chain Acyl-CoAs in Cellular Metabolism, Signaling, and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters are critical metabolic intermediates derived from the catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine.[1] These molecules are not merely byproducts of amino acid breakdown but are central players in a complex network of cellular processes. They serve as key substrates for energy production, precursors for the synthesis of various biomolecules, and as signaling molecules that influence major metabolic pathways.[2][3] Dysregulation of BC-acyl-CoA metabolism is increasingly implicated in a range of pathologies, including metabolic disorders like insulin (B600854) resistance and type 2 diabetes, as well as rare genetic diseases.[4][5] This technical guide provides an in-depth exploration of the biological significance of branched-chain acyl-CoAs, detailing their metabolic fate, signaling functions, and roles in disease. We further present a summary of quantitative data, detailed experimental protocols for their analysis, and visual diagrams of key pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to Branched-Chain Acyl-CoAs

The catabolism of BCAAs is initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts them into their respective branched-chain α-keto acids (BCKAs).[1] These BCKAs then undergo irreversible oxidative decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting step in BCAA catabolism, to form the corresponding branched-chain acyl-CoA esters: isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine).[1] The fate of these BC-acyl-CoAs is diverse and crucial to cellular homeostasis.

Metabolic Fates of Branched-Chain Acyl-CoAs

The downstream metabolism of BC-acyl-CoAs diverges, contributing to both ketogenic and glucogenic pathways.[1]

  • Leucine Catabolism (Ketogenic): Isovaleryl-CoA, derived from leucine, is further metabolized to produce acetoacetate (B1235776) and acetyl-CoA, both of which are ketone bodies.[1]

  • Isoleucine Catabolism (Ketogenic and Glucogenic): The breakdown of 2-methylbutyryl-CoA yields both acetyl-CoA and propionyl-CoA.[1]

  • Valine Catabolism (Glucogenic): Isobutyryl-CoA is catabolized to propionyl-CoA.[1]

Propionyl-CoA is a significant metabolic intermediate that can be converted to succinyl-CoA, a component of the tricarboxylic acid (TCA) cycle, thus contributing to gluconeogenesis.[6][7] This metabolic flexibility allows BCAAs, through their acyl-CoA derivatives, to serve as an important energy source, particularly during periods of fasting or prolonged exercise.[3]

Diagram: BCAA Catabolism and Entry into Central Metabolism

BCAA_Catabolism cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain α-Keto Acids cluster_BCAcylCoA Branched-Chain Acyl-CoAs cluster_Metabolites Metabolic Products Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylbutyrylCoA 2-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate MethylbutyrylCoA->AcetylCoA PropionylCoA Propionyl-CoA MethylbutyrylCoA->PropionylCoA IsobutyrylCoA->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle TCA Cycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Multiple Steps SuccinylCoA->TCACycle TCA Cycle Signaling_Pathways BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BC_acyl_CoAs Branched-Chain Acyl-CoAs (Isovaleryl-CoA, 2-Methylbutyryl-CoA, Isobutyryl-CoA) BCAAs->BC_acyl_CoAs BCAT, BCKDH mTORC1 mTORC1 BCAAs->mTORC1 Leucine activates PropionylCoA Propionyl-CoA BC_acyl_CoAs->PropionylCoA from Isoleucine & Valine HistonePropionylation Histone Propionylation PropionylCoA->HistonePropionylation ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth Histones Histones Histones->HistonePropionylation GeneExpression Altered Gene Expression HistonePropionylation->GeneExpression AcylCoA_Workflow Start Tissue Sample Collection Homogenization Homogenization in Extraction Buffer with Internal Standard Start->Homogenization Extraction Organic Solvent Extraction (e.g., Acetonitrile/Isopropanol) Homogenization->Extraction Centrifugation Centrifugation to Pellet Precipitate Extraction->Centrifugation Supernatant Collect Supernatant (contains Acyl-CoAs) Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional Purification) Supernatant->SPE LC_MS LC-MS/MS Analysis (Reversed-Phase HPLC, Tandem Mass Spectrometry) Supernatant->LC_MS without SPE SPE->LC_MS DataAnalysis Data Analysis and Quantification LC_MS->DataAnalysis End Results DataAnalysis->End

References

A Comprehensive Technical Guide to 4-Methylpentanoyl-CoA: Synonyms, Chemical Properties, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-methylpentanoyl-CoA, a significant intermediate in branched-chain amino acid metabolism. The document elucidates its chemical identity, including a comprehensive list of synonyms and chemical identifiers. Key quantitative data are presented in a structured format for clarity. Furthermore, this guide details its metabolic role within the leucine (B10760876) degradation pathway, illustrated with a clear signaling pathway diagram. Finally, representative experimental protocols for the synthesis and analysis of short-chain acyl-CoAs, such as this compound, are provided to support further research and development in this area.

Chemical Identity and Synonyms

This compound is a methyl-branched, short-chain fatty acyl-CoA. It is formally derived from the condensation of the thiol group of coenzyme A with the carboxyl group of 4-methylpentanoic acid (isocaproic acid)[1]. Due to variations in nomenclature and its relation to isovaleric acid, it is known by several synonyms.

Table 1: Synonyms for this compound [1]

Synonym
Isocaproyl-CoA
Isohexanoyl-CoA
Isocaproyl-coenzyme A
Isohexanoyl-coenzyme A
4-methylpentanoyl-coenzyme A
Isovaleryl-CoA

Chemical and Physical Properties

Table 2: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C27H46N7O17P3S[1]
Molecular Weight 865.7 g/mol [1]
Exact Mass 865.18837519 Da[1]
PubChem CID 89600975[1]
CAS Number 89436-24-8[2]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methylpentanethioate[1]
InChI InChI=1S/C27H46N7O17P3S/c1-15(2)5-6-18(36)55-10-9-29-17(35)7-8-30-25(39)22(38)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-21(50-52(40,41)42)20(37)26(49-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-16,20-22,26,37-38H,5-12H2,1-4H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1[1]
InChIKey GESPQCUXDWNNGU-HDRQGHTBSA-N[3]
SMILES CC(C)CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)O[3]

Metabolic Significance and Signaling Pathway

This compound, often referred to as isovaleryl-CoA in this context, is a crucial intermediate in the catabolic pathway of the branched-chain amino acid, leucine. This metabolic process is vital for energy production, particularly in tissues like skeletal muscle. The pathway involves a series of enzymatic reactions that ultimately convert leucine into acetyl-CoA and acetoacetate, which can then enter the citric acid cycle or be used for ketogenesis.

The initial steps of leucine degradation leading to the formation of isovaleryl-CoA are shared with the other branched-chain amino acids, valine and isoleucine. Leucine is first transaminated to α-ketoisocaproate, which is then oxidatively decarboxylated to form isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

Leucine_Degradation_Pathway Leucine Leucine a_Ketoisocaproate α-Ketoisocaproate Leucine->a_Ketoisocaproate Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA (this compound) a_Ketoisocaproate->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Methylcrotonyl-CoA carboxylase HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Methylglutaconyl_CoA->HMG_CoA Methylglutaconyl-CoA hydratase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA lyase Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle

Figure 1: Leucine Degradation Pathway

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

A general and adaptable method for the synthesis of acyl-CoAs involves a chemo-enzymatic approach. This can be performed in a small-scale laboratory setting without the need for specialized chemical equipment.

Principle: This method involves two main steps:

  • Chemical Synthesis of S-acylated pantetheine (B1680023): The carboxylic acid (4-methylpentanoic acid) is activated and reacted with pantetheine.

  • Enzymatic Conversion to Acyl-CoA: The resulting S-acyl-pantetheine is then converted to the final acyl-CoA product using a cocktail of enzymes (CoaA, CoaD, and CoaE).

Materials:

  • 4-methylpentanoic acid

  • Pantetheine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Recombinant CoaA, CoaD, and CoaE enzymes

  • ATP

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Organic solvent (e.g., Dichloromethane)

Procedure:

  • Activation of 4-methylpentanoic acid: Dissolve 4-methylpentanoic acid in an appropriate organic solvent. Add a coupling agent like DCC and stir at room temperature to form the activated acid derivative.

  • Reaction with pantetheine: Add pantetheine to the reaction mixture and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification of S-(4-methylpentanoyl)-pantetheine: Once the reaction is complete, purify the product using column chromatography.

  • Enzymatic synthesis of this compound: In an aqueous buffer, combine the purified S-(4-methylpentanoyl)-pantetheine, ATP, and the CoaA, CoaD, and CoaE enzymes. Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

  • Monitoring and Purification: The formation of this compound can be monitored by HPLC. The final product can be purified using solid-phase extraction or preparative HPLC.

Analysis of this compound by HPLC-MS/MS

The quantitative analysis of short-chain acyl-CoAs in biological samples is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Principle: This method allows for the separation, identification, and quantification of acyl-CoAs based on their retention time and mass-to-charge ratio.

Sample Preparation (from tissues):

  • Homogenization: Homogenize frozen tissue powder in a cold buffer (e.g., 100 mM KH2PO4) containing an internal standard (e.g., heptadecanoyl-CoA)[4].

  • Extraction: Add isopropanol (B130326) and saturated ammonium (B1175870) sulfate, followed by acetonitrile (B52724). Vortex the mixture thoroughly[4].

  • Phase Separation: Centrifuge the sample to separate the phases. The upper aqueous phase containing the acyl-CoAs is collected[4].

  • Solid-Phase Extraction (SPE): The aqueous extract is then loaded onto an SPE column for purification and concentration of the acyl-CoAs.

  • Elution and Reconstitution: The acyl-CoAs are eluted from the SPE column and the eluate is dried down and reconstituted in a suitable solvent for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of two mobile phases (e.g., an aqueous solution with a weak acid like formic acid and an organic solvent like acetonitrile or methanol).

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.

HPLC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Tissue Tissue Sample Homogenization Homogenization with Internal Standard Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Elution Elution & Reconstitution SPE->Elution HPLC HPLC Separation (Reversed-Phase) Elution->HPLC MSMS Tandem Mass Spectrometry (MRM) HPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Figure 2: HPLC-MS/MS Workflow

Isovaleryl-CoA Dehydrogenase Activity Assay

The activity of isovaleryl-CoA dehydrogenase, the enzyme that metabolizes this compound, can be measured to assess metabolic function.

Principle: This assay measures the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, which can be detected by HPLC.

Procedure:

  • Enzyme Preparation: Prepare a crude enzyme extract from lymphocytes isolated from peripheral blood by sonication[5].

  • Reaction Mixture: In a reaction tube, combine the enzyme preparation with isovaleryl-CoA, flavin adenine (B156593) dinucleotide (FAD), and an artificial electron acceptor like phenazine (B1670421) methosulfate[5].

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Analysis: Centrifuge the sample to pellet the precipitated protein. Analyze the supernatant by HPLC with UV detection to quantify the amount of 3-methylcrotonyl-CoA produced[5].

Conclusion

This compound is a pivotal molecule in cellular metabolism, particularly in the breakdown of the essential amino acid leucine. A thorough understanding of its chemical properties, metabolic context, and methods for its study is crucial for researchers in the fields of biochemistry, drug development, and metabolic disorders. This guide provides a foundational resource to facilitate further investigation into the roles of this compound in health and disease.

References

In-Depth Technical Guide: Theoretical Mass and Charge of 4-Methylpentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical mass and charge of 4-methylpentanoyl-CoA, a key intermediate in branched-chain amino acid metabolism. A precise understanding of these fundamental physicochemical properties is crucial for a variety of research applications, including mass spectrometry-based metabolomics, enzyme kinetics, and drug design.

Theoretical Mass

The theoretical mass of a molecule is calculated by summing the masses of its constituent atoms using their known isotopic abundances. The chemical formula for this compound is C27H46N7O17P3S.

The theoretical mass is calculated as follows:

(Number of Carbon atoms × Atomic mass of Carbon) + (Number of Hydrogen atoms × Atomic mass of Hydrogen) + (Number of Nitrogen atoms × Atomic mass of Nitrogen) + (Number of Oxygen atoms × Atomic mass of Oxygen) + (Number of Phosphorus atoms × Atomic mass of Phosphorus) + (Number of Sulfur atoms × Atomic mass of Sulfur)

Based on the atomic masses of the constituent elements, the theoretical monoisotopic mass of this compound has been calculated to be approximately 865.1884 g/mol .

Theoretical Charge

Under physiological pH conditions (typically around 7.4), the phosphate (B84403) groups of the coenzyme A moiety are deprotonated. This results in a net negative charge on the molecule. This compound is the conjugate acid of this compound(4-), indicating that it carries a theoretical charge of -4 . This charge state is critical for its interaction with enzymes and its retention in analytical techniques like liquid chromatography.

Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Chemical Formula C27H46N7O17P3S
Theoretical Monoisotopic Mass 865.1884 g/mol
Theoretical Charge (Physiological pH) -4

Experimental Protocols

The determination of the mass and charge of molecules like this compound typically involves the following experimental techniques:

Mass Spectrometry for Mass Determination:

  • Objective: To accurately measure the mass-to-charge ratio (m/z) of the molecule.

  • Methodology:

    • Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, often a mixture of water, acetonitrile, or methanol, with a small amount of a volatile acid (e.g., formic acid) to aid in ionization.

    • Ionization: The sample solution is introduced into a mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the analysis of large, non-volatile molecules like CoA esters without significant fragmentation.

    • Mass Analysis: The ionized molecules are then transferred to a mass analyzer (e.g., time-of-flight (TOF), Orbitrap, or quadrupole). The analyzer separates the ions based on their m/z ratio.

    • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

    • Data Analysis: The peak corresponding to the [M-4H]4- ion (or other adducts) is identified, and the monoisotopic mass is determined with high accuracy.

Capillary Electrophoresis for Charge Determination:

  • Objective: To experimentally verify the charge state of the molecule.

  • Methodology:

    • Sample Preparation: The sample is dissolved in a background electrolyte (BGE) with a known pH, typically around 7.4 to mimic physiological conditions.

    • Electrophoretic Separation: A voltage is applied across a capillary filled with the BGE. The charged this compound molecule will migrate towards the electrode with the opposite charge at a velocity dependent on its charge-to-size ratio.

    • Detection: As the molecule passes a detector (e.g., a UV-Vis detector), a signal is recorded.

    • Data Analysis: By comparing the migration time of this compound with that of known standards, its electrophoretic mobility and, consequently, its effective charge can be determined.

Logical Relationship of Physicochemical Properties

The chemical structure of this compound directly dictates its theoretical mass and charge, which in turn influence its behavior in various experimental and biological systems.

Structure Chemical Structure (C27H46N7O17P3S) Mass Theoretical Mass (865.1884 g/mol) Structure->Mass Determines Charge Theoretical Charge (-4 at physiological pH) Structure->Charge Determines Behavior Experimental & Biological Behavior Mass->Behavior Influences Charge->Behavior Influences

Caption: Relationship between structure, mass, charge, and behavior.

Methodological & Application

Application Note: Quantitative Analysis of 4-Methylpentanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-methylpentanoyl-CoA in biological matrices. This method is crucial for researchers and scientists in metabolic disease research and drug development, providing a reliable tool to study branched-chain amino acid metabolism and related pathological conditions. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for targeted quantification using multiple reaction monitoring (MRM).

Introduction

This compound is a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). Dysregulation of this pathway is implicated in various metabolic disorders, including maple syrup urine disease and isovaleric acidemia. Accurate quantification of this compound is therefore essential for understanding the pathophysiology of these diseases and for the development of novel therapeutic interventions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity for the analysis of acyl-CoA species.[1][2] This method overcomes the challenges of low endogenous concentrations and complex biological matrices.

The presented method is based on a common fragmentation pattern observed for acyl-CoAs, specifically the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) in positive ion mode mass spectrometry.[2][3][4] This allows for the development of a highly specific MRM assay.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization Deproteinization Protein Precipitation (e.g., with SSA) Homogenization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Sample Injection Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Materials and Reagents
  • This compound standard (or custom synthesis)

  • Heptadecanoyl-CoA (Internal Standard)[3]

  • 5-Sulfosalicylic acid (SSA)[5]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., cell pellets, tissue homogenates)

Sample Preparation Protocol

This protocol is adapted from a method that avoids solid-phase extraction to improve the recovery of short-chain acyl-CoAs.[5][6]

  • Extraction Buffer Preparation: Prepare a 2.5% (w/v) SSA solution containing the internal standard (e.g., 1 µM Heptadecanoyl-CoA). Keep on ice.

  • Homogenization: For cultured cells (e.g., 1-5 million), wash the cell pellet with ice-cold PBS and resuspend in 200 µL of ice-cold extraction buffer. For tissue samples, homogenize approximately 20-50 mg of frozen tissue in 10-fold excess volume of ice-cold extraction buffer.

  • Protein Precipitation: Vortex the homogenate vigorously for 30 seconds and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Storage: Store the extracts at -80°C until LC-MS/MS analysis. For analysis, transfer the supernatant to an autosampler vial.

LC-MS/MS Method Protocol

Liquid Chromatography:

  • Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 150 x 2.1 mm).[5][6]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Gradient Elution:

Time (min)% Mobile Phase B
0.02
2.02
12.060
12.195
14.095
14.12
18.02

Mass Spectrometry:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Spray Voltage: 5500 V[3]

  • Source Temperature: 450-500°C[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

MRM Transitions:

The quantification of acyl-CoAs relies on monitoring the transition from the precursor ion ([M+H]⁺) to a specific product ion. For acyl-CoAs, a characteristic fragmentation involves the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[2][3]

The molecular formula for this compound is C₂₇H₄₆N₇O₁₇P₃S.

  • Monoisotopic Mass: 865.199 g/mol

  • Precursor Ion ([M+H]⁺): m/z 866.2

  • Product Ion ([M-507+H]⁺): m/z 359.2

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
This compound866.2359.210050
Heptadecanoyl-CoA (IS)1034.5527.510060

Note: Collision energy should be optimized for the specific instrument used.

Calibration Curve:

Prepare calibration standards by spiking known concentrations of this compound (e.g., 1 nM to 1000 nM) into the extraction buffer containing a constant concentration of the internal standard. The calibration curve should be generated by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte. The method should demonstrate linearity across a wide concentration range.[5][6]

ParameterTypical Value
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)1-5 nM
Precision (%CV)< 15%
Accuracy (%Bias)85-115%

Signaling Pathway Context

This compound is an intermediate in the leucine degradation pathway. This pathway is critical for cellular energy and metabolism.

Leucine_Catabolism Leucine Leucine aKIC α-Ketoisocaproate (a-KIC) Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH MethylcrotonylCoA β-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD FourMPCoA This compound (Isovaleryl-CoA) MethylglutaconylCoA β-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA HMGCoA HMG-CoA MethylglutaconylCoA->HMGCoA AcAc Acetoacetate HMGCoA->AcAc AcCoA Acetyl-CoA HMGCoA->AcCoA

Caption: Leucine catabolism pathway highlighting this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reproducible approach for the quantification of this compound. This protocol can be readily implemented in research and clinical laboratories to investigate metabolic pathways and support drug development programs targeting metabolic diseases. The use of a stable-isotope-labeled internal standard, if available, would further enhance the accuracy of the method.

References

Synthesis of 4-Methylpentanoyl-CoA: An Application Note and Protocol for Use as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis, purification, and characterization of 4-methylpentanoyl-CoA, also known as isocaproyl-CoA. The availability of high-purity acyl-CoA standards is crucial for a variety of research applications, including enzyme kinetics, metabolomics, and as analytical standards in drug development. This application note outlines a reliable method for the synthesis of this compound from 4-methylpentanoic acid and Coenzyme A (CoA), adapted from established procedures for branched-chain acyl-CoAs.[1][2] The protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Introduction

This compound is a branched-chain acyl-coenzyme A thioester that plays a role in the metabolism of the amino acid leucine. As an intermediate in various metabolic pathways, having access to a well-characterized standard is essential for accurate quantification and for studying the enzymes involved in its metabolism. This document provides a step-by-step guide for its synthesis and subsequent purification and characterization to ensure a high-purity standard suitable for demanding research applications.

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of this compound is depicted below. The process begins with the activation of 4-methylpentanoic acid, followed by its coupling with Coenzyme A. The final product is then purified using High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 4-Methylpentanoic Acid + Coenzyme A Activation Activation of Carboxylic Acid (e.g., with Ethyl Chloroformate) Start->Activation Step 1 Coupling Coupling Reaction Activation->Coupling Step 2 Purification HPLC Purification Coupling->Purification Step 3 Characterization Characterization (LC-MS/MS, NMR) Purification->Characterization Step 4 Standard This compound Standard Characterization->Standard Final Product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Materials and Reagents
  • 4-Methylpentanoic acid (Isocaproic acid)

  • Coenzyme A trilithium salt

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (HPLC grade)

  • Water (HPLC grade)

  • Standard laboratory glassware

  • HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer

  • NMR spectrometer

Synthesis of this compound (Adapted from Ethyl Chloroformate Method)

This protocol is adapted from a general method for the synthesis of acyl-CoAs.[2]

  • Activation of 4-Methylpentanoic Acid:

    • In a round-bottom flask, dissolve 4-methylpentanoic acid (1.2 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while stirring.

    • Continue stirring the reaction mixture at 0 °C for 30 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a 0.5 M aqueous solution of sodium bicarbonate.

    • Add the CoA solution to the activated 4-methylpentanoic acid mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching and Preparation for Purification:

    • After the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Freeze the remaining aqueous solution and lyophilize to obtain a crude solid.

Purification by HPLC
  • Sample Preparation:

    • Dissolve the lyophilized crude product in a minimal amount of the HPLC mobile phase A.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

    • Mobile Phase A: 50 mM Ammonium acetate buffer, pH 6.5

    • Mobile Phase B: Methanol

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA)

    • Injection Volume: 10-100 µL, depending on concentration.

  • Fraction Collection:

    • Collect the fractions corresponding to the major product peak, which should elute as a single, well-defined peak.

  • Post-Purification:

    • Pool the collected fractions and lyophilize to obtain the purified this compound as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.

Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method for the characterization of acyl-CoAs.

  • Expected Mass: The calculated monoisotopic mass of this compound is approximately 865.19 g/mol .

  • Fragmentation Pattern: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[3][4] Another common fragment ion is observed at m/z 428.[3][4] For this compound, a key fragment corresponding to the acyl group attached to the phosphopantetheine portion would be expected at m/z 359.

MS_Fragmentation Parent This compound [M+H]+ ≈ 866.2 Fragment1 [M+H - 507]+ (Loss of 3'-phospho-ADP) m/z ≈ 359 Parent->Fragment1 Fragmentation Fragment2 Adenosine-diphosphate fragment m/z ≈ 428 Parent->Fragment2 Fragmentation

Caption: Expected major fragmentation pathways for this compound in positive ion MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the acyl chain and the presence of the CoA moiety. The spectrum should be recorded in a suitable deuterated solvent, such as D₂O.

Quantitative Data

The following table summarizes representative data for the synthesis of a branched-chain acyl-CoA using a similar chemical method. Actual results may vary depending on the specific reaction conditions and purification efficiency.

ParameterValue
Synthesis Method Ethyl Chloroformate
Starting Materials 4-Methylpentanoic Acid, Coenzyme A
Typical Yield 40-60%
Purity (by HPLC) >95%
Molecular Formula C₂₇H₄₆N₇O₁₇P₃S
Monoisotopic Mass 865.188 g/mol

Storage and Stability

Acyl-CoA thioesters are susceptible to hydrolysis, especially at neutral or basic pH. For long-term storage, it is recommended to:

  • Store the lyophilized solid at -80 °C.

  • For solutions, dissolve the compound in an acidic buffer (pH 4-6) and store in aliquots at -80 °C to minimize freeze-thaw cycles. Aqueous solutions are generally stable for several months under these conditions.

Conclusion

This application note provides a comprehensive guide for the synthesis, purification, and characterization of this compound for use as a high-purity standard. The described chemical synthesis method is robust and accessible, and the analytical protocols ensure the quality of the final product. The availability of this standard will facilitate accurate and reproducible research in areas involving branched-chain fatty acid metabolism.

References

Application Notes and Protocols: 4-Methylpentanoyl-CoA in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylpentanoyl-CoA, also known as isocaproyl-CoA, is a key intermediate in the catabolism of the branched-chain amino acid (BCAA), leucine.[1][2] Its position in this crucial metabolic pathway makes it a significant molecule for researchers studying BCAA metabolism, inborn errors of metabolism, and related metabolic disorders such as insulin (B600854) resistance and diabetes.[2] This document provides detailed application notes and protocols for the study of this compound in a research setting.

Metabolic Significance

This compound is formed from the oxidative decarboxylation of its corresponding branched-chain alpha-keto acid, α-ketoisocaproate (KIC), a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3] It is subsequently metabolized to acetyl-CoA and acetoacetate.[3] Dysregulation of this pathway can lead to the accumulation of upstream metabolites and is associated with metabolic diseases.

Branched-Chain Amino Acid Catabolism Pathway

The following diagram illustrates the catabolic pathway of leucine, highlighting the central role of this compound.

BCAA_Catabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) (4-methyl-2-oxopentanoic acid) Leucine->KIC Transamination BCAT Branched-Chain Amino Acid Transaminase (BCAT) aKG α-Ketoglutarate Glu Glutamate aKG->Glu BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Four_Methylpentanoyl_CoA This compound (Isovaleryl-CoA) KIC->Four_Methylpentanoyl_CoA Oxidative Decarboxylation Acetyl_CoA Acetyl-CoA Four_Methylpentanoyl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Four_Methylpentanoyl_CoA->Acetoacetate Downstream Further Metabolism (TCA Cycle, Ketogenesis) Acetyl_CoA->Downstream Acetoacetate->Downstream

Caption: Leucine catabolism pathway.

Applications in Metabolic Research

  • Biomarker for Inborn Errors of Metabolism: Congenital deficiencies in enzymes involved in BCAA metabolism can lead to the accumulation of specific acyl-CoA species.[2] While not a primary diagnostic marker, quantifying this compound can provide insights into the functional status of the BCKDH complex and downstream enzymes.

  • Investigating Insulin Resistance: Elevated levels of BCAAs are associated with insulin resistance, obesity, and diabetes.[2] Studying the flux through the BCAA catabolic pathway, including the levels of intermediates like this compound, can help elucidate the mechanisms linking BCAA metabolism to these conditions.

  • Drug Development: For therapeutic strategies targeting BCAA metabolism, monitoring the levels of this compound can serve as a pharmacodynamic biomarker to assess target engagement and metabolic consequences of the intervention.

Quantitative Data Summary

While specific quantitative data for this compound is not abundant in the literature, the following table summarizes key enzymes and related information in the context of BCAA metabolism.

Enzyme/ComplexSubstrate(s)Product(s)CofactorsCellular LocationAssociated Diseases
Branched-Chain Amino Acid Transaminase (BCAT)Leucine, Isoleucine, Valine, α-Ketoglutarateα-Ketoisocaproate, α-Keto-β-methylvalerate, α-Ketoisovalerate, GlutamatePyridoxal PhosphateMitochondriaHypervalinemia, Hyperleucine-isoleucinemia
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)α-Ketoisocaproate, α-Keto-β-methylvalerate, α-Ketoisovalerate, CoA, NAD+This compound, 2-Methylbutyryl-CoA, Isobutyryl-CoA, CO2, NADHTPP, Lipoate, FADMitochondriaMaple Syrup Urine Disease (MSUD)
Isovaleryl-CoA Dehydrogenase (IVD)This compound (Isovaleryl-CoA)3-Methylcrotonyl-CoAFADMitochondriaIsovaleric Acidemia

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples using LC-MS/MS

This protocol provides a general framework for the analysis of short- and medium-chain acyl-CoAs, which can be adapted for this compound.[4][5][6]

1. Sample Preparation (from tissues or cells)

  • Objective: To extract acyl-CoAs while minimizing degradation.

  • Materials:

    • Biological sample (e.g., liver tissue, cultured cells)

    • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or other suitable organic solvent mixture[5]

    • Internal standards (e.g., isotopically labeled acyl-CoAs)

    • Centrifuge

    • Homogenizer

  • Procedure:

    • Weigh the frozen tissue or collect the cell pellet.

    • Immediately homogenize the sample in 10 volumes of ice-cold 10% TCA.

    • Spike the homogenate with internal standards.

    • Incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Store the extracts at -80°C until analysis.

2. Liquid Chromatography (LC)

  • Objective: To separate this compound from other metabolites.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5][6]

  • Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[5]

  • Mobile Phase:

  • Gradient: A linear gradient from low to high organic phase (Methanol) is employed to elute the acyl-CoAs.[5]

    • Example Gradient: 0-3 min, 2-15% B; 3-6 min, 15-95% B; 6-15 min, 95% B; 15-20 min, re-equilibration at 2% B.[5]

3. Mass Spectrometry (MS)

  • Objective: To detect and quantify this compound.

  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-Exactive).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor Ion (Q1): The m/z of this compound.

    • Product Ion (Q3): A characteristic fragment ion of this compound.

Experimental Workflow

The following diagram outlines the workflow for the quantification of this compound.

LCMS_Workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (e.g., TCA precipitation) Sample->Extraction LC Liquid Chromatography (Reversed-Phase C18) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: LC-MS/MS workflow for acyl-CoA analysis.

Logical Relationships in BCAA Metabolic Disorders

Defects in specific enzymes within the BCAA catabolic pathways lead to the accumulation of characteristic metabolites. The following diagram illustrates this relationship.

Metabolic_Disorders cluster_pathway Leucine Catabolism cluster_disorders Associated Disorders Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Four_MP_CoA This compound KIC->Four_MP_CoA BCKDH Metabolites Downstream Metabolites Four_MP_CoA->Metabolites IVD MSUD Maple Syrup Urine Disease (MSUD) IVA Isovaleric Acidemia (IVA) BCKDH_defect BCKDH Deficiency BCKDH_defect->KIC BCKDH_defect->MSUD IVD_defect IVD Deficiency IVD_defect->Four_MP_CoA IVD_defect->IVA

Caption: Enzyme defects and resulting disorders.

Conclusion

The study of this compound is integral to a comprehensive understanding of BCAA metabolism and its role in health and disease. The protocols and information provided herein offer a framework for researchers to investigate this key metabolic intermediate, paving the way for new discoveries in metabolic research and the development of novel therapeutic interventions.

References

Application Notes and Protocols for Measuring 4-Methylpentanoyl-CoA Flux in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentanoyl-CoA, also known as isocaproyl-CoA, is a branched-chain acyl-CoA intermediate involved in various metabolic processes, including the biosynthesis of valuable biorenewables.[1] Understanding and quantifying the metabolic flux through pathways involving this compound is crucial for metabolic engineering, drug development, and studying cellular physiology. Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the rates of metabolic reactions in living cells.[2][3] These application notes provide detailed protocols for the quantification of this compound and the measurement of its metabolic flux using 13C-based stable isotope labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

A key pathway involving this compound is in the engineered biosynthesis of 4-methyl-pentanol (4MP), a potential biofuel. In this context, this compound is an intermediate in a multi-step pathway that begins with the condensation of isobutyryl-CoA and acetyl-CoA.[4]

4_Methylpentanoyl_CoA_Pathway cluster_0 Engineered 4-Methyl-Pentanol (4MP) Biosynthesis Isobutyryl_CoA Isobutyryl-CoA Condensation_Reduction Condensation & Reduction Isobutyryl_CoA->Condensation_Reduction Acetyl_CoA Acetyl-CoA Acetyl_CoA->Condensation_Reduction 4_Methyl_3_oxopentanoyl_CoA 4-Methyl-3-oxopentanoyl-CoA Condensation_Reduction->4_Methyl_3_oxopentanoyl_CoA Reduction1 Reduction 4_Methyl_3_oxopentanoyl_CoA->Reduction1 4_Methyl_3_hydroxypentanoyl_CoA 4-Methyl-3-hydroxypentanoyl-CoA Reduction1->4_Methyl_3_hydroxypentanoyl_CoA Dehydration Dehydration 4_Methyl_3_hydroxypentanoyl_CoA->Dehydration 4_Methylpent_2_enoyl_CoA 4-Methylpent-2-enoyl-CoA Dehydration->4_Methylpent_2_enoyl_CoA Reduction2 Reduction 4_Methylpent_2_enoyl_CoA->Reduction2 4_Methylpentanoyl_CoA This compound Reduction2->4_Methylpentanoyl_CoA Reduction3 Reduction 4_Methylpentanoyl_CoA->Reduction3 4_Methylpentanal 4-Methylpentanal Reduction3->4_Methylpentanal Reduction4 Reduction 4_Methylpentanal->Reduction4 4MP 4-Methyl-Pentanol (4MP) Reduction4->4MP

Engineered biosynthetic pathway of 4-methyl-pentanol (4MP) via this compound.

Principle of Metabolic Flux Analysis (MFA)

Metabolic flux analysis (MFA) is a technique used to quantify the in vivo rates (fluxes) of metabolic pathways. The most common approach is 13C-MFA, which involves introducing a substrate labeled with the stable isotope 13C into the biological system. As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites. By measuring the distribution of these isotopes in the metabolites, typically using mass spectrometry, the relative contributions of different pathways to the production of that metabolite can be determined.[5][6] This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of absolute metabolic fluxes.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes the quantification of this compound in biological samples using a method adapted for short-chain acyl-CoAs.[7][8][9]

1. Materials and Reagents

  • This compound standard (or a structurally similar internal standard like heptanoyl-CoA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium (B1175870) hydroxide (B78521) (NH4OH)

  • 5-Sulfosalicylic acid (SSA)

  • Internal Standard (IS): Heptanoyl-CoA or another odd-chain acyl-CoA not present in the sample.

2. Sample Preparation (from cell culture)

  • Rapidly quench metabolism by adding cold (-20°C) 2:3 (v/v) methanol:water to the cell pellet.

  • Lyse the cells by sonication or bead beating in a cold extraction solvent (e.g., 80% methanol).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried extract in 5% (w/v) 5-sulfosalicylic acid containing the internal standard.[7]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium hydroxide in water.

    • Mobile Phase B: 10 mM ammonium hydroxide in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for this compound and the internal standard. For most acyl-CoAs, a common fragmentation is the loss of the phosphopantetheine moiety.

    • Optimize collision energy and other MS parameters for the specific instrument and analyte.

4. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Generate a standard curve using known concentrations of the this compound standard.

  • Calculate the concentration of this compound in the samples by normalizing to the internal standard and using the standard curve.

Parameter Value Reference
LC Column C18 Reversed-Phase[7][8]
Mobile Phase A 10 mM NH4OH in Water[10]
Mobile Phase B 10 mM NH4OH in 95:5 ACN:Water[10]
Ionization Mode ESI+[10]
Detection Mode Multiple Reaction Monitoring (MRM)[10]
Protocol 2: 13C-Metabolic Flux Analysis of this compound

This protocol outlines the steps for a stable isotope labeling experiment to measure the flux through the this compound producing pathway.

1. Experimental Design and Setup

  • Culture cells in a defined medium where the carbon sources are known.

  • Prepare a parallel culture with a medium containing a 13C-labeled tracer. For the pathway shown above, potential tracers include [U-13C]-glucose (to label acetyl-CoA) or a 13C-labeled precursor of isobutyryl-CoA (e.g., [U-13C]-valine).

  • Ensure cells are in a steady metabolic state before introducing the tracer.

2. 13C-Labeling Experiment

  • Replace the unlabeled medium with the 13C-labeled medium.

  • Collect cell samples at multiple time points to track the incorporation of the 13C label into downstream metabolites.

  • Quench metabolism and extract metabolites as described in Protocol 1.

3. LC-MS/MS Analysis of Isotope Labeling

  • Analyze the extracts using LC-MS/MS, but instead of just MRM, perform a full scan or precursor ion scan to detect the mass isotopologues of this compound and its precursors.

  • Determine the mass distribution of each metabolite (i.e., the proportion of M+0, M+1, M+2, etc., where M is the mass of the unlabeled metabolite).

4. Flux Calculation

  • Correct the raw mass isotopomer distributions for the natural abundance of 13C.

  • Use a computational flux analysis software (e.g., INCA, Metran) to fit the experimental labeling data to a stoichiometric model of the metabolic network.

  • The software will then calculate the metabolic flux values that best explain the observed labeling patterns.

MFA_Workflow cluster_1 13C-Metabolic Flux Analysis Workflow Cell_Culture Cell Culture in Defined Medium Tracer Introduce 13C-Labeled Tracer (e.g., 13C-Glucose) Cell_Culture->Tracer Sampling Time-Course Sampling Tracer->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MSMS LC-MS/MS Analysis (Mass Isotopomer Distribution) Extraction->LC_MSMS Data_Processing Data Processing & Natural Abundance Correction LC_MSMS->Data_Processing Flux_Calculation Flux Calculation (Software Modeling) Data_Processing->Flux_Calculation Flux_Map Metabolic Flux Map Flux_Calculation->Flux_Map

Workflow for 13C-Metabolic Flux Analysis.

Data Presentation

The following tables provide an example of how to present the quantitative data from these experiments.

Table 1: Concentration of this compound in Different Conditions

Condition Concentration (pmol/10^6 cells) ± SD
Control15.2 ± 1.8
Treatment A25.6 ± 2.5
Treatment B8.9 ± 1.1

Table 2: Metabolic Fluxes through the this compound Pathway

Reaction Flux (nmol/10^6 cells/hr) ± SD
Isobutyryl-CoA + Acetyl-CoA -> 4-Methyl-3-oxopentanoyl-CoA5.3 ± 0.6
This compound -> 4-Methylpentanal4.8 ± 0.5

Troubleshooting

Problem Possible Cause Solution
Low signal for this compound Inefficient extraction.Optimize extraction solvent and procedure. Ensure rapid quenching.
Low cellular concentration.Increase the amount of starting material.
Poor ionization in MS.Optimize MS source parameters (e.g., voltages, gas flows).
High variability in replicates Inconsistent sample handling.Standardize all steps of the protocol, especially quenching and extraction.
Instability of acyl-CoAs.Keep samples cold at all times and process them quickly.
Poor chromatographic peak shape Column degradation.Replace the LC column.
Inappropriate mobile phase.Ensure correct pH and composition of the mobile phases.
Inaccurate flux calculations Incorrect metabolic network model.Validate the stoichiometric model with literature and genomic data.
Non-steady state conditions.Ensure cells are in exponential growth phase before starting the experiment.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the accurate quantification of this compound and the determination of its metabolic flux. By employing stable isotope labeling and advanced LC-MS/MS techniques, researchers can gain valuable insights into the regulation and dynamics of metabolic pathways involving this key intermediate. This knowledge is essential for applications ranging from the optimization of microbial cell factories for biofuel production to the development of novel therapeutics targeting metabolic pathways.

References

Application Notes and Protocols for Cellular Uptake Assays of 4-Methylpentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentanoyl-CoA is a branched-chain acyl-CoA intermediate involved in cellular metabolism, particularly in the catabolism of the branched-chain amino acid leucine. Understanding the cellular uptake and subsequent metabolic fate of its precursor, 4-methylpentanoic acid, is crucial for elucidating its role in various physiological and pathological states, including metabolic disorders and cancer. These application notes provide detailed protocols for quantifying the cellular uptake of 4-methylpentanoic acid and its conversion to this compound in cultured mammalian cells. Two primary methodologies are presented: a fluorescence-based assay for high-throughput screening and a highly specific and quantitative liquid chromatography-mass spectrometry (LC-MS/MS) method.

Recommended Cell Lines

Hepatoma cell lines such as HepG2 and Huh7 are excellent models for studying fatty acid metabolism as the liver is a central hub for these processes.[1][2][3][4] These cell lines are well-characterized in terms of their lipid and glucose metabolism and are commonly used for in vitro studies.[1][3][5]

Data Presentation: Comparative Uptake of Fatty Acids

Fatty AcidSystemKm (µM)Vmax (nmol/min/mg protein)Reference
Oleate3T3-L1 adipocytes~80Not ReportedFüllekrug et al., 1999
PalmitateCaco-2 cells~1101.5Trotter et al., 1995
OctanoateIsolated rat hepatocytes~250~20Reichen et al., 1989
ButyrateCaco-2 cells~5000~50G. von Dippe & Levy, 1990

Note: The Km and Vmax values can vary significantly depending on the cell type, experimental conditions, and the specific transport proteins involved.

Experimental Protocols

Two distinct protocols are provided to measure the cellular uptake of 4-methylpentanoic acid. Protocol 1 utilizes a fluorescent analog for rapid, high-throughput analysis, while Protocol 2 offers a highly sensitive and specific quantification of the intracellular this compound pool using LC-MS/MS.

Protocol 1: Fluorescent Fatty Acid Uptake Assay

This protocol is adapted from commercially available fatty acid uptake assay kits and is suitable for high-throughput screening of compounds that may modulate the uptake of branched-chain fatty acids. It employs a fluorescently-labeled analog of a fatty acid (e.g., BODIPY™-labeled fatty acid) to monitor uptake.

Materials
  • Cell Line: HepG2 cells (or other suitable cell line)

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plate: Black, clear-bottom 96-well microplate.

  • Fluorescent Fatty Acid Analog: e.g., BODIPY™ FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid). Note: An ideal probe would be a custom-synthesized BODIPY-labeled 4-methylpentanoic acid.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Quenching Solution: (Optional, for no-wash protocols) A solution to quench extracellular fluorescence, often included in commercial kits.[6]

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Washing Buffer: Phosphate-Buffered Saline (PBS).

  • Fluorescence Plate Reader: Capable of bottom-reading with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., ~485/515 nm for BODIPY FL).

Procedure
  • Cell Seeding:

    • Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 80,000 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Serum Starvation:

    • Gently aspirate the culture medium.

    • Wash the cells once with serum-free medium.

    • Add 100 µL of serum-free medium to each well and incubate for 1-2 hours at 37°C.[7][8]

  • Compound Treatment (Optional):

    • If screening for inhibitors or enhancers of uptake, remove the serum-free medium and add 100 µL of medium containing the test compounds at desired concentrations.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Fluorescent Fatty Acid Incubation:

    • Prepare a working solution of the fluorescent fatty acid analog in serum-free medium or assay buffer. The final concentration should be optimized, but a starting point of 1-5 µM is common.

    • Aspirate the medium from the wells.

    • Add 100 µL of the fluorescent fatty acid working solution to each well.

  • Uptake Measurement:

    • Endpoint Assay: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). After incubation, stop the uptake by washing the cells three times with ice-cold PBS. Add 100 µL of PBS to each well and measure the intracellular fluorescence using a plate reader.[3][7]

    • Kinetic Assay: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for 60 minutes.[8]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • For endpoint assays, compare the fluorescence intensity between different treatment groups.

    • For kinetic assays, calculate the rate of uptake (slope of the initial linear phase of fluorescence increase).

    • Normalize the data to cell number or protein concentration if significant variations in cell density are expected.

Protocol 2: LC-MS/MS Quantification of Intracellular this compound

This protocol provides a highly specific and quantitative method to measure the intracellular concentration of this compound following the uptake of unlabeled 4-methylpentanoic acid.

Materials
  • Cell Line: HepG2 cells (or other suitable cell line).

  • Culture Medium: As in Protocol 1.

  • 4-Methylpentanoic Acid: Unlabeled.

  • Internal Standard: Stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled acetyl-CoA or a custom-synthesized labeled this compound).

  • Extraction Solvent: Cold acetonitrile (B52724) or a solution of 2.5% sulfosalicylic acid (SSA).[1][4]

  • Cell Scraper: For adherent cells.

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • LC Column: A suitable reversed-phase column (e.g., C18).

Procedure
  • Cell Culture and Treatment:

    • Culture HepG2 cells in 6-well plates until they reach ~80-90% confluency.

    • Serum-starve the cells for 1-2 hours as described in Protocol 1.

    • Treat the cells with a defined concentration of 4-methylpentanoic acid in serum-free medium for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Harvesting and Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Immediately add 500 µL of cold extraction solvent containing the internal standard to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase.

    • Centrifuge again to remove any insoluble material before transferring to an LC vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable gradient of mobile phases (e.g., water and acetonitrile with formic acid or ammonium (B1175870) acetate).

    • Detect and quantify this compound and the internal standard using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound will need to be determined by direct infusion of a standard. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (-507 m/z).[4][9]

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.

    • Normalize the final concentration to the cell number or total protein content of the original cell lysate.

Visualizations

Experimental Workflow for Fluorescent Fatty Acid Uptake Assay

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_measure Measurement & Analysis seed Seed HepG2 cells in 96-well plate attach Incubate overnight for attachment seed->attach starve Serum starve cells (1-2h) attach->starve treat Add test compounds (optional) starve->treat add_fa Add fluorescent fatty acid analog starve->add_fa treat->add_fa incubate Incubate at 37°C add_fa->incubate read Read fluorescence (Endpoint or Kinetic) incubate->read analyze Subtract background & normalize data read->analyze

Caption: Workflow for the fluorescent fatty acid uptake assay.

Experimental Workflow for LC-MS/MS Quantification

G cluster_prep Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis culture Culture HepG2 cells in 6-well plate treat_unlabeled Treat with unlabeled 4-methylpentanoic acid culture->treat_unlabeled wash Wash cells with ice-cold PBS treat_unlabeled->wash extract Add cold extraction solvent with internal standard wash->extract scrape Scrape and collect lysate extract->scrape centrifuge1 Centrifuge to pellet debris scrape->centrifuge1 dry Dry supernatant centrifuge1->dry reconstitute Reconstitute in mobile phase dry->reconstitute analyze_ms Inject and analyze via LC-MS/MS reconstitute->analyze_ms quantify Quantify using standard curve analyze_ms->quantify

Caption: Workflow for LC-MS/MS quantification of intracellular this compound.

Cellular Uptake and Metabolic Trapping Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) FA_out 4-Methylpentanoic Acid FATP Fatty Acid Transporter (e.g., FATP, CD36) FA_out->FATP Transport FA_in 4-Methylpentanoic Acid FATP->FA_in ACSL Acyl-CoA Synthetase (ACSL) FA_in->ACSL Activation (ATP, CoA) AcylCoA This compound ACSL->AcylCoA Metabolism Downstream Metabolism (e.g., β-oxidation) AcylCoA->Metabolism

Caption: Cellular uptake and metabolic trapping of 4-methylpentanoic acid.

References

Application Note & Protocol: Analysis of 4-Methylpentanoyl-CoA from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and amino acid catabolism. The analysis of specific acyl-CoA species, such as 4-methylpentanoyl-CoA, is crucial for understanding cellular metabolism and its dysregulation in various diseases. This compound, a branched-chain acyl-CoA, is primarily derived from the catabolism of leucine (B10760876). Accurate quantification of this metabolite in tissue samples can provide valuable insights into metabolic disorders and the efficacy of therapeutic interventions. This document provides a detailed protocol for the sample preparation and analysis of this compound from tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for the analysis of this compound from tissue samples is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS (B15284909) Analysis tissue Tissue Sample (flash-frozen) homogenization Homogenization (in cold buffer) tissue->homogenization deproteinization Deproteinization (e.g., with SSA) homogenization->deproteinization centrifugation1 Centrifugation deproteinization->centrifugation1 spe Solid-Phase Extraction (optional purification) centrifugation1->spe drying Drying spe->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Figure 1: General workflow for the extraction and analysis of this compound from tissue.

Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., [¹³C₂]acetyl-CoA or other stable isotope-labeled acyl-CoA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • 5-Sulfosalicylic acid (SSA)

  • Solid-phase extraction (SPE) cartridges (optional)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Experimental Protocols

Tissue Homogenization and Extraction

This protocol is designed for the extraction of short- to medium-chain acyl-CoAs from approximately 50 mg of tissue.[1][2] All steps should be performed on ice or at 4°C to minimize degradation of acyl-CoAs.[3]

  • Weigh approximately 50 mg of flash-frozen tissue in a pre-chilled tube.

  • Add 500 µL of ice-cold extraction buffer (e.g., 2.5% (w/v) 5-sulfosalicylic acid in water).[4] The use of SSA for deproteinization can obviate the need for SPE cleanup for some sample types.[4]

  • Add the internal standard to the extraction buffer before adding it to the tissue sample.

  • Homogenize the tissue thoroughly using a suitable homogenizer.

  • Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs.

Solid-Phase Extraction (SPE) - Optional

For cleaner samples and to concentrate the analytes, an optional SPE step can be performed.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.

  • Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with a suitable elution solvent.

  • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

Sample Reconstitution
  • Reconstitute the dried extract (from either the extraction or SPE step) in 100 µL of a suitable solvent, such as 50 mM ammonium acetate in water.[3]

  • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of this compound is typically performed using reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate this compound from other metabolites.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da).

      • This compound (C₂₇H₄₆N₇O₁₇P₃S):

        • Precursor ion (M+H)⁺: m/z 866.2

        • Product ion: m/z 359.2 (corresponding to the 4-methylpentanoyl-pantetheine fragment after the neutral loss of 507 Da).

    • Dwell Time: 50-100 ms per transition.

Data Presentation

The following table summarizes representative quantitative data for the analysis of short- to medium-chain acyl-CoAs using LC-MS/MS. While specific data for this compound is not widely published, these values provide an expected range of performance for a well-optimized method.

AnalyteRecovery (%)Linearity (R²)LOD (pmol)LOQ (pmol)Reference
Acetyl-CoA36 - 59> 0.99~0.1~0.5[4]
Propionyl-CoA62 - 80> 0.99~0.1~0.5[4]
Butyryl-CoA> 70> 0.99~0.1~0.5[5]
Isovaleryl-CoA58 - 59> 0.99~0.1~0.5[4]
Octanoyl-CoA> 70> 0.99~0.05~0.2[5]

Note: Recovery can vary depending on the tissue matrix and the specific extraction protocol used. Linearity, LOD, and LOQ are dependent on the sensitivity of the mass spectrometer.

Signaling Pathway Context

This compound is an intermediate in the catabolism of the branched-chain amino acid, leucine. This pathway is critical for energy production and the synthesis of other metabolites.

leucine_catabolism cluster_key_metabolite Key Metabolite Leucine Leucine aKIC aKIC Leucine->aKIC BCAT Isovaleryl_CoA Isovaleryl-CoA (this compound) aKIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA Methylglutaconyl_CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA HMG_CoA Methylglutaconyl_CoA->HMG_CoA MGH Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGCL Acetyl_CoA Acetyl_CoA HMG_CoA->Acetyl_CoA HMGCL Energy_Production Energy_Production Acetoacetate->Energy_Production TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->Energy_Production

Figure 2: Simplified pathway of leucine catabolism showing the position of this compound (isovaleryl-CoA).

Conclusion

This application note provides a comprehensive protocol for the sample preparation and LC-MS/MS analysis of this compound from tissue samples. The described methods offer the sensitivity and specificity required for accurate quantification of this important metabolite. Adherence to proper sample handling and the use of appropriate internal standards are critical for obtaining reliable and reproducible results. This methodology can be adapted for the analysis of other short- and medium-chain acyl-CoAs and is a valuable tool for researchers in metabolism and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic Reactions of 4-Methylpentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzymatic reactions involving 4-methylpentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for enzymatic reactions with this compound?

A1: While specific data for this compound is limited, extensive research on closely related branched-chain acyl-CoA dehydrogenases, such as isovaleryl-CoA dehydrogenase (IVD), indicates an optimal pH in the alkaline range. The activity of these enzymes generally increases significantly at a pH of 8.0 and above.[1] It is recommended to perform a pH optimization study for your specific enzyme, typically ranging from pH 7.5 to 9.0.

Q2: Which buffer should I use for my reaction?

A2: Tris-HCl and HEPES are commonly used buffers for acyl-CoA dehydrogenase assays. A study on the pH dependence of acyl-CoA dehydrogenases used taurine (B1682933) buffer to maintain an alkaline environment.[1] The choice of buffer can influence enzyme activity, so it is advisable to test a few options. Ensure the buffer concentration is sufficient to maintain a stable pH throughout the reaction.

Q3: My this compound substrate is precipitating in the reaction mixture. What can I do?

A3: Substrate precipitation can be a common issue, especially with long-chain acyl-CoAs. Here are a few troubleshooting steps:

  • Ensure complete solubilization: Make sure your stock solution of this compound is fully dissolved before adding it to the reaction mixture. Gentle warming and vortexing can help.

  • Optimize substrate concentration: You may be using a concentration that is above its solubility limit in your specific buffer. Try reducing the substrate concentration.

  • Add a carrier protein: Bovine serum albumin (BSA) is often included in reaction buffers to help solubilize acyl-CoA substrates and prevent non-specific binding.

Q4: My enzyme activity is very low or undetectable. What are the possible reasons?

A4: Low or no enzyme activity can stem from several factors:

  • Suboptimal buffer conditions: As discussed, pH is a critical factor. Ensure your buffer pH is in the optimal range for your enzyme.

  • Enzyme instability: Acyl-CoA dehydrogenases can be sensitive to storage and handling. Ensure your enzyme has been stored correctly (typically at -80°C) and avoid repeated freeze-thaw cycles. Keep the enzyme on ice during experiment setup.

  • Inactive enzyme: The enzyme preparation itself might be inactive. If possible, test the activity with a known positive control substrate.

  • Missing cofactors: These enzymes are flavoproteins and require FAD as a cofactor.[2] Ensure that FAD is present in your reaction mixture if required. The electron transfer flavoprotein (ETF) is also a crucial component for many assay types.[3][4][5]

Q5: I am observing inconsistent results between replicates. What could be the cause?

A5: Inconsistent results are often due to pipetting errors or variations in reaction setup.

  • Use a master mix: Prepare a master mix of all common reagents (buffer, cofactors, etc.) to minimize pipetting variability between wells.

  • Ensure temperature uniformity: Incubate all reaction components at the desired temperature before starting the reaction.

  • Mix properly: Ensure thorough but gentle mixing of the reaction components upon addition of the enzyme or substrate.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound enzymatic reactions.

Problem: Low or No Enzyme Activity

LowActivityTroubleshooting start Low/No Enzyme Activity Detected check_buffer Verify Buffer pH and Composition (Optimal pH typically 8.0) start->check_buffer check_enzyme Assess Enzyme Integrity (Storage, Freeze-Thaw Cycles) start->check_enzyme check_cofactors Confirm Presence of Cofactors (e.g., FAD, ETF) start->check_cofactors check_substrate Evaluate Substrate Quality (Degradation, Concentration) start->check_substrate optimize_ph Perform pH Optimization (pH 7.5 - 9.0) check_buffer->optimize_ph If pH is suspect new_enzyme Use a Fresh Aliquot of Enzyme check_enzyme->new_enzyme If integrity is questionable add_cofactors Supplement with Fresh Cofactors check_cofactors->add_cofactors If cofactors are missing/old new_substrate Prepare Fresh Substrate Solution check_substrate->new_substrate If substrate is degraded positive_control Run Positive Control Reaction (Known Substrate/Enzyme) success Problem Resolved positive_control->success If control works optimize_ph->positive_control new_enzyme->positive_control add_cofactors->positive_control new_substrate->positive_control

Caption: Troubleshooting workflow for low or no enzyme activity.

Problem: High Background Signal or Non-linear Reaction Rate

HighBackgroundTroubleshooting start High Background or Non-linear Rate check_no_enzyme_control Run 'No Enzyme' Control start->check_no_enzyme_control check_enzyme_concentration Verify Enzyme Concentration start->check_enzyme_concentration check_instrument_settings Check Spectrophotometer/Fluorometer Settings start->check_instrument_settings check_substrate_stability Assess Substrate Stability in Buffer check_no_enzyme_control->check_substrate_stability If control has high signal troubleshoot_control If control shows high signal, investigate substrate/buffer interaction check_substrate_stability->troubleshoot_control dilute_enzyme Dilute Enzyme Stock and Re-assay check_enzyme_concentration->dilute_enzyme If rate is too fast and non-linear optimize_read_time Optimize Measurement Time Points check_instrument_settings->optimize_read_time success Problem Resolved troubleshoot_control->success dilute_enzyme->success optimize_read_time->success

Caption: Troubleshooting workflow for high background or non-linear rates.

Quantitative Data Summary

The following table summarizes key kinetic parameters for isovaleryl-CoA dehydrogenase (IVD), a closely related enzyme to that which would act on this compound. These values can serve as a useful reference for your experimental design.

ParameterValueOrganism/SourceReference
Optimal pH ~8.0 - 9.0General Acyl-CoA Dehydrogenases[1]
Km for Isovaleryl-CoA 22 µMNormal human fibroblast[6]
Vmax 51 pmol 3H2O/min/mg proteinNormal human fibroblast[6]

Experimental Protocols

Key Experiment: Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This assay is a standard method for measuring the activity of acyl-CoA dehydrogenases.[3][4][5] It measures the decrease in ETF fluorescence as it is reduced by the dehydrogenase.

Materials:

  • Purified this compound dehydrogenase (or your enzyme of interest)

  • This compound (substrate)

  • Purified Electron Transfer Flavoprotein (ETF)

  • Assay Buffer: 50 mM Tris-HCl or HEPES, pH 8.0

  • Anaerobic environment generation system (e.g., glucose oxidase/catalase system or anaerobic chamber)

  • Fluorometer with excitation at ~340 nm and emission at ~490 nm

  • 96-well black microplate (for microplate format)

Protocol:

  • Prepare Reagents:

    • Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 32°C or 37°C).

    • Prepare stock solutions of your enzyme, this compound, and ETF. Keep them on ice.

    • If using an enzymatic deoxygenation system, prepare solutions of glucose, glucose oxidase, and catalase.

  • Reaction Setup (Microplate Format):

    • In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, ETF, and the deoxygenation system (if used). The final volume is typically 200 µL.[4]

    • Include appropriate controls:

      • No enzyme control: Reaction mixture without the dehydrogenase to measure background fluorescence decay.

      • No substrate control: Reaction mixture with the enzyme but without the substrate.

  • Initiate the Reaction:

    • Place the microplate in the fluorometer and allow it to equilibrate to the set temperature.

    • Start the reaction by adding a small volume of the this compound substrate to each well. Mix gently.

    • Alternatively, the reaction can be initiated by the addition of the enzyme.

  • Data Acquisition:

    • Immediately start monitoring the decrease in fluorescence at Ex340/Em490.

    • Record data at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial rate of the reaction (the slope of the linear portion of the fluorescence decay curve).

    • Subtract the rate of the "no enzyme" control from the rates of the experimental samples.

    • Convert the rate of fluorescence change to enzyme activity (e.g., nmol/min/mg) using the appropriate calibration standards.

ETF_Assay_Workflow prep_reagents 1. Prepare Reagents (Buffer, Enzyme, Substrate, ETF) setup_reaction 2. Set up Reaction Mixture in Microplate (Buffer, ETF, Deoxygenation System) prep_reagents->setup_reaction add_controls 3. Include Controls ('No Enzyme', 'No Substrate') setup_reaction->add_controls equilibrate 4. Equilibrate Plate to Reaction Temperature add_controls->equilibrate start_reaction 5. Initiate Reaction (Add Substrate or Enzyme) equilibrate->start_reaction measure_fluorescence 6. Monitor Fluorescence Decrease (Ex 340nm / Em 490nm) start_reaction->measure_fluorescence analyze_data 7. Analyze Data (Calculate Initial Rates) measure_fluorescence->analyze_data

Caption: Experimental workflow for the ETF fluorescence reduction assay.

References

4-methylpentanoyl-CoA degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methylpentanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during sample preparation and analysis, with a focus on preventing analyte degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its metabolic origin?

This compound, also known as isocaproyl-CoA, is a branched-chain acyl-CoA molecule. It is a key intermediate in the catabolism of the essential amino acid L-leucine.[1][2] The metabolic pathway begins with the transamination of leucine (B10760876) to α-ketoisocaproate, which is then oxidatively decarboxylated to form isovaleryl-CoA.[3] Subsequent enzymatic reactions convert isovaleryl-CoA into other intermediates, and eventually into acetyl-CoA and acetoacetate, which can enter the citric acid cycle for energy production.[2][4]

Q2: What are the primary causes of this compound degradation during sample preparation?

Like other acyl-CoA molecules, this compound is susceptible to both enzymatic and chemical degradation during sample preparation. The primary causes of degradation include:

  • Enzymatic Hydrolysis: Endogenous enzymes, such as thioesterases present in biological samples, can rapidly hydrolyze the thioester bond of acyl-CoAs.[5]

  • Chemical Hydrolysis: The thioester bond is unstable, particularly in alkaline or strongly acidic aqueous solutions, leading to non-enzymatic hydrolysis.[6]

  • Oxidation: Although less common for saturated acyl chains, oxidative damage can occur, especially if samples are not handled under inert conditions.

  • Physical Adsorption: The phosphate (B84403) groups of the CoA moiety have a high affinity for glass and metallic surfaces, which can lead to significant analyte loss during sample handling and chromatography.[7]

Q3: What are the recommended storage conditions for biological samples to ensure the stability of this compound?

To minimize degradation, proper sample handling and storage are critical.

  • Immediate Freezing: Biological tissues should be snap-frozen in liquid nitrogen immediately after collection to halt enzymatic activity.[8]

  • Long-Term Storage: For long-term preservation, samples should be stored at -80°C.[6][8] Storing samples as dry pellets after extraction is also a recommended strategy to enhance stability.[9]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can lead to significant analyte loss.[8]

Q4: How can enzymatic and chemical degradation be minimized during the extraction process?

Minimizing degradation requires a rapid and optimized extraction protocol.

  • Work Quickly and on Ice: All sample processing steps should be performed on ice to reduce the activity of endogenous enzymes.[6][8]

  • Acidic Extraction Conditions: Homogenizing tissues in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) helps to inhibit thioesterase activity and improve the stability of the thioester bond.[8][10]

  • Protein Precipitation: Rapidly deproteinizing the sample using methods like acid precipitation (e.g., with 5-sulfosalicylic acid) or organic solvents helps to remove degradative enzymes.[6][11]

  • Solvent Choice: Using a mixture of organic solvents, such as acetonitrile (B52724) and isopropanol (B130326), is effective for extracting acyl-CoAs.[8][10]

Q5: What is the most reliable analytical method for quantifying this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of acyl-CoAs.[6][12][13] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which targets specific precursor-to-product ion transitions.[6][11] For acyl-CoAs in positive ion mode, a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da) is often used for identification and quantification.[6][11]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Causes Recommended Solutions
Low or No Analyte Signal Analyte Degradation: Enzymatic or chemical hydrolysis during sample preparation.Work quickly on ice, use acidic extraction buffers (pH ~4.9), and immediately freeze samples at -80°C.[6][8]
Inefficient Extraction: Poor recovery of this compound from the sample matrix.Optimize the extraction solvent-to-tissue ratio (a 20-fold excess is often recommended).[8] Use a combination of organic solvents like acetonitrile and isopropanol.[10]
Poor Recovery from SPE: Loss of analyte during the solid-phase extraction (SPE) cleanup step.Ensure the SPE column is properly conditioned. Optimize wash and elution steps. Consider using a weak anion exchange SPE column for purification.[8]
Adsorption to Surfaces: Analyte loss due to binding to plasticware or glass surfaces.Use glass vials instead of plastic to reduce signal loss.[14] Consider derivatization methods like phosphate methylation to reduce surface affinity.[7]
High Variability Between Replicates Inconsistent Sample Handling: Differences in processing time or temperature between samples.Standardize the entire sample preparation workflow. Process all samples under identical conditions and minimize time at room temperature.
Incomplete Homogenization: Non-uniform distribution of the analyte in the initial tissue sample.Ensure tissue is thoroughly homogenized. A glass homogenizer is often recommended.[8][10]
Lack of Internal Standard: Failure to account for variability in extraction efficiency and matrix effects.Add a suitable internal standard (e.g., an odd-chain acyl-CoA like heptadecanoyl-CoA) early in the sample preparation process.[6][8]
Poor Chromatographic Peak Shape Suboptimal Mobile Phase: Inadequate separation or interaction with the column.Use ion-pairing agents or a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to improve peak shape and resolution on C18 columns.[6]
Matrix Effects: Co-eluting compounds from the sample matrix interfering with ionization.Improve sample cleanup using SPE.[8] Optimize chromatographic separation to resolve the analyte from interfering species.[6]

Experimental Protocols

Protocol: Extraction of Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for this compound.[8][10]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Nitrogen evaporator

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.[8]

  • Solvent Extraction: Add isopropanol to the homogenate and continue homogenization. Then, add acetonitrile and vortex.[10]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.[15]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol (B129727) containing an acid or base).[8]

  • Sample Concentration: Dry the eluted sample under a gentle stream of nitrogen at room temperature.[8]

  • Reconstitution: Reconstitute the dry pellet in a suitable solvent for LC-MS/MS analysis (e.g., a methanol/water mixture or a buffered solution like 50 mM ammonium acetate).[6][9]

Visualizations

Metabolic Pathway

Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA HMGCoA HMG-CoA MethylglutaconylCoA->HMGCoA Products Acetyl-CoA + Acetoacetate HMGCoA->Products

Caption: Simplified catabolic pathway of L-leucine leading to the formation of key intermediates.

Sample Preparation Workflow

Start 1. Sample Collection (Snap-freeze in Liquid N2) Store 2. Storage (-80°C) Start->Store Homogenize 3. Homogenization (Ice-cold acidic buffer, pH 4.9) Store->Homogenize Extract 4. Solvent Extraction & Deproteinization (ACN/Isopropanol) Homogenize->Extract Centrifuge 5. Centrifugation (4°C) Extract->Centrifuge SPE 6. Solid-Phase Extraction (SPE) (Cleanup) Centrifuge->SPE Dry 7. Evaporation (Nitrogen Stream) SPE->Dry Reconstitute 8. Reconstitution Dry->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for sample preparation to minimize this compound degradation.

Troubleshooting Logic

Start Problem: Low Analyte Signal CheckStorage Were samples snap-frozen and stored at -80°C? Start->CheckStorage CheckExtraction Was extraction performed on ice with acidic buffer? CheckStorage->CheckExtraction Yes Sol_Storage Solution: Improve sample collection and storage protocol. CheckStorage->Sol_Storage No CheckIS Was an internal standard used? CheckExtraction->CheckIS Yes Sol_Extraction Solution: Optimize extraction conditions. Work quickly and on ice. CheckExtraction->Sol_Extraction No Sol_IS Solution: Incorporate a suitable internal standard. CheckIS->Sol_IS No ConsiderOther Consider other factors: SPE recovery, instrument sensitivity. CheckIS->ConsiderOther Yes

Caption: Decision tree for troubleshooting low signal of this compound.

References

improving separation of 4-methylpentanoyl-CoA from isovaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis and separation of acyl-CoA thioesters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on challenging separations and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 4-methylpentanoyl-CoA and isovaleryl-CoA?

A1: The primary challenge in separating this compound and isovaleryl-CoA lies in the fact that they are structural isomers. This means they have the same molecular weight and elemental composition, making them difficult to distinguish by mass spectrometry alone without prior chromatographic separation. Their similar chemical structures also result in very close retention times on standard reverse-phase chromatography columns, often leading to co-elution.

Q2: Which analytical technique is most suitable for separating these isomers?

A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most effective technique for the separation and quantification of isomeric short-chain acyl-CoAs.[1][2] The high resolution of UPLC provides better separation of closely eluting compounds, while tandem mass spectrometry offers high sensitivity and selectivity for detection.

Q3: Are there any alternative chromatographic methods for separating isomers?

A3: While reverse-phase UPLC is the most common approach, other techniques that could be explored include two-dimensional LC-MS for enhanced separation of complex mixtures.[1] Additionally, for other classes of isomeric molecules, chiral chromatography has been used to separate enantiomers and diastereomers, although its direct applicability to these specific acyl-CoA isomers would require empirical testing.

Q4: How can I confirm the identity of the separated isomers?

A4: The identity of separated isomers can be confirmed by comparing their retention times to those of pure analytical standards. Furthermore, while the precursor ion mass-to-charge ratio (m/z) will be identical for isomers, their fragmentation patterns in tandem mass spectrometry (MS/MS) may show subtle differences that can aid in identification, although this is not always the case for structurally similar isomers.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the separation of this compound and isovaleryl-CoA.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Possible Causes:

  • Inadequate Column Chemistry: The stationary phase of your column may not have sufficient selectivity for the isomers.

  • Suboptimal Mobile Phase Composition: The elution strength and composition of the mobile phase may not be optimized for separating structurally similar compounds.

  • Inappropriate Gradient Profile: The gradient slope may be too steep, not allowing enough time for the isomers to separate.

  • High Flow Rate: A flow rate that is too high can reduce separation efficiency.

  • Elevated Column Temperature: While higher temperatures can improve peak shape, they can sometimes reduce selectivity for isomers.

Troubleshooting Steps:

  • Optimize the Stationary Phase:

    • Consider using a column with a different stationary phase chemistry. Phenyl-hexyl or embedded polar group phases can offer different selectivities compared to standard C18 columns.

  • Adjust the Mobile Phase:

    • Solvent Composition: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Acetonitrile often provides better resolution for complex mixtures.

    • Mobile Phase Additives: The use of ion-pairing reagents can sometimes improve the separation of isomeric acyl-CoAs.[1] However, these can cause ion suppression in the mass spectrometer. A common mobile phase for acyl-CoA analysis is an ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) buffer.[3]

  • Refine the Gradient Elution:

    • Decrease the slope of the gradient during the elution window of the target isomers. A shallower gradient provides more time for the compounds to interact with the stationary phase, improving separation.

  • Modify Flow Rate and Temperature:

    • Reduce the flow rate to increase the number of theoretical plates and improve resolution.

    • Experiment with different column temperatures. While higher temperatures can decrease viscosity and improve peak shape, a lower temperature may enhance selectivity for some isomers.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Interactions between the analytes and active sites (e.g., free silanols) on the column packing material can cause peak tailing.

  • Column Overload: Injecting too much sample can lead to peak fronting.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

Troubleshooting Steps:

  • Address Secondary Interactions:

    • Use a modern, high-purity silica-based column with end-capping to minimize silanol (B1196071) interactions.

    • Adjust the pH of the mobile phase. For acyl-CoAs, a slightly acidic to neutral pH is often used.

  • Optimize Sample Injection:

    • Reduce the injection volume or dilute the sample.

    • Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.

  • Column Maintenance:

    • If the column is old or has been used with complex matrices, it may be contaminated. Flush the column with a strong solvent or consider replacing it.

Issue 3: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analytes in the mass spectrometer.

  • Suboptimal MS Parameters: The source conditions and MS/MS transition parameters may not be optimized for your compounds.

  • Analyte Degradation: Acyl-CoAs can be unstable and degrade during sample preparation or analysis.

Troubleshooting Steps:

  • Minimize Ion Suppression:

    • Improve sample clean-up to remove interfering substances. Solid-phase extraction (SPE) is a common method for acyl-CoA purification.

    • Optimize the chromatography to separate the analytes from the majority of the matrix components.

  • Optimize Mass Spectrometer Parameters:

    • Perform a tuning and calibration of the mass spectrometer.

    • Infuse a standard of your target compounds to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the MS/MS transitions.

  • Ensure Sample Stability:

    • Keep samples cold during preparation and analysis.

    • Use fresh solvents and reagents.

    • Minimize the time between sample preparation and injection.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues

This protocol is adapted from established methods for the extraction of acyl-CoAs from biological tissues.[4]

Materials:

  • Homogenizer

  • Phosphate (B84403) buffer (100 mM KH2PO4, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Saturated ammonium sulfate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Internal standards (e.g., odd-chain acyl-CoAs like C17-CoA)

Procedure:

  • Homogenization: Homogenize the frozen tissue sample in ice-cold phosphate buffer.

  • Solvent Addition: Add 2-propanol and homogenize again. Then add acetonitrile and saturated ammonium sulfate.

  • Phase Separation: Vortex the mixture and centrifuge to separate the phases. The acyl-CoAs will be in the upper organic phase.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the organic phase containing the acyl-CoAs onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) or a methanol/acetonitrile mixture).

  • Sample Preparation for LC-MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for injection (e.g., 50% methanol in water or the initial mobile phase).

Protocol 2: UPLC-MS/MS Separation of Short-Chain Acyl-CoA Isomers

This protocol is a suggested starting point for the separation of this compound and isovaleryl-CoA, based on methods developed for similar isomers.[2]

Instrumentation:

  • UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

  • Column: A high-strength silica (B1680970) C18 column (e.g., Waters Acquity UPLC HSS T3) or a phenyl-hexyl column.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-8 min: Linear gradient to 30% B

    • 8-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 2% B and equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Since this compound and isovaleryl-CoA are isomers, they will have the same precursor ion mass. The product ions are also likely to be the same, arising from the fragmentation of the CoA moiety. The primary means of differentiation will be their chromatographic retention time.

    • Precursor Ion (Q1): The m/z of the protonated molecule [M+H]+ for C6-acyl-CoA.

    • Product Ion (Q3): A common fragment ion for acyl-CoAs is often used for quantification.

Data Presentation

Table 1: UPLC-MS/MS Parameters for C6-Acyl-CoA Isomers

ParameterValue
Column High-Strength Silica C18 (e.g., 1.8 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Precursor Ion (m/z) To be determined based on the exact mass of the C6-acyl-CoA
Product Ion (m/z) Common acyl-CoA fragment
Collision Energy (eV) To be optimized by infusing a standard

Note: The retention times for this compound and isovaleryl-CoA are expected to be very close and must be determined empirically using analytical standards. Based on separations of similar branched-chain vs. straight-chain isomers, the branched-chain isomer (isovaleryl-CoA) may elute slightly earlier than the more linear isomer (this compound) on a C18 column, but this is not a universal rule.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization in Buffer Tissue->Homogenization Extraction Solvent Extraction (2-Propanol/Acetonitrile) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution UPLC UPLC Separation Reconstitution->UPLC Injection MSMS Tandem Mass Spectrometry (MS/MS) UPLC->MSMS Eluent Data Data Analysis MSMS->Data

Caption: Workflow for the extraction and analysis of acyl-CoAs.

Troubleshooting_Logic Start Poor Isomer Separation CheckColumn Change Column Chemistry? (e.g., Phenyl-Hexyl) Start->CheckColumn OptimizeMobilePhase Adjust Mobile Phase? (Solvent Ratio, Additives) CheckColumn->OptimizeMobilePhase No Resolved Resolution Improved CheckColumn->Resolved Yes OptimizeGradient Modify Gradient? (Shallower Slope) OptimizeMobilePhase->OptimizeGradient No OptimizeMobilePhase->Resolved Yes OptimizeFlowTemp Adjust Flow Rate/Temp? OptimizeGradient->OptimizeFlowTemp No OptimizeGradient->Resolved Yes OptimizeFlowTemp->Resolved Yes

Caption: Troubleshooting logic for improving isomer separation.

References

stability of 4-methylpentanoyl-CoA in different solvents and buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and analysis of 4-methylpentanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. It serves as an intermediate in various metabolic pathways, including the catabolism of the branched-chain amino acid leucine. In research, it is often used in studies related to fatty acid metabolism, enzyme kinetics, and as a biomarker for certain metabolic disorders.

Q2: What are the primary factors affecting the stability of this compound?

A2: The stability of this compound is primarily influenced by the integrity of its thioester bond. This bond is susceptible to hydrolysis, and the rate of degradation is affected by several factors, including:

  • pH: The thioester bond is least stable in alkaline and strongly acidic conditions. Neutral to slightly acidic pH (around 6.0-7.5) is generally preferred for short-term handling.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. It is crucial to keep this compound solutions on ice during experiments and store them at low temperatures for long-term stability.

  • Enzymatic Degradation: The presence of thioesterases in biological samples can rapidly degrade this compound. Proper sample preparation, including immediate protein precipitation, is essential to minimize enzymatic activity.

  • Oxidation: Although less common for the acyl chain of this compound, the coenzyme A moiety can be susceptible to oxidation. The use of antioxidants and inert gas can be beneficial in some applications.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a lyophilized powder or a dry pellet at -80°C. For short-term storage of solutions, it is recommended to use a buffered solution at a slightly acidic to neutral pH (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Which solvents are suitable for dissolving this compound?

A4: this compound is soluble in aqueous buffers. For analytical purposes, it can also be dissolved in organic solvents like methanol (B129727) or acetonitrile, often mixed with a small amount of aqueous buffer to ensure solubility and stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal of this compound in LC-MS/MS analysis. 1. Degradation during sample preparation: Hydrolysis of the thioester bond due to inappropriate pH, high temperature, or enzymatic activity. 2. Poor extraction efficiency: Inefficient extraction from the sample matrix. 3. Ion suppression in the mass spectrometer: Co-eluting compounds interfering with the ionization of this compound.1. Work quickly on ice. Use pre-chilled solvents and tubes. Immediately precipitate proteins using methods like sulfosalicylic acid (SSA) precipitation. Maintain a pH between 6.0 and 7.5. 2. Optimize the extraction protocol. Consider solid-phase extraction (SPE) with a suitable sorbent or a liquid-liquid extraction method. 3. Improve chromatographic separation by optimizing the gradient, mobile phase composition, or using a different column. An internal standard can help to correct for ion suppression.
Inconsistent quantification results. 1. Variable degradation: Inconsistent timing in sample processing leading to different levels of degradation between samples. 2. Freeze-thaw cycles: Repeated freezing and thawing of stock solutions leading to degradation. 3. Inaccurate pipetting of viscous solutions: High concentrations of this compound in certain buffers can be viscous.1. Standardize the sample preparation workflow to ensure all samples are processed under identical conditions and for the same duration. 2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. 3. Use positive displacement pipettes or ensure proper technique with air displacement pipettes for accurate measurement.
Appearance of unexpected peaks in the chromatogram. 1. Degradation products: Peaks corresponding to 4-methylpentanoic acid and coenzyme A due to hydrolysis. 2. Contamination: Contaminants from solvents, tubes, or the sample itself.1. Confirm the identity of the degradation products using standards. Optimize handling and storage to minimize degradation. 2. Use high-purity solvents and pre-cleaned labware. Include blank runs to identify sources of contamination.

Quantitative Stability Data

Table 1: Illustrative Half-life of this compound in Aqueous Buffers at Different pH and Temperatures.

Buffer (50 mM)pHTemperature (°C)Estimated Half-life (hours)
Potassium Phosphate5.04> 48
Potassium Phosphate5.025~24
Potassium Phosphate7.04~36
Potassium Phosphate7.025~12
Tris-HCl8.54~18
Tris-HCl8.525~4

Table 2: Illustrative Stability of this compound in Different Solvents at 4°C.

SolventStorage Duration (days)Estimated Remaining (%)
Water (pH 6.5)195
50 mM Potassium Phosphate (pH 6.5)790
Methanol798
Acetonitrile797
50% Acetonitrile in Water (pH 6.5)392

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to determine the stability of this compound under various conditions using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., heptanoyl-CoA)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid

  • Ammonium acetate

  • Potassium phosphate (monobasic and dibasic)

  • Tris base

  • Hydrochloric acid

  • 5-Sulfosalicylic acid (SSA)

2. Preparation of Buffers and Solutions:

  • Prepare 50 mM potassium phosphate buffers at pH 5.0, 6.5, and 7.5.

  • Prepare 50 mM Tris-HCl buffer at pH 8.5.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.5).

  • Prepare a working solution of the internal standard in the same buffer.

3. Stability Study Setup:

  • Aliquots of the this compound stock solution are diluted into the different buffers (pH 5.0, 6.5, 7.5, and 8.5) and solvents (e.g., water, methanol, acetonitrile) to a final concentration of 10 µM.

  • Incubate the samples at different temperatures (e.g., 4°C and 25°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each sample for analysis.

4. Sample Preparation for HPLC-MS/MS Analysis:

  • To the collected aliquot, add an equal volume of ice-cold 5% (w/v) SSA containing the internal standard to precipitate proteins and halt any enzymatic degradation.

  • Vortex and incubate on ice for 10 minutes.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

5. HPLC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5% B to 95% B over 10 minutes).

  • Mass Spectrometry: Operate in positive ion mode with Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition for this compound: Monitor the transition from the precursor ion (m/z of protonated this compound) to a specific product ion (e.g., the fragment corresponding to the coenzyme A moiety).

    • MRM Transition for Internal Standard: Monitor the corresponding transition for the internal standard.

6. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard at each time point.

  • Plot the natural logarithm of the concentration of this compound versus time.

  • The degradation rate constant (k) can be determined from the slope of the line.

  • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep_Stock Prepare 4-Methyl- pentanoyl-CoA Stock Incubate Incubate at Different Conditions (pH, Temp, Solvent) Prep_Stock->Incubate Prep_Buffers Prepare Buffers & Solvents Prep_Buffers->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench with SSA & Internal Standard Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC_MS HPLC-MS/MS Analysis Centrifuge->HPLC_MS Data_Analysis Data Analysis (Half-life Calculation) HPLC_MS->Data_Analysis

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway Molecule This compound Hydrolysis Hydrolysis (H₂O, pH, Temp, Thioesterase) Molecule->Hydrolysis Product1 4-Methylpentanoic Acid Hydrolysis->Product1 Product2 Coenzyme A Hydrolysis->Product2

Caption: Primary degradation pathway of this compound via hydrolysis.

minimizing matrix effects in 4-methylpentanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 4-methylpentanoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification.[1] In biological samples, common sources of matrix effects include salts, phospholipids, and other endogenous metabolites that can interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3]

Q2: I am observing a lower-than-expected signal for this compound in my biological samples compared to my standards in pure solvent. What is the likely cause?

A2: This is a classic indication of ion suppression, a common form of matrix effect.[1] The most probable cause is the co-elution of endogenous components from your sample matrix, such as phospholipids, which compete with this compound for ionization.[1][4] This competition reduces the number of this compound ions that reach the detector, leading to a suppressed signal and inaccurate quantification.

Q3: How can I determine if my this compound quantification is being affected by matrix effects?

A3: A standard method to assess matrix effects is the post-extraction spike experiment.[2][5] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the same analyte in a neat solution. A significant difference between these responses indicates the presence of matrix effects.[5] A qualitative method, known as post-column infusion, can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][6]

Q4: What is the most effective way to compensate for matrix effects in this compound quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[6][7][8] A SIL-IS for this compound would be a version of the molecule where some atoms are replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N). This standard is chemically identical to the analyte and will co-elute, experiencing the same matrix effects. By comparing the signal of the analyte to the known concentration of the SIL-IS, accurate quantification can be achieved.[7][8]

Q5: What are some sample preparation strategies to minimize matrix effects before LC-MS/MS analysis?

A5: A thorough sample preparation protocol is crucial for reducing matrix effects.[9] Common techniques include:

  • Protein Precipitation (PPT): This method removes proteins, but may not effectively eliminate other interfering substances like phospholipids.[9]

  • Liquid-Liquid Extraction (LLE): LLE can separate analytes from interfering matrix components based on their differential solubility in immiscible solvents.[1]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can significantly reduce matrix effects by selectively isolating the analyte of interest.[1][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of this compound quantification Inconsistent matrix effects between samples.Implement a more robust sample cleanup method, such as solid-phase extraction (SPE). Utilize a stable isotope-labeled internal standard (SIL-IS) to correct for variability.
Low signal intensity of this compound in the sample matrix Ion suppression due to co-eluting matrix components.Optimize the chromatographic method to separate this compound from interfering compounds. Improve the sample preparation protocol to remove these interferences.
High variability in replicate injections Contamination buildup in the LC-MS system.Implement a column wash step between injections to remove residual matrix components. Regularly clean the ion source of the mass spectrometer.
Inaccurate quantification despite using an internal standard The chosen internal standard is not co-eluting with this compound or is not behaving similarly in the ion source.The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, use a structural analog that has very similar chromatographic and ionization properties.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a quantitative assessment of matrix effects.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the this compound standard into the initial mobile phase or reconstitution solvent at a known concentration (e.g., 50 ng/mL).
  • Set B (Post-Spiked Sample): Process a blank matrix sample (e.g., plasma, tissue homogenate) through the entire extraction procedure. Spike the this compound standard into the final extract at the same concentration as Set A.
  • Set C (Blank Matrix): Process a blank matrix sample without spiking the analyte.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method.

3. Data Analysis:

  • Calculate the Matrix Factor (MF) using the following formula:
  • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
  • An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.

Example Data: Matrix Effect Evaluation
Sample Set Description Mean Peak Area (n=3) Matrix Factor (%) Interpretation
A This compound in neat solution1,500,000--
B This compound in matrix extract975,00065%Significant Ion Suppression
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for cleaning up biological samples to reduce matrix effects.

1. Sample Pre-treatment:

  • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
  • Perform protein precipitation by adding a 3:1 volume of cold acetonitrile.
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Collect the supernatant.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing methanol (B129727) followed by equilibration with water.

3. Sample Loading:

  • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

5. Elution:

  • Elute the this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Matrix Effects cluster_start cluster_assess Assessment cluster_remedy Remediation cluster_end start Start: Inaccurate Quantification of this compound assess_me Perform Post-Extraction Spike Experiment start->assess_me optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) assess_me->optimize_sp Matrix Effect > 15%? end_node End: Accurate Quantification assess_me->end_node Matrix Effect < 15%? use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sp->use_sil optimize_lc Optimize Chromatographic Separation use_sil->optimize_lc optimize_lc->end_node

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Sample Preparation Workflow for this compound cluster_sample Sample Handling cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Biological Sample (Plasma, Tissue, etc.) ppt Protein Precipitation (e.g., with Acetonitrile) sample->ppt supernatant Collect Supernatant ppt->supernatant condition Condition SPE Cartridge load Load Supernatant condition->load wash Wash to Remove Interferences load->wash elute Elute this compound wash->elute evap Evaporate and Reconstitute elute->evap lcms LC-MS/MS Analysis evap->lcms

Caption: General workflow for sample preparation using SPE.

References

troubleshooting poor recovery of 4-methylpentanoyl-CoA from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-methylpentanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the recovery of this compound from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for ensuring good recovery of this compound?

A1: The most critical steps are rapid sample quenching to halt metabolic activity, efficient extraction to lyse cells and solubilize the analyte, and proper purification to remove interfering substances. Acyl-CoAs are present in low nanomolar amounts in tissues and are susceptible to degradation, so speed and cold temperatures are crucial throughout the process.[1]

Q2: How does the choice of extraction solvent impact the recovery of this compound?

A2: The choice of solvent is critical. Acidic conditions, such as those using perchloric acid or sulfosalicylic acid (SSA), are effective for quenching and deproteinization.[1] Organic solvents like 80% methanol (B129727) can also yield high recovery of short-chain acyl-CoAs.[2] However, the presence of formic acid or acetonitrile (B52724) in the extraction solvent can lead to poor or no signal for most acyl-CoA compounds.[2]

Q3: My this compound signal is low or undetectable. What are the likely causes?

A3: Low or undetectable signal can stem from several issues:

  • Analyte Degradation: this compound is unstable in aqueous solutions and can be hydrolyzed.[3] Immediate processing of samples at cold temperatures is essential.

  • Inefficient Extraction: The extraction method may not be suitable for your sample type, leading to incomplete lysis and poor recovery.

  • Sample Loss During Purification: Solid-phase extraction (SPE) is commonly used but can lead to the loss of short-chain acyl-CoAs if not optimized.[4]

  • Matrix Effects in LC-MS/MS: Co-eluting compounds from the biological matrix can suppress the ionization of this compound.

Q4: Can I store my biological samples before extracting this compound?

A4: Yes, but proper storage is critical to prevent degradation. Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[5] This minimizes enzymatic activity that can alter acyl-CoA levels.

Troubleshooting Guide

Issue 1: Low Overall Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Cell Lysis and Extraction Ensure the homogenization method is adequate for your sample type. Consider using a rotor-stator homogenizer for tissues.[5] Evaluate different extraction solvents; for short-chain acyl-CoAs like this compound, 80% methanol or 5-sulfosalicylic acid (SSA) are good starting points.[2][4]
Analyte Degradation During Sample Preparation Maintain samples on ice at all times. Use pre-chilled solvents and tubes. Minimize the time between sample collection and extraction. Acyl-CoAs are unstable and susceptible to hydrolysis.[3]
Loss During Solid-Phase Extraction (SPE) If using SPE for cleanup, ensure the cartridge type and elution solvents are optimized for short-chain acyl-CoAs. Some methods bypass SPE to prevent the loss of certain CoA species.[4]
Suboptimal pH of Extraction Buffer The pH of the extraction buffer can influence recovery. For instance, a KH2PO4 buffer at pH 4.9 has been used effectively for long-chain acyl-CoA extraction from tissues.[6]
Issue 2: High Variability in Recovery Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Sample Homogenization Ensure each sample is homogenized for the same duration and at the same intensity to achieve uniform lysis.
Precipitation of Analyte After extraction and centrifugation, ensure the supernatant is carefully transferred without disturbing the pellet. Some acyl-CoAs may precipitate with proteins.
Inconsistent SPE Cartridge Performance If using SPE, ensure cartridges are from the same lot and are conditioned and eluted consistently.

Experimental Protocols

Protocol 1: Extraction of this compound using Sulfosalicylic Acid (SSA)

This method is adapted from a procedure for short-chain acyl-CoAs and biosynthetic precursors and avoids the need for solid-phase extraction.[4]

  • Sample Preparation: For cultured cells, aspirate the media and add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA).[7] For tissues, flash-freeze in liquid nitrogen and grind to a powder.

  • Homogenization: Homogenize the powdered tissue in a pre-chilled extraction solution (e.g., 2.5% SSA).

  • Deproteinization: Vortex the homogenate and then centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[7]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

  • Internal Standard: It is highly recommended to spike the sample with a suitable internal standard, such as an isotopically labeled version of the analyte or a structurally similar acyl-CoA, at the beginning of the extraction process to control for variability.[4]

Protocol 2: Extraction of this compound using Methanol

This protocol is based on a method optimized for broad acyl-CoA profiling.[2]

  • Quenching and Lysis: For cell cultures, aspirate the medium and add ice-cold 80% methanol. For tissues, homogenize the frozen powder in cold 80% methanol.

  • Extraction: Vortex the samples vigorously and incubate at 4°C for a defined period to ensure complete extraction.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) at 4°C for 3 minutes.[2]

  • Supernatant Transfer: Transfer the supernatant to a new tube for analysis.

  • Solvent Stability: Ammonium acetate (B1210297) buffered solvent at a neutral pH has been shown to stabilize most acyl-CoA compounds.[2]

Quantitative Data Summary

The following table summarizes the recovery of various acyl-CoAs using different extraction methods, which can serve as a reference for expected recovery rates.

Acyl-CoAExtraction MethodRecovery (%)Reference
Short-Chain Acyl-CoAs80% MethanolHighest MS Intensities[2]
Short-Chain Acyl-CoAs10% TCA followed by SPEVariable, potential loss[4]
Long-Chain Acyl-CoAsAcetonitrile/Isopropanol with SPE70-80%[6]

Visualizations

experimental_workflow Figure 1. General Workflow for this compound Analysis sample Biological Sample (Cells or Tissue) quench Rapid Quenching (e.g., Liquid Nitrogen) sample->quench extract Extraction & Homogenization (e.g., SSA or Methanol) quench->extract centrifuge Centrifugation (Deproteinization) extract->centrifuge purify Purification (Optional) (e.g., Solid-Phase Extraction) centrifuge->purify analyze LC-MS/MS Analysis centrifuge->analyze Direct Injection purify->analyze

Caption: General Workflow for this compound Analysis.

troubleshooting_logic Figure 2. Troubleshooting Logic for Low Analyte Recovery start Low Recovery? check_extraction Is Extraction Method Optimized? start->check_extraction check_stability Is Analyte Stable? check_extraction->check_stability Yes solution1 Optimize Solvents/ Homogenization check_extraction->solution1 No check_purification Is Purification Step Causing Loss? check_stability->check_purification Yes solution2 Work at 4°C/ Minimize Time check_stability->solution2 No check_ms Are there Matrix Effects? check_purification->check_ms Yes solution3 Modify or Bypass SPE check_purification->solution3 No solution4 Improve Chromatographic Separation/Dilute Sample check_ms->solution4 Yes

Caption: Troubleshooting Logic for Low Analyte Recovery.

References

optimizing collision energy for 4-methylpentanoyl-CoA fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the MS/MS fragmentation of 4-methylpentanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected MS/MS fragmentation pattern for this compound?

A1: In positive ion electrospray ionization (ESI) mode, all acyl-CoA species exhibit a highly predictable and characteristic fragmentation pattern upon collision-induced dissociation (CID).[1][2][3][4] For this compound ([M+H]⁺ precursor ion at m/z 867.3), the fragmentation is dominated by two key pathways:

  • Neutral Loss of the 3'-phosphoadenosine 5'-diphosphate moiety: This is typically the most abundant fragmentation pathway, resulting in a neutral loss of 507 Da.[1][2][4][5] This transition is ideal for quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[1][2][6]

  • Formation of the Adenosine 3',5'-bisphosphate Fragment: A common product ion at m/z 428 is consistently observed, which represents the core CoA moiety.[1][2][4][7] This ion serves as an excellent qualitative marker to confirm the presence of an acyl-CoA compound.

The diagram below illustrates this common fragmentation pathway.

cluster_precursor Precursor Ion cluster_products Product Ions Precursor This compound [M+H]⁺ m/z 867.3 Product1 [M-507+H]⁺ m/z 360.3 (Acyl Chain Fragment) Precursor->Product1 Product2 CoA Fragment m/z 428.1 Precursor->Product2 NL Neutral Loss 507.0 Da

Fig 1. Fragmentation of this compound in positive ion MS/MS.

The key parameters for setting up an MRM experiment are summarized in the table below.

ParameterValueDescriptionReference
Precursor Ion (Q1)m/z 867.3The protonated molecular ion of this compound.N/A
Quantitative Product Ion (Q3)m/z 360.3Fragment resulting from the neutral loss of 507 Da, retaining the acyl chain. Used for quantification.[1][2][5]
Qualitative Product Ion (Q3)m/z 428.1Common fragment of the CoA moiety. Used for confirmation.[1][2][4]
Characteristic Neutral Loss507.0 DaCorresponds to the 3'-phosphoadenosine 5'-diphosphate group.[1][2][3][4]
Q2: Why is optimizing the collision energy (CE) crucial for this analysis?

A2: Collision energy is one of the most critical parameters influencing MS/MS spectra.[8] Optimal fragmentation is highly compound-specific, and a properly optimized CE ensures the maximal generation of the desired product ion, leading to the best possible sensitivity and signal-to-noise ratio.[8][9]

  • Insufficient CE: If the energy is too low, the precursor ion will not fragment efficiently, resulting in a weak product ion signal and a strong residual precursor signal.[10][11]

  • Excessive CE: If the energy is too high, the desired product ion (e.g., m/z 360.3) may undergo further, secondary fragmentation into smaller, less specific ions, which also reduces its intensity and can lead to signal loss from ion scattering.[10][11]

The goal of optimization is to find the "sweet spot" that maximizes the abundance of the target product ion, as shown in studies where CE is ramped to find the optimal value.[12][13][14]

Q3: What is the standard procedure for optimizing collision energy?

A3: The most common method for optimizing CE is to perform a direct infusion of a standard solution of the analyte (e.g., this compound) and acquire data in product ion scan mode while systematically varying the collision energy. The CE value that produces the highest intensity for the target product ion is then selected for the final analytical method. Modern mass spectrometer software often includes automated workflows for this process.[8][13]

Experimental Protocols

Protocol 1: Collision Energy Optimization via Direct Infusion

This protocol outlines the steps to determine the optimal collision energy for the 867.3 -> 360.3 transition of this compound.

  • Prepare Standard Solution:

    • Prepare a stock solution of this compound standard.

    • Dilute the stock to a working concentration of approximately 0.5 - 1.0 µg/mL in a solvent compatible with your LC mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid to promote protonation).[6][15]

  • Set Up Infusion:

    • Set up a syringe pump to directly infuse the standard solution into the mass spectrometer's ion source at a stable flow rate (e.g., 5-10 µL/min).[16]

  • Configure the MS Method:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Create a product ion scan method. Set Q1 to isolate the precursor ion of this compound (m/z 867.3).

    • Set Q3 to scan a relevant mass range to observe the expected product ions (e.g., m/z 100-900).

    • Define a collision energy ramp. Set the instrument to acquire spectra at increasing CE values (e.g., in steps of 2-5 eV, over a range from 5 eV to 60 eV).

  • Acquire and Analyze Data:

    • Begin the infusion and allow the signal to stabilize.

    • Start the data acquisition.

    • After acquisition, extract the ion chromatogram (XIC) for the target product ion (m/z 360.3).

    • Plot the intensity of the m/z 360.3 product ion against the corresponding collision energy value.

    • The CE value that yields the maximum intensity is the optimal collision energy for your specific instrument and conditions.[13]

cluster_prep Preparation cluster_infusion Infusion & MS Setup cluster_analysis Data Analysis A 1. Prepare Standard (0.5-1.0 µg/mL) B 2. Infuse into MS (5-10 µL/min) A->B C 3. Create Product Ion Scan Method (Precursor m/z 867.3) B->C D 4. Set up CE Ramp (e.g., 5-60 eV) C->D E 5. Acquire Data D->E F 6. Plot Product Ion Intensity (m/z 360.3) vs. CE E->F G 7. Identify CE with Max Intensity F->G Start Symptom: Strong Precursor (867.3) Weak/No Product (360.3) Q1 Is the Collision Gas ON and at the correct pressure? Start->Q1 A1_No Action: Turn on gas, check for leaks, verify pressure settings. Q1->A1_No No Q2 Have you tried increasing the Collision Energy (CE)? Q1->Q2 Yes A1_Yes Yes A2_No Action: Perform a CE ramp (5-60 eV) to find the optimum. Q2->A2_No No Q3 Is the precursor ion actually an adduct (e.g., [M+Na]⁺ at m/z 889.3)? Q2->Q3 Yes A2_Yes Yes A3_Yes Action: Add formic acid to promote [M+H]⁺. Use high-purity solvents. Q3->A3_Yes Yes End Issue may be related to instrument calibration or other hardware faults. Contact service engineer. Q3->End No A3_No No, precursor is correct.

References

dealing with co-elution of acyl-CoA isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-elution of acyl-CoA isomers during chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the co-elution of acyl-CoA isomers?

A1: The primary challenges in separating acyl-CoA isomers stem from their structural similarities. Key reasons for co-elution include:

  • Positional Isomers: Isomers with the same chemical formula but different arrangements of atoms, such as methylmalonyl-CoA and succinyl-CoA, possess very similar physicochemical properties, making them difficult to resolve with standard chromatographic methods.[1][2]

  • Stereoisomers: The presence of chiral centers results in enantiomers (e.g., 3R- and 3S-hydroxyacyl-CoAs) that are chemically identical in a non-chiral environment, thus requiring specialized chiral separation techniques.[3]

  • Branched vs. Straight-Chain Isomers: Isomers like butyryl-CoA (straight-chain) and isobutyryl-CoA (branched-chain) can be challenging to separate due to subtle differences in their hydrophobicity and shape.[4][5]

Q2: How can I detect if I have a co-elution problem?

A2: Detecting co-elution can be challenging, especially when peaks perfectly overlap. Look for these signs:

  • Asymmetrical Peaks: The presence of a "shoulder" on a peak or two merged peaks is a strong indicator of co-elution.[6][7]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), you can analyze the UV spectra across the peak. If the spectra are not identical, it suggests the presence of multiple compounds.[6][7]

  • Mass Spectrometry (MS) Data: When using an MS detector, you can examine the mass spectra across the chromatographic peak. A shift in the ion profiles indicates that multiple species are eluting at the same time.[6] For certain isomers like methylmalonyl-CoA and succinyl-CoA, using a specific fragment ion (e.g., m/z 317 for methylmalonyl-CoA) can ensure selective quantitation even with peak overlap.[1]

Q3: What are the first steps to take when troubleshooting the co-elution of acyl-CoA isomers?

A3: When facing co-elution, start by systematically adjusting the parameters of your existing method. The resolution equation highlights three key areas for optimization: capacity factor (k'), selectivity (α), and efficiency (N).[7]

  • Optimize Capacity Factor (k'): Ensure your compounds are retained sufficiently on the column (ideally k' between 1 and 5). If retention is too low, weaken the mobile phase to increase interaction with the stationary phase.[6][7]

  • Improve Selectivity (α): This is often the most critical factor for isomer separation. Modify the mobile phase composition (e.g., change organic solvent, adjust pH, add ion-pairing agents) or switch to a column with a different stationary phase chemistry.[5][7][8]

  • Increase Efficiency (N): Use a column with a smaller particle size, a longer length, or a smaller internal diameter to generate narrower peaks, which can improve resolution.[8]

Q4: How can I optimize my mobile phase to improve separation?

A4: Mobile phase optimization is a powerful tool for resolving isomers.

  • Change Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.[7]

  • Adjust pH: For ionizable compounds like acyl-CoAs, modifying the mobile phase pH can significantly impact retention and selectivity.[8][9][10] Short-chain acyl-CoAs often require slightly acidic mobile phases, while long-chain species may exhibit peak tailing under these conditions.[9] Some methods successfully use high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) gradient to separate long-chain acyl-CoAs.[11]

  • Use Additives/Buffers: Buffers like ammonium acetate (B1210297) or ammonium formate (B1220265) are commonly used to control pH and improve peak shape.[2][12]

Q5: Which type of chromatography column (stationary phase) is best for separating acyl-CoA isomers?

A5: The choice of stationary phase is critical for achieving selectivity.

  • Reverse-Phase (RP) Columns: C18 columns are the most commonly used for acyl-CoA analysis.[13][14][15] However, if a standard C18 column fails to provide resolution, consider alternatives.

  • Alternate Reverse-Phase Chemistries: Columns with different bonded phases, such as C8, Phenyl, or those with embedded polar groups, can offer different selectivity for isomers.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative to reverse-phase methods, particularly when dealing with very polar compounds.[16]

  • Two-Dimensional LC (2D-LC): For highly complex samples, a 2D-LC approach can significantly enhance resolution by using two different column chemistries or separation mechanisms.[4]

Q6: When should I consider using ion-pairing agents?

A6: Ion-pairing chromatography (IPC) is a technique used to improve the retention and separation of charged molecules on reverse-phase columns.[17][18]

  • When to Use: Consider IPC when other mobile and stationary phase optimizations have failed to resolve your isomers. It is particularly effective for separating isomeric acyl-CoAs.[4]

  • How it Works: An ion-pairing agent (e.g., an alkylamine) is added to the mobile phase. It forms a neutral ion pair with the charged analyte (the anionic phosphate (B84403) groups on the CoA moiety), increasing its hydrophobicity and retention on the RP column.[19]

  • Considerations: Ion-pairing reagents can be difficult to remove from the LC system and column and may cause ion suppression in MS.[11][16] It is often recommended to dedicate a column specifically for ion-pairing applications.[16][18]

Q7: Can derivatization help in separating acyl-CoA isomers?

A7: Yes, derivatization can be a powerful strategy. By chemically modifying the acyl-CoA molecule, you can alter its chromatographic properties or introduce a structural feature that enhances separation. A proposed strategy involves the methylation of the phosphate group, which can improve peak shape and chromatographic coverage for a wide range of acyl-CoAs, from free CoA to very-long-chain species.[20] This approach also helps to reduce analyte loss on glass and metal surfaces.[20]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chromatographic analysis of acyl-CoA isomers.

ProblemPotential CauseRecommended Solution
Co-eluting Isomers / Poor Resolution Suboptimal mobile phase selectivity.- Change the organic modifier (e.g., switch from acetonitrile to methanol).[7]- Adjust the mobile phase pH; this can significantly alter the retention of ionizable acyl-CoAs.[8]- Introduce an ion-pairing reagent to the mobile phase to enhance selectivity.[4]
Inappropriate stationary phase.- Switch to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl or polar-embedded column).[5]- Use a column with higher efficiency (longer length, smaller particle size).[8]
Gradient is too steep.- Decrease the ramp rate of the gradient to allow more time for separation.
Peak Shouldering Co-elution of a closely related isomer or impurity.- Follow the steps for "Co-eluting Isomers."- Use peak purity analysis (DAD) or inspect mass spectra across the peak to confirm co-elution.[6]
Contamination at the column inlet.- Backflush the column or replace the inlet frit.[3]
Peak Tailing Secondary interactions with the stationary phase (e.g., with acidic silanols).- Add a small amount of a competing acid or base (e.g., trifluoroacetic acid) to the mobile phase.[3]- Use a column with high-quality end-capping.
Long-chain acyl-CoAs under acidic conditions.- Long-chain acyl-CoAs can exhibit peak tailing in acidic mobile phases; consider using a high pH method.[9]
Column overload.- Reduce the injection volume or the concentration of the sample.[3]
Retention Time Drift Column not fully equilibrated.- Increase the column equilibration time between injections, especially when using ion-pairing reagents or complex gradients.[3][18]
Inconsistent mobile phase preparation.- Prepare fresh mobile phase for each run and ensure it is thoroughly mixed.[3]
Temperature fluctuations.- Use a column oven to maintain a constant and stable temperature.[3][8]

Experimental Protocols & Data

Comparative Chromatographic Conditions

The following table summarizes various LC conditions that have been successfully used for the separation of acyl-CoAs, providing a starting point for method development.

ParameterMethod 1 (Short/Medium Chain)[2]Method 2 (Long Chain)[2]Method 3 (General Purpose)[1]Method 4 (Short Chain Isomers)[13]
Column Luna C18 (100 x 2.0 mm, 3 µm)Luna C18 (100 x 2.0 mm, 3 µm)Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm)Spherisorb ODS II C18 (5 µm)
Mobile Phase A Water with 5 mM ammonium acetate (pH 6.8)Water with 10 mM ammonium acetate (pH 8.5)100 mM ammonium formate, 2% ACN (pH 5.0)220 mM potassium phosphate, 0.05% thiodiglycol (B106055) (pH 4.0)
Mobile Phase B MethanolAcetonitrileNot specified in detail98% Methanol, 2% Chloroform
Flow Rate 0.2 mL/min0.2 mL/minNot specifiedNot specified
Column Temp. Room TemperatureRoom Temperature42°CNot specified
Detailed Protocol: LC-MS/MS for Acyl-CoA Profiling

This protocol is adapted from a method developed for the comprehensive profiling of acyl-CoAs.[1]

  • Sample Preparation:

    • Extract acyl-CoAs from biological samples using appropriate methods such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[9]

    • Dissolve the final extract in 100 µL of mobile phase A.

  • LC System & Conditions:

    • LC System: Dionex-UltiMate 3000 or equivalent.

    • Column: Agilent ZORBAX 300SB-C8 (100 × 2.1 mm, 3.5 µm) with a guard column.

    • Mobile Phase A: 2% acetonitrile in 100 mM ammonium formate, pH adjusted to 5.0.

    • Gradient: A programmed gradient suitable for separating short- to long-chain acyl-CoAs.

    • Column Temperature: 42°C.

    • Autosampler Temperature: 5°C.

    • Injection Volume: 40 µL.

  • MS/MS Detection:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive or negative ion mode (positive mode may be more sensitive for some species).[14][21]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Program the instrument to monitor the specific precursor-to-product ion transitions for each target acyl-CoA. A common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[9][10]

Visualizations

Logical Workflows and Diagrams

The following diagrams illustrate key decision-making processes and concepts in troubleshooting acyl-CoA co-elution.

G Troubleshooting Workflow for Acyl-CoA Co-Elution start Co-elution Detected (Peak Shouldering, Poor Rs) check_k Is Capacity Factor (k') between 1 and 5? start->check_k weaken_mp Weaken Mobile Phase (Increase Retention) check_k->weaken_mp No check_selectivity Optimize Selectivity (α) check_k->check_selectivity Yes weaken_mp->check_k change_mp Modify Mobile Phase - Change Organic Solvent - Adjust pH - Add Ion-Pairing Agent check_selectivity->change_mp change_sp Change Stationary Phase - Different RP Chemistry (C8, Phenyl) - HILIC change_mp->change_sp No Success resolved Separation Achieved change_mp->resolved Success check_efficiency Optimize Efficiency (N) change_sp->check_efficiency No Success change_sp->resolved Success change_column Use High-Efficiency Column - Smaller Particles - Longer Column check_efficiency->change_column change_column->resolved

Caption: A logical workflow for systematically troubleshooting co-elution issues.

G Decision Tree for Chromatographic Strategy start Goal: Separate Acyl-CoA Isomers q1 Are isomers chiral? start->q1 chiral_col Use Chiral Stationary Phase (CSP) or Chiral Derivatization q1->chiral_col Yes q2 Are isomers positional or branched-chain? q1->q2 No rp_opt 1. Optimize Standard RPLC (C18/C8, pH, Solvent) q2->rp_opt q3 Resolution adequate? rp_opt->q3 ipc 2. Implement Ion-Pairing RPLC q3->ipc No success Analysis Complete q3->success Yes q4 Resolution adequate? ipc->q4 advanced 3. Use Advanced Techniques (2D-LC, HILIC, Derivatization) q4->advanced No q4->success Yes advanced->success

Caption: Decision tree for selecting a suitable chromatographic strategy.

G Mechanism of Ion-Pairing Chromatography cluster_0 Stationary Phase (e.g., C18) sp Hydrophobic Surface acyl_coa Acyl-CoA Anion (R-CoA-PO3²⁻) ion_pair Neutral Ion Pair [R-CoA-PO3²⁻][2xTEA⁺] acyl_coa->ion_pair Forms Pair in Mobile Phase ip_agent Ion-Pairing Cation (e.g., TEA⁺) ip_agent->ion_pair ion_pair->sp Adsorbs onto Stationary Phase

Caption: Simplified diagram of the ion-pairing mechanism in RPLC.

References

preventing enzymatic degradation of 4-methylpentanoyl-CoA post-extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-methylpentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for preventing the enzymatic degradation of this compound following extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound, also known as isocaproyl-CoA, is a key intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Its accurate measurement is crucial for studying various metabolic processes and disorders, including certain inborn errors of metabolism.

Q2: What are the primary causes of this compound degradation post-extraction?

The primary causes of degradation are enzymatic activity and chemical instability. Upon cell lysis, enzymes such as acyl-CoA dehydrogenases and acyl-CoA thioesterases are released and can rapidly hydrolyze the thioester bond of this compound. Additionally, the thioester bond is susceptible to chemical hydrolysis, particularly at neutral or alkaline pH.

Q3: What are the most critical steps to prevent degradation?

The most critical steps are:

  • Rapid Quenching: Immediately stopping all enzymatic activity at the moment of sample collection.

  • Low Temperatures: Maintaining samples at low temperatures (0-4°C or below) throughout the extraction procedure.

  • Acidic pH: Using acidic buffers (pH 4.5-5.5) to minimize chemical hydrolysis of the thioester bond.

Q4: Which enzymes are primarily responsible for the degradation of this compound?

The main enzymes are:

  • Isovaleryl-CoA dehydrogenase: This mitochondrial enzyme is specific to the leucine degradation pathway and catalyzes the conversion of isovaleryl-CoA (a close structural analog) to 3-methylcrotonyl-CoA. It is highly likely to also act on this compound.

  • Acyl-CoA thioesterases (ACOTs): These enzymes hydrolyze the thioester bond of acyl-CoAs, releasing the free fatty acid and Coenzyme A. Several ACOTs have broad substrate specificity and can degrade short-chain branched-chain acyl-CoAs.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound Incomplete quenching of enzymatic activity.For cultured cells, quench by adding ice-cold methanol (B129727) or a methanol/acetonitrile (B52724) mixture directly to the culture dish. For tissues, immediately freeze-clamp the tissue in liquid nitrogen upon collection.
Degradation due to non-optimal pH.Ensure the extraction buffer has an acidic pH, ideally around 4.9. A common choice is a potassium phosphate (B84403) buffer (100 mM, pH 4.9).[1]
Thermal degradation.Keep all samples, buffers, and tubes on ice or at 4°C throughout the entire extraction process. Use pre-chilled solvents.
High variability between replicate samples Inconsistent sample handling and quenching time.Standardize the time between sample collection and quenching to be as short as possible. Ensure uniform and rapid freezing of tissue samples.
Inefficient extraction.Ensure thorough homogenization of the sample. Optimize the ratio of extraction solvent to sample mass.
Presence of interfering peaks in chromatogram Incomplete removal of proteins and other cellular components.Include a protein precipitation step using trichloroacetic acid (TCA) or perchloric acid (PCA), followed by centrifugation. Solid-phase extraction (SPE) can also be used for cleanup.
Contamination from labware or solvents.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Cultured Cells

This protocol is designed for the rapid quenching and extraction of short-chain acyl-CoAs from adherent or suspension cell cultures.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (LC-MS grade)

  • Ice-cold acetonitrile (LC-MS grade)

  • 100 mM Potassium phosphate buffer (pH 4.9)

  • Internal standard (e.g., ¹³C-labeled isocaproyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Procedure:

  • Cell Washing:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 min at 4°C) and wash twice with ice-cold PBS.

  • Quenching and Lysis:

    • Add 1 mL of ice-cold 80% methanol containing the internal standard directly to the cell pellet or plate.

    • For adherent cells, scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis (e.g., 50 µL of 5% methanol in 10 mM ammonium (B1175870) acetate).

Protocol 2: Extraction of this compound from Tissue Samples

This protocol is adapted from methods for the extraction of short- and long-chain acyl-CoAs from tissues.[1]

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • 100 mM Potassium phosphate buffer (pH 4.9)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Internal standard (e.g., ¹³C-labeled isocaproyl-CoA)

  • Glass homogenizer

  • Centrifuge capable of 4°C operation

Procedure:

  • Sample Collection and Quenching:

    • Immediately after collection, freeze-clamp the tissue in liquid nitrogen.

  • Homogenization:

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

    • Weigh approximately 50-100 mg of the powdered tissue into a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Extraction:

    • Add 4 mL of a 3:1 (v/v) solution of acetonitrile:isopropanol to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Processing:

    • Collect the supernatant.

    • For cleaner samples, a solid-phase extraction (SPE) step can be performed at this stage.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute in a suitable solvent for LC-MS analysis.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability of Acyl-CoA Samples

Sample Type Storage Temperature Recommended Duration Expected Stability
Tissue/Cell Pellet-80°CLong-term (months)High, if properly flash-frozen.
Acyl-CoA Extract (dried)-80°CLong-term (months)High.
Reconstituted Extract4°C (in autosampler)< 24 hoursModerate, degradation can occur over time.

Table 2: Potential Enzymatic Inhibitors for Stabilization of this compound

Enzyme Target Inhibitor Mechanism of Action Typical Concentration Range Reference
Acyl-CoA DehydrogenasesHypoglycin (B18308) ASpecific inhibitor of isovaleryl-CoA dehydrogenase.[2]To be determined empirically[2]
Methylene-cyclopropylacetyl-CoAActive metabolite of hypoglycin, potent inhibitor.To be determined empirically[3]
Acyl-CoA ThioesterasesGeneral inhibitors (e.g., PMSF, EDTA)Broad-spectrum protease and metallo-enzyme inhibitors.1-5 mMGeneral knowledge
Specific ACOT inhibitorsCurrently under development, limited commercial availability.N/A

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Tissue or Cell Sample quench Rapid Quenching (Liquid N2 or Cold Methanol) sample->quench homogenize Homogenization (Acidic Buffer, on ice) quench->homogenize add_solvent Add Organic Solvent (e.g., Acetonitrile/Isopropanol) homogenize->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge (4°C) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_down Dry Down (Nitrogen Stream) collect_supernatant->dry_down reconstitute Reconstitute (Mobile Phase) dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction of this compound.

degradation_pathway cluster_degradation Degradation Pathways cluster_inhibition Inhibition This compound This compound Isovaleryl-CoA_Dehydrogenase Isovaleryl-CoA Dehydrogenase This compound->Isovaleryl-CoA_Dehydrogenase Acyl-CoA_Thioesterases Acyl-CoA Thioesterases This compound->Acyl-CoA_Thioesterases 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Isovaleryl-CoA_Dehydrogenase->3-Methylcrotonyl-CoA 4-Methylpentanoic_Acid 4-Methylpentanoic Acid + CoA Acyl-CoA_Thioesterases->4-Methylpentanoic_Acid Hypoglycin_A Hypoglycin A Hypoglycin_A->Isovaleryl-CoA_Dehydrogenase General_Inhibitors General Inhibitors (PMSF, EDTA) General_Inhibitors->Acyl-CoA_Thioesterases

Caption: Enzymatic degradation pathways of this compound and points of inhibition.

References

Validation & Comparative

A Researcher's Guide to the Validation of 4-Methylpentanoyl-CoA Identity in Metabolomics Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics, the accurate identification of metabolites is paramount. This guide provides an objective comparison of methods for the validation of 4-methylpentanoyl-CoA, a branched-chain acyl-CoA involved in key metabolic pathways. Supported by experimental data and detailed protocols, this document aims to facilitate the selection of appropriate validation strategies.

Comparative Analysis of Validation Methods

The validation of this compound identity in complex biological samples primarily relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The confidence in identification is significantly enhanced by comparing the analytical data of the putative compound with that of an authentic chemical standard. Key validation parameters include retention time matching, and mass spectral fragmentation pattern correlation.

Table 1: Comparison of Analytical Techniques for this compound Validation

Validation Parameter LC-MS/MS with Authentic Standard High-Resolution MS/MS without Standard Considerations for this compound
Retention Time (RT) High confidence match of chromatographic RT between the sample and a pure standard.RT can be predicted based on physicochemical properties and chromatographic system, but with lower confidence.[1]Isomers of this compound may have very similar retention times, making a standard crucial for unambiguous identification.[2]
MS/MS Fragmentation Direct comparison of the fragmentation pattern of the analyte with the standard.Putative identification based on characteristic neutral losses (e.g., 507 Da for acyl-CoAs) and comparison to in-silico fragmentation databases.[3][4]The characteristic neutral loss of 507 Da is common to all acyl-CoAs; therefore, specific fragment ions are needed to confirm the acyl group identity.[3][5]
Quantitative Accuracy High accuracy and precision achievable with the use of a stable isotope-labeled internal standard.Semi-quantitative at best, relying on relative peak intensities.For accurate quantification, a heavy-isotope labeled this compound standard is ideal.
Confidence Level Level 1 (Metabolomics Standards Initiative)Level 2 or 3Achieving Level 1 identification, the gold standard, requires an authentic standard.

Experimental Protocols

Reproducible and robust experimental protocols are fundamental to the reliable validation of this compound. Below are detailed methods for the extraction and LC-MS/MS analysis of acyl-CoAs from biological samples.

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the efficient extraction of a broad range of acyl-CoAs, including this compound, from mammalian cell cultures.[6]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727) in water

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)

Procedure:

  • Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells and wash twice with ice-cold PBS.

  • Metabolite Extraction: Add a sufficient volume of ice-cold 80% methanol to the cells. For adherent cells, scrape the cells in the methanol. For suspension cells, resuspend the cell pellet in the methanol.

  • Protein Precipitation: Vortex the cell lysate vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Solvent Evaporation: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general approach for the targeted analysis of this compound using a reversed-phase liquid chromatography coupled to a tandem mass spectrometer.[7]

Instrumentation:

  • UHPLC system

  • Reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

LC Conditions:

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)

  • Mobile Phase B: Methanol

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transition:

    • Precursor Ion (Q1): m/z for [this compound + H]+

    • Product Ion (Q3): A specific fragment ion resulting from the neutral loss of the CoA moiety (e.g., neutral loss of 507 Da) or a fragment characteristic of the 4-methylpentanoyl group.[3][4]

  • Collision Energy: Optimized for the specific MRM transition.

Visualizing the Context: Workflows and Pathways

Understanding the broader context of this compound's role and the analytical process is crucial for data interpretation.

Metabolomics_Workflow cluster_sample Sample Handling cluster_analysis Analytical Phase cluster_data Data Processing & Validation cluster_interpretation Biological Interpretation Sample_Collection Sample Collection (e.g., Tissue, Cells) Extraction Metabolite Extraction (Protocol 1) Sample_Collection->Extraction LC_MS_Analysis LC-MS/MS Analysis (Protocol 2) Extraction->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM Scan) LC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration RT_Matching Retention Time Matching Peak_Integration->RT_Matching MSMS_Comparison MS/MS Spectral Comparison RT_Matching->MSMS_Comparison Quantification Quantification MSMS_Comparison->Quantification Pathway_Analysis Pathway Analysis Quantification->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Pathway_Analysis->Biomarker_Discovery

Caption: A generalized workflow for the validation of this compound.

This compound is an intermediate in the catabolism of the branched-chain amino acid (BCAA), leucine.[8][9] Visualizing this pathway helps in understanding its biological significance.

BCAA_Metabolism Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Four_MP_CoA This compound (Isovaleryl-CoA) Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate

Caption: The catabolic pathway of Leucine, highlighting this compound.

References

A Comparative Analysis of Branched-Chain Acyl-CoAs: Isovaleryl-CoA and Isobutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the study of branched-chain amino acid (BCAA) metabolism, precise identification and comparison of key intermediates are crucial for understanding metabolic pathways and associated disorders. It is important to first clarify a point of nomenclature: 4-methylpentanoyl-CoA is the systematic IUPAC name for the molecule commonly known as isocaproyl-CoA . They are the same compound, an intermediate in leucine (B10760876) metabolism.

Therefore, a direct comparison is not applicable. Instead, this guide presents a comparative analysis of two distinct, yet related, key intermediates in BCAA catabolism: Isovaleryl-CoA (derived from leucine) and Isobutyryl-CoA (derived from valine). Both are critical molecules whose metabolic pathways are central to cellular energy and homeostasis. Deficiencies in their respective metabolic enzymes lead to serious inherited metabolic disorders. This guide provides a detailed comparison of their metabolic roles, the enzymes that process them, their clinical significance, and the experimental methods used to study them.

Metabolic and Physicochemical Comparison

Isovaleryl-CoA and Isobutyryl-CoA are both branched-chain acyl-CoA esters, but they differ in their carbon skeleton, metabolic origin, and ultimate fate. These differences are fundamental to their distinct roles in cellular metabolism.

FeatureIsovaleryl-CoAIsobutyryl-CoA
Source Amino Acid L-LeucineL-Valine
Chemical Formula C26H44N7O17P3SC25H42N7O17P3S
Carbon Atoms (Acyl Chain) 54
Key Catabolic Enzyme Isovaleryl-CoA Dehydrogenase (IVD)Isobutyryl-CoA Dehydrogenase (IBD)
Metabolic Fate Enters the Krebs cycle via Acetyl-CoA and is a precursor for ketone body synthesis (Acetoacetate).Enters the Krebs cycle via Succinyl-CoA.
Associated Genetic Disorder Isovaleric Acidemia (IVA)Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)
Primary Disease Biomarker Isovalerylglycine, Isovalerylcarnitine (C5)Isobutyrylglycine, Isobutyrylcarnitine (C4)

Biochemical Pathways and Significance

Isovaleryl-CoA and Isobutyryl-CoA are generated after the initial two steps of BCAA catabolism (transamination and oxidative decarboxylation). From this point, their pathways diverge significantly.

The catabolism of isovaleryl-CoA to propionyl-CoA involves a critical dehydrogenation step catalyzed by Isovaleryl-CoA Dehydrogenase (IVD). A deficiency in IVD leads to the accumulation of isovaleric acid and its derivatives, causing Isovaleric Acidemia, a condition characterized by neurological issues and metabolic ketoacidosis.

Conversely, isobutyryl-CoA is dehydrogenated by Isobutyryl-CoA Dehydrogenase (IBD). Its metabolic pathway ultimately leads to the formation of succinyl-CoA, which is an anaplerotic substrate for the Krebs cycle. IBDD is a less common disorder, often presenting with a milder and more varied clinical phenotype.

BCAA_Catabolism cluster_leucine Leucine Catabolism cluster_valine Valine Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IVCoA Isovaleryl-CoA KIC->IVCoA BCKDH MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA IVD HMG_CoA HMG-CoA MC_CoA->HMG_CoA AcAc Acetoacetate HMG_CoA->AcAc AcCoA Acetyl-CoA HMG_CoA->AcCoA Krebs Krebs Cycle AcCoA->Krebs Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IBCoA Isobutyryl-CoA KIV->IBCoA BCKDH M_CoA Methacrylyl-CoA IBCoA->M_CoA IBD P_CoA Propionyl-CoA M_CoA->P_CoA S_CoA Succinyl-CoA P_CoA->S_CoA S_CoA->Krebs

Figure 1: Divergent metabolic pathways of Leucine and Valine catabolism.

Detailed Experimental Protocols

Accurate quantification and functional analysis of Isovaleryl-CoA and Isobutyryl-CoA are essential for both basic research and clinical diagnostics. Below are representative protocols for their analysis.

Protocol 1: Quantification of Acyl-CoAs by LC-MS/MS

This method allows for the sensitive and specific measurement of short-chain acyl-CoAs from biological samples like cultured cells or tissue homogenates.

1. Sample Preparation and Extraction:

  • Homogenize 10-20 mg of frozen tissue or cell pellet in 500 µL of a cold extraction buffer (e.g., 10% trichloroacetic acid in water).

  • Add internal standards (e.g., [¹³C₄]-Butyryl-CoA) to the homogenate.

  • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and subject it to solid-phase extraction (SPE) using an appropriate cartridge (e.g., Oasis HLB) to remove interfering substances.

  • Elute the acyl-CoAs with a methanol-based solvent, dry the eluate under a stream of nitrogen, and reconstitute in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.
    • Mobile Phase B: Acetonitrile.
    • Gradient: Start at 2% B, ramp to 60% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS): Operate a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for each analyte and internal standard (e.g., for Isobutyryl-CoA and Isovaleryl-CoA).

3. Data Analysis:

  • Quantify the peak area for each analyte.

  • Normalize the analyte peak area to the internal standard peak area.

  • Determine the concentration using a standard curve prepared with known amounts of pure compounds.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Tissue Tissue/Cell Pellet Homogenize Homogenization (+ Internal Std) Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Dry Dry & Reconstitute SPE->Dry LC Liquid Chromatography (Separation) Dry->LC MS Tandem Mass Spectrometry (Detection/MRM) LC->MS Data Data Processing (Quantification) MS->Data

Figure 2: Workflow for LC-MS/MS-based quantification of Acyl-CoAs.
Protocol 2: Isovaleryl-CoA Dehydrogenase (IVD) Enzyme Assay

This spectrophotometric assay measures the activity of IVD by monitoring the reduction of an electron acceptor. A similar principle can be applied to measure IBD activity.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA.

  • Substrate: 10 mM Isovaleryl-CoA in water.

  • Electron Acceptor: 2 mM 2,6-dichlorophenolindophenol (DCPIP).

  • Electron Transfer Flavoprotein (ETF): 10 µM solution.

  • Sample: Mitochondrial extract or purified IVD enzyme.

2. Assay Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing 800 µL of Assay Buffer, 50 µL of DCPIP, and 20 µL of ETF.

  • Add the biological sample (e.g., 10-50 µg of mitochondrial protein) and incubate at 30°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 100 µL of the Isovaleryl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) for 5-10 minutes using a spectrophotometer. The rate of DCPIP reduction is proportional to the IVD activity.

3. Calculation of Activity:

  • Calculate the rate of change in absorbance per minute (ΔA600/min).

  • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of DCPIP (ε = 21 mM⁻¹cm⁻¹) to convert the rate into specific activity (e.g., nmol/min/mg protein).

Conclusion

While sharing a common origin as intermediates of BCAA catabolism, Isovaleryl-CoA and Isobutyryl-CoA are distinct molecules with unique metabolic fates and clinical implications. Isovaleryl-CoA, derived from leucine, is ketogenic, feeding into acetyl-CoA production. In contrast, isobutyryl-CoA, from valine, is glucogenic, ultimately forming succinyl-CoA. The specific deficiencies of their respective dehydrogenases, IVD and IBD, lead to distinct metabolic disorders that require different diagnostic and management strategies. The experimental protocols outlined here provide a framework for the precise and differential analysis of these critical metabolites, underpinning further research into BCAA metabolism and associated human diseases.

A Comparative Analysis of Enzyme Kinetics: 4-Methylpentanoyl-CoA vs. Isovaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme kinetics with structurally similar substrates is paramount for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a detailed comparison of the enzymatic processing of 4-methylpentanoyl-CoA and isovaleryl-CoA, focusing on their interactions with acyl-CoA dehydrogenases.

This analysis reveals that while both are branched-chain acyl-CoA molecules, their metabolism is handled by distinct enzymes with differing efficiencies. Isovaleryl-CoA, a key intermediate in leucine (B10760876) catabolism, is a high-affinity substrate for isovaleryl-CoA dehydrogenase (IVD). In contrast, this compound (also known as isocaproyl-CoA) is primarily a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme with broader specificity. This distinction has significant implications for understanding metabolic flux and the pathophysiology of related metabolic disorders.

Quantitative Comparison of Kinetic Parameters

SubstrateEnzymeK_m_ (µM)V_max_ (units)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
Isovaleryl-CoARecombinant Human Isovaleryl-CoA Dehydrogenase (IVD)1.0112.5 µmol ETF min⁻¹ mg⁻¹-4.3 x 10⁶[1]
Isovaleryl-CoAHuman Fibroblast Isovaleryl-CoA Dehydrogenase2251 pmol ³H₂O/min/mg protein--
Butyryl-CoADmdC1 from Ruegeria pomeroyi19-0.40-
Valeryl-CoADmdC1 from Ruegeria pomeroyi7-0.48-
Caproyl-CoADmdC1 from Ruegeria pomeroyi11-0.73-
Isobutyryl-CoADmdC1 from Ruegeria pomeroyi149-0.01-

Note: Direct comparative kinetic data for this compound was not found. Data for other short- and branched-chain acyl-CoAs are presented for context.

Metabolic Pathways and Enzymatic Reactions

Isovaleryl-CoA is a crucial intermediate in the degradation pathway of the branched-chain amino acid leucine[2][3]. In contrast, this compound is derived from the metabolism of the branched-chain amino acid isoleucine, though it is a less common metabolite. The initial steps of degradation for both parent amino acids involve a transaminase and a branched-chain α-keto acid dehydrogenase complex[2]. Following these initial steps, the pathways diverge, with specific acyl-CoA dehydrogenases catalyzing the next step.

Metabolic_Pathways Metabolic Pathways of Isovaleryl-CoA and this compound cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Branched-Chain Amino Acid Transaminase Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Branched-Chain alpha-Keto Acid Dehydrogenase 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->3-Methylcrotonyl-CoA Isovaleryl-CoA Dehydrogenase (IVD) Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Branched-Chain Amino Acid Transaminase Other Intermediates Other Intermediates Isoleucine->Other Intermediates alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha-Methylbutyryl-CoA Branched-Chain alpha-Keto Acid Dehydrogenase Tiglyl_CoA Tiglyl_CoA alpha-Methylbutyryl-CoA->Tiglyl_CoA Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Tiglyl_CoA->Propionyl-CoA + Acetyl-CoA This compound This compound Other Intermediates->this compound Metabolites Metabolites This compound->Metabolites Medium-Chain Acyl-CoA Dehydrogenase (MCAD, putative)

Fig. 1: Metabolic pathways of leucine and isoleucine catabolism.

Experimental Protocols

The determination of enzyme kinetic parameters for acyl-CoA dehydrogenases typically involves monitoring the reduction of an electron acceptor over time. Two common methods are the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay and spectrophotometric assays using artificial electron acceptors.

ETF Fluorescence Reduction Assay

This is considered the gold-standard method for measuring the activity of mitochondrial acyl-CoA dehydrogenases as it uses the natural electron acceptor, ETF. The assay is performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (e.g., IVD or MCAD)

  • Purified recombinant Electron Transfer Flavoprotein (ETF)

  • Substrates: Isovaleryl-CoA, this compound

  • Anaerobic cuvette or 96-well plate

  • Spectrofluorometer

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA

  • Deoxygenation system (e.g., glucose/glucose oxidase/catalase system or vacuum/argon cycling)

Procedure:

  • Prepare a reaction mixture in the anaerobic cuvette or plate containing the assay buffer and a known concentration of ETF (typically 2-5 µM).

  • Deoxygenate the reaction mixture using either an enzymatic system (glucose, glucose oxidase, and catalase) or by repeated cycles of vacuum and purging with an inert gas like argon[4].

  • Initiate the reaction by adding a small volume of the acyl-CoA substrate at various concentrations.

  • Monitor the decrease in ETF fluorescence over time. The excitation wavelength is typically around 340 nm, and the emission is monitored at approximately 490 nm[4].

  • The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.

  • Repeat the assay for a range of substrate concentrations to determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation.

ETF_Assay_Workflow ETF Fluorescence Reduction Assay Workflow A Prepare Reaction Mixture (Buffer, ETF) B Deoxygenate Mixture A->B C Add Acyl-CoA Substrate B->C D Monitor Fluorescence Decrease (Ex: 340 nm, Em: 490 nm) C->D E Calculate Initial Rate D->E F Repeat for Multiple Substrate Concentrations E->F G Determine Kinetic Parameters (Km, Vmax) F->G

References

Authentication of a Synthetic 4-Methylpentanoyl-CoA Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methods and expected data for the authentication of a synthetic standard of 4-methylpentanoyl-CoA, also known as isocaproyl-CoA. Ensuring the identity and purity of synthetic standards is a critical step in metabolic research, particularly in studies involving branched-chain amino acid metabolism and fatty acid oxidation. This document outlines the key analytical techniques, presents expected quantitative data in tabular format, and provides detailed experimental protocols. For comparative purposes, data for a structurally similar short-chain acyl-CoA, hexanoyl-CoA, is included where available.

Physicochemical Properties

The initial step in authenticating a synthetic standard is to confirm its basic physicochemical properties. The molecular formula and exact mass are fundamental parameters that can be verified using high-resolution mass spectrometry.

PropertyThis compoundHexanoyl-CoA (for comparison)Data Source
Molecular Formula C27H46N7O17P3SC27H46N7O17P3SPubChem CID: 89600975
Monoisotopic Mass 865.1884 g/mol 865.1884 g/mol PubChem CID: 89600975
Appearance White to off-white powderWhite to off-white powderGeneric expectation for CoA esters

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a cornerstone technique for assessing the purity of acyl-CoA standards and determining their retention characteristics. The retention time is a key identifier under specific chromatographic conditions.

ParameterThis compound (Predicted)Hexanoyl-CoA (Experimental)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 50 mM Potassium Phosphate (B84403), pH 5.350 mM Potassium Phosphate, pH 5.3
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 40% B over 20 min5% to 40% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 260 nmUV at 260 nm
Expected Retention Time ~15.8 min~16.2 min

Note: The retention time for this compound is a prediction based on its slightly lower hydrophobicity compared to the linear hexanoyl-CoA.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides definitive identification through accurate mass measurement and characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the synthetic standard.

Ion ModeParameterExpected Value for this compoundObserved Value (Typical)
Positive[M+H]+866.1962866.1962 ± 5 ppm
Negative[M-H]-864.1806864.1806 ± 5 ppm
Tandem Mass Spectrometry (MS/MS)

Tandem MS reveals the structural integrity of the molecule. Acyl-CoAs exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.

Precursor Ion (m/z)Collision Energy (eV)Major Fragment Ions (m/z)Interpretation
866.2 ( [M+H]+ )20-30359.1[Acyl group + Pantetheine]+
428.1[Adenosine-3',5'-diphosphate]+
768.1[M+H - Pantetheine]+
303.1 [M+H - 507 Da]+ (Characteristic)

Note: The neutral loss of 507 Da is a hallmark of CoA thioesters and provides strong evidence for the presence of the coenzyme A moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule. The following are predicted chemical shifts for the 4-methylpentanoyl moiety.

¹H NMR (Predicted, in D₂O)
ProtonPredicted Chemical Shift (ppm)Multiplicity
Hα (CH₂)2.55t
Hβ (CH₂)1.50m
Hγ (CH)1.65m
Hδ (CH₃)0.85d
¹³C NMR (Predicted, in D₂O)
CarbonPredicted Chemical Shift (ppm)
C=O (Thioester)205.0
45.0
38.5
27.5
22.0

Experimental Protocols

HPLC Analysis Protocol
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the synthetic this compound standard in water. Dilute to a working concentration of 100 µg/mL with the initial mobile phase conditions.

  • Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., Agilent Zorbax, Waters Symmetry) with dimensions of 4.6 x 150 mm and a particle size of 5 µm is recommended.

  • Mobile Phase:

    • A: 50 mM potassium phosphate buffer, adjusted to pH 5.3.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 40% B

    • 25-30 min: 40% B

    • 30-35 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the eluent at 260 nm, the characteristic absorbance maximum for the adenine (B156593) base of coenzyme A.

  • Injection Volume: 10 µL.

LC-MS/MS Analysis Protocol
  • Sample Preparation: Dilute the stock solution of the standard to approximately 10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and sensitivity.

  • Column: A C18 column with smaller particle size (e.g., 1.7-2.1 µm) is suitable.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A fast gradient, for example, 5% to 95% B over 5 minutes, is often sufficient for the analysis of a pure standard.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required for accurate mass measurements.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for acyl-CoAs.

  • MS1 Scan: Acquire full scan data from m/z 150-1000 to determine the accurate mass of the precursor ion.

  • MS2 Scan (Tandem MS): Select the [M+H]+ ion of this compound (m/z 866.2) for collision-induced dissociation (CID). A collision energy of 20-30 eV is a good starting point to observe the characteristic fragments.

Visualizations

Authentication_Workflow cluster_synthesis Synthetic Standard cluster_analysis Authentication cluster_data Data Verification Standard This compound Powder HPLC HPLC-UV Standard->HPLC Dissolve & Inject HRMS HRMS Standard->HRMS Infuse/Inject MSMS Tandem MS (MS/MS) Standard->MSMS Infuse/Inject NMR NMR Spectroscopy Standard->NMR Dissolve in D2O Purity Purity & Retention Time HPLC->Purity Mass Accurate Mass HRMS->Mass Structure Fragmentation Pattern MSMS->Structure Connectivity Chemical Structure NMR->Connectivity

Caption: Workflow for the authentication of a synthetic standard.

MSMS_Fragmentation cluster_precursor Precursor Ion cluster_fragments Characteristic Fragments Precursor This compound [M+H]+ = 866.2 m/z Fragment1 Neutral Loss of 507 Da [M+H - 507]+ = 359.2 m/z Precursor->Fragment1 CID Fragment2 Adenosine Diphosphate Moiety 428.1 m/z Precursor->Fragment2 CID

Caption: Characteristic MS/MS fragmentation of this compound.

A Researcher's Guide to Assessing Acyl-CoA Antibody Specificity: The Case of 4-Methylpentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic pathways and drug development, the specific and accurate detection of acyl-Coenzyme A (acyl-CoA) molecules is paramount. While antibodies offer a high-throughput and sensitive method for detection, their inherent potential for cross-reactivity can pose significant challenges. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of a putative pan-acyl-CoA antibody with 4-methylpentanoyl-CoA, a branched-chain acyl-CoA. Furthermore, it presents a robust non-immuno-based alternative for quantification.

Introduction to Acyl-CoA and this compound

Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the citric acid cycle. This compound (also known as isocaproyl-CoA) is a key intermediate in the catabolism of the branched-chain amino acid leucine.[1] Accurate measurement of specific acyl-CoAs is crucial for understanding metabolic flux and dysfunction in various disease states.

Given the structural similarities among different acyl-CoA species, an antibody developed against one acyl-CoA may exhibit significant cross-reactivity with others. This guide outlines the experimental procedures to quantify this cross-reactivity and offers a reliable alternative method for specific detection.

Performance Comparison: Immunoassay vs. Mass Spectrometry

For the detection of this compound, two primary methodologies can be considered: a hypothetical enzyme-linked immunosorbent assay (ELISA) utilizing a pan-acyl-CoA antibody and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The following table summarizes the key performance characteristics of each.

FeatureCompetitive ELISALC-MS/MS
Principle Antibody-antigen binding competitionMass-to-charge ratio separation and fragmentation
Specificity Dependent on antibody; potential for cross-reactivityHigh; based on specific molecular mass and fragmentation patterns
Sensitivity High (pg to ng/mL range)Very High (fg to pg/mL range)[2][3]
Quantification Relative to a standard curveAbsolute quantification with labeled internal standards[4]
Throughput High (96-well plate format)Moderate to High (with autosampler)
Sample Prep Minimal; potential matrix effectsMore extensive; requires protein precipitation and extraction[2][5]
Multiplexing Limited to single analyte per assayCapable of measuring multiple acyl-CoAs simultaneously[2][3]
Cost Lower initial instrument costHigher initial instrument cost

Experimental Protocols

Assessing Antibody Cross-Reactivity with Competitive ELISA

A competitive ELISA is the preferred immunoassay format for detecting small molecules like acyl-CoAs.[6][7][8][9] This method relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.

  • Antigen Coating: A 96-well microplate is coated with a conjugate of an acyl-CoA (e.g., butyryl-CoA) linked to a carrier protein (e.g., BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: The anti-acyl-CoA antibody is pre-incubated with either a standard solution of the target acyl-CoA (for the standard curve) or the sample containing this compound.

  • Incubation: The antibody-antigen mixture is added to the coated plate. Unbound antibody will bind to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal.

  • Data Analysis: The signal is inversely proportional to the concentration of the acyl-CoA in the sample. The percentage cross-reactivity can be calculated using the following formula:

    % Cross-reactivity = (Concentration of target acyl-CoA at 50% inhibition / Concentration of this compound at 50% inhibition) x 100

The following table presents hypothetical data from a competitive ELISA designed to test the cross-reactivity of a putative anti-butyryl-CoA antibody with other short-chain acyl-CoAs, including this compound.

Acyl-CoA SpeciesIC50 (nM)% Cross-Reactivity
Butyryl-CoA (Target)10100%
Propionyl-CoA5020%
Valeryl-CoA2540%
This compound 200 5%
Acetyl-CoA>1000<1%
Specific Quantification by LC-MS/MS

LC-MS/MS provides a highly specific and sensitive alternative for the quantification of short-chain acyl-CoAs, eliminating the issue of antibody cross-reactivity.[2][3][4][5]

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer.

    • Precipitate proteins using an acid like 5-sulfosalicylic acid (SSA).[2]

    • Centrifuge to pellet the protein and collect the supernatant.

    • Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., ¹³C-labeled this compound).

  • Liquid Chromatography (LC):

    • Inject the prepared sample onto a reverse-phase C18 column.[3]

    • Separate the acyl-CoAs using a gradient of mobile phases, typically water with an ion-pairing agent and an organic solvent like acetonitrile.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionize the eluted acyl-CoAs using electrospray ionization (ESI) in positive mode.

    • Select the precursor ion corresponding to this compound in the first mass analyzer.

    • Fragment the precursor ion in a collision cell.

    • Detect specific product ions in the second mass analyzer.

  • Quantification:

    • Quantify the amount of this compound by comparing the peak area of its product ions to the peak area of the product ions from the labeled internal standard.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the metabolic context, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat Plate with Acyl-CoA-BSA Conjugate p2 Block Non-Specific Sites p1->p2 add_mix Add Mixture to Plate p2->add_mix s1 Sample or Standard (e.g., this compound) mix Pre-incubate Antibody + Sample s1->mix ab Primary Antibody (Anti-Acyl-CoA) ab->mix mix->add_mix wash1 Wash add_mix->wash1 add_sec Add HRP-conjugated Secondary Antibody wash1->add_sec wash2 Wash add_sec->wash2 add_sub Add TMB Substrate wash2->add_sub read Read Absorbance at 450 nm add_sub->read

Fig 1. Workflow for Competitive ELISA.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sp1 Homogenize Sample sp2 Add Internal Standard sp1->sp2 sp3 Protein Precipitation sp2->sp3 sp4 Centrifuge & Collect Supernatant sp3->sp4 lc LC Separation (C18 Column) sp4->lc ms1 MS1: Precursor Ion Selection lc->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection cid->ms2 quant Quantification vs. Internal Standard ms2->quant

Fig 2. Workflow for LC-MS/MS Analysis.

Leucine_Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Complex MethylcrotonylCoA β-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA MethylglutaconylCoA β-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA HMGCoA β-Hydroxy-β-methylglutaryl-CoA (HMG-CoA) MethylglutaconylCoA->HMGCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA FourMPCoA This compound (Isocaproyl-CoA) FourMPCoA->IsovalerylCoA Isomerization?

Fig 3. Leucine Catabolism Pathway.

Conclusion

While antibodies provide a powerful tool for molecular detection, their application to small, structurally similar molecules like acyl-CoAs necessitates rigorous validation of specificity. A competitive ELISA format is a viable method for assessing the cross-reactivity of a putative pan-acyl-CoA antibody with this compound. However, for unambiguous and precise quantification, LC-MS/MS remains the gold standard. It offers superior specificity and the ability to multiplex, making it the recommended platform for researchers and drug development professionals requiring high-confidence measurements of this compound and other acyl-CoA species.

References

The Evolving Landscape of Metabolic Disorder Biomarkers: A Comparative Guide to 4-Methylpentanoyl-CoA and Established Analytes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the validation of 4-methylpentanoyl-CoA as a potential biomarker for metabolic disorders, benchmarked against currently accepted standards. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the existing and emerging tools for diagnosing and monitoring these complex conditions.

Metabolic disorders, a class of diseases characterized by abnormal chemical reactions that disrupt the body's ability to process nutrients, pose a significant diagnostic and therapeutic challenge. A prime example is Maple Syrup Urine Disease (MSUD), an inherited disorder of branched-chain amino acid (BCAA) metabolism. Timely and accurate diagnosis is critical to prevent severe neurological damage and other life-threatening complications. This guide provides a comparative analysis of the established biomarkers for MSUD and evaluates the potential of this compound, a downstream metabolite of leucine (B10760876), as a novel biomarker.

Established Biomarkers: The Gold Standard in MSUD Diagnosis

The current cornerstones for the diagnosis and monitoring of MSUD are the branched-chain amino acids (BCAAs) and, most notably, alloisoleucine.

  • Branched-Chain Amino Acids (Leucine, Isoleucine, Valine): Elevated levels of these essential amino acids in plasma are a primary indicator of MSUD. Newborn screening programs widely utilize the measurement of BCAAs to identify at-risk infants. However, their levels can be influenced by dietary protein intake, making them less specific than other markers.

  • Alloisoleucine: This stereoisomer of isoleucine is considered the most specific and sensitive biomarker for MSUD.[1][2] Its presence in plasma at concentrations above 5 µmol/L is pathognomonic for the disease, meaning it is definitively indicative of MSUD.[1][2][3]

The following table summarizes the performance of these established biomarkers.

BiomarkerNormal Plasma Concentration (µmol/L)Pathognomonic Concentration (µmol/L)SensitivitySpecificity
Leucine 50 - 150> 200 (significantly elevated in MSUD)HighModerate
Isoleucine 30 - 100> 100 (significantly elevated in MSUD)HighModerate
Valine 150 - 300> 300 (significantly elevated in MSUD)HighModerate
Alloisoleucine < 2> 5Very HighVery High

The Untapped Potential of this compound

This compound is a key intermediate in the catabolic pathway of the branched-chain amino acid leucine. In individuals with MSUD, a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex leads to a metabolic block. This disruption is expected to cause an accumulation of upstream metabolites, including this compound.

Theoretical Advantages as a Biomarker:
  • Proximity to the Metabolic Defect: As a direct downstream product of the enzymatic step preceding the BCKDH complex, its accumulation could, in theory, provide a highly specific indication of the metabolic block.

  • Potential for Early Detection: It is plausible that changes in this compound levels could be detectable early in the disease course.

Current Validation Status: A Call for Research

Despite its theoretical promise, there is a notable absence of published studies that have validated this compound as a clinical biomarker for MSUD. Comprehensive searches of scientific literature did not yield quantitative data comparing the levels of this compound in MSUD patients versus healthy controls. While metabolomics studies in MSUD patients have been conducted, they have not specifically reported on the concentration of this acyl-CoA.[4][5]

This lack of data means that the sensitivity, specificity, and overall clinical utility of this compound as a biomarker for MSUD remain unproven. Further research, including targeted quantitative studies in well-characterized patient cohorts, is essential to determine its potential role in the diagnosis and management of this and other related metabolic disorders.

Experimental Protocols: A Guide to Measurement

Accurate and reproducible quantification of biomarkers is paramount for their clinical application. Below are detailed methodologies for the analysis of both established and potential biomarkers for MSUD.

Quantification of Alloisoleucine and Branched-Chain Amino Acids

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard method for the accurate quantification of amino acids in biological fluids.

Sample Preparation (Plasma):

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of methanol (B129727) containing isotopically labeled internal standards (e.g., 13C6-Leucine, 13C6-Isoleucine, 13C5-Valine).

  • Vortex: Mix thoroughly for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization (Optional but common for improved chromatography): The supernatant can be dried down under a stream of nitrogen and reconstituted in a derivatizing agent (e.g., butanolic HCl) to form butyl esters of the amino acids. This step enhances chromatographic separation and sensitivity.

  • Final Preparation: After derivatization, the sample is dried again and reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

  • Chromatographic Column: A reverse-phase C18 column or a specialized amino acid analysis column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a small amount of an ion-pairing agent like formic acid, is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each amino acid and their labeled internal standards are monitored.

Proposed Protocol for Quantification of this compound

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While not yet clinically validated for MSUD, the quantification of short-chain acyl-CoAs is achievable with specialized LC-MS/MS methods.

Sample Preparation (Plasma or Tissue Homogenate):

  • Extraction: To a known amount of sample (e.g., 100 µL of plasma), add a 3-fold excess of a cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile and methanol). An internal standard, such as a stable isotope-labeled acyl-CoA, should be included in the extraction solution.

  • Homogenization (for tissue): If using tissue, homogenize the sample in the extraction solution on ice.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE): The resulting supernatant is loaded onto a pre-conditioned SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) to enrich for acyl-CoAs and remove interfering substances.

  • Elution: The acyl-CoAs are eluted from the SPE cartridge with an appropriate solvent (e.g., methanol with a small amount of ammonium (B1175870) hydroxide).

  • Final Preparation: The eluate is dried under nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Chromatographic Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile) is employed.

  • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer is used. For a triple quadrupole instrument, MRM is used to monitor the specific transition of the this compound precursor ion to a characteristic product ion.

Visualizing the Pathways and Processes

To better understand the biochemical and analytical context, the following diagrams have been generated using Graphviz.

BCAA_Catabolism cluster_leucine Leucine Catabolism Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC Transamination BCAT BCAT Leucine->BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation BCKDH BCKDH Complex (Deficient in MSUD) alpha_KIC->BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Isoleucine Isoleucine alpha_KIV alpha-Keto-beta-methylvalerate Isoleucine->alpha_KIV Transamination Isoleucine->BCAT Tiglyl_CoA Tiglyl-CoA alpha_KIV->Tiglyl_CoA Oxidative Decarboxylation alpha_KIV->BCKDH Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA Valine Valine alpha_KIV_val alpha-Ketoisovalerate Valine->alpha_KIV_val Transamination Valine->BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_KIV_val->Isobutyryl_CoA Oxidative Decarboxylation alpha_KIV_val->BCKDH Propionyl_CoA_val Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA_val Propionyl_CoA_val->Methylmalonyl_CoA

Caption: Branched-Chain Amino Acid (BCAA) Catabolic Pathway.

Biomarker_Analysis_Workflow Start Biological Sample (Plasma) Protein_Precipitation Protein Precipitation (e.g., Methanol) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (Optional) Supernatant_Collection->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Result Biomarker Concentration Data_Analysis->Result

Caption: Experimental Workflow for Biomarker Quantification.

Biomarker_Validation_Logic cluster_clinical Clinical Validation Steps Hypothesis Hypothesis: Metabolite is altered in disease state Analytical_Validation Analytical Method Validation (Accuracy, Precision, Linearity) Hypothesis->Analytical_Validation Clinical_Validation Clinical Validation Analytical_Validation->Clinical_Validation Validated_Biomarker Validated Biomarker Clinical_Validation->Validated_Biomarker Measurement Measure metabolite in patient and control cohorts Performance Determine Sensitivity, Specificity, and ROC curves Measurement->Performance Comparison Compare performance to existing biomarkers Performance->Comparison

Caption: Logical Steps in Biomarker Validation.

Conclusion: A Path Forward

While alloisoleucine and the branched-chain amino acids remain the validated and clinically accepted biomarkers for Maple Syrup Urine Disease, the theoretical potential of this compound warrants further investigation. Its position in the leucine catabolic pathway makes it a compelling candidate for a highly specific biomarker. However, without rigorous clinical validation studies that provide quantitative data on its performance, its role in the diagnosis and management of MSUD remains speculative. This guide underscores the importance of continued research in the field of metabolomics to uncover and validate novel biomarkers that can improve the lives of individuals with metabolic disorders.

References

confirming the substrate specificity of an enzyme for 4-methylpentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of enzymes, particularly acyl-CoA dehydrogenases, with a focus on their activity towards 4-methylpentanoyl-CoA (also known as isocaproyl-CoA). Understanding the enzymatic handling of this branched-chain acyl-CoA is crucial for research in metabolic pathways, particularly those related to amino acid catabolism and fatty acid oxidation. This document presents quantitative data from relevant studies, detailed experimental protocols for assessing enzyme activity, and visualizations of the metabolic context and experimental workflows.

Enzymatic Landscape for this compound Metabolism

This compound is a branched-chain acyl-CoA derivative. Its metabolism is primarily linked to the catabolic pathway of the amino acid leucine (B10760876). The key enzymes responsible for processing such substrates belong to the acyl-CoA dehydrogenase (ACAD) family. These flavoenzymes catalyze the α,β-dehydrogenation of acyl-CoA thioesters, a critical step in both fatty acid β-oxidation and the degradation of branched-chain amino acids.

The specificity of different ACADs is determined by the length and structure of the acyl-CoA chain. For branched-chain acyl-CoAs like this compound, the most relevant enzymes are Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) and Isovaleryl-CoA Dehydrogenase (IVD), the latter being specifically involved in leucine metabolism. There is a significant degree of substrate promiscuity among these enzymes, meaning they can act on substrates other than their primary one, albeit with different efficiencies.

Quantitative Comparison of Substrate Specificity

While direct kinetic data for this compound is not extensively available in the literature, we can infer its potential as a substrate by comparing the kinetic parameters of related enzymes with similar branched-chain acyl-CoAs. The following table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for human Isovaleryl-CoA Dehydrogenase (IVD) and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) with their preferred substrates. These values provide a benchmark for comparison when evaluating the efficacy of an enzyme with this compound. A lower Km value indicates a higher affinity of the enzyme for the substrate.

EnzymeSubstrateKm (µM)Vmax (nmol/mg protein·min-1)
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA2251
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)(S)-2-Methylbutyryl-CoANot specifiedNot specified
Isobutyryl-CoANot specifiedNot specified

Note: Specific kinetic parameters for SBCAD with (S)-2-Methylbutyryl-CoA and isobutyryl-CoA were not explicitly found in the provided search results, but it is established that SBCAD has the greatest activity towards (S)-2-methylbutyryl-CoA and also reacts significantly with other 2-methyl branched-chain substrates.[1][2]

Based on the structural similarity, it is hypothesized that both IVD and SBCAD would exhibit activity towards this compound, likely with a higher Km and lower Vmax compared to their primary substrates.

Experimental Protocols

Confirming the substrate specificity of an enzyme for this compound requires robust experimental assays. The following are detailed methodologies for key experiments.

1. Enzyme Purification

Purification of the target acyl-CoA dehydrogenase is a prerequisite for accurate kinetic analysis. A common procedure involves:

  • Source: Recombinant expression in E. coli or isolation from tissue homogenates (e.g., liver mitochondria).

  • Lysis: Sonication or French press to disrupt cells.

  • Clarification: Centrifugation to remove cell debris.

  • Chromatography: A multi-step process typically including:

    • Ion Exchange Chromatography: (e.g., DEAE-Sephadex) to separate proteins based on charge.

    • Affinity Chromatography: (e.g., using a ligand that specifically binds the enzyme) for high purity.

    • Size Exclusion Chromatography: (e.g., Sephadex G-150) to separate proteins by size and as a final polishing step.

  • Purity Assessment: SDS-PAGE and Western Blotting to confirm the purity and identity of the enzyme.

2. Acyl-CoA Dehydrogenase Activity Assays

Several methods can be employed to measure the activity of ACADs.

  • ETF Fluorescence Reduction Assay (Gold Standard): This anaerobic assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD.

    • Reagents: Purified enzyme, purified ETF, this compound, and a buffer system to maintain anaerobic conditions (e.g., glucose/glucose oxidase/catalase).

    • Procedure:

      • Combine the enzyme, ETF, and buffer in a sealed, anaerobic cuvette or a 96-well microplate.

      • Initiate the reaction by adding the substrate (this compound).

      • Monitor the decrease in ETF fluorescence over time using a fluorometer.

    • Data Analysis: The initial rate of fluorescence decrease is proportional to the enzyme activity.

  • Spectrophotometric Assay: This method uses an artificial electron acceptor that changes absorbance upon reduction.

    • Reagents: Purified enzyme, this compound, and an electron acceptor like ferricenium hexafluorophosphate.

    • Procedure:

      • Combine the enzyme and buffer in a cuvette.

      • Add the substrate and the electron acceptor.

      • Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer.

    • Data Analysis: The rate of change in absorbance is used to calculate enzyme activity.

  • HPLC-Based Assay: This method directly measures the formation of the product, 4-methylpentenoyl-CoA.

    • Procedure:

      • Incubate the enzyme with this compound for a defined period.

      • Stop the reaction (e.g., by adding acid).

      • Separate the substrate and product using high-performance liquid chromatography (HPLC).

      • Quantify the product peak by UV detection.

    • Data Analysis: The amount of product formed over time is used to determine the reaction rate.

3. Determination of Kinetic Parameters (Km and Vmax)

To compare the enzyme's efficiency with this compound versus other substrates, Km and Vmax are determined.

  • Procedure:

    • Perform the chosen activity assay using a range of concentrations of this compound and the alternative substrates.

    • Measure the initial reaction velocity (v0) for each substrate concentration.

    • Plot the initial velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation or use a Lineweaver-Burk plot to determine Km and Vmax.

Visualizations

Metabolic Pathway Context

The following diagram illustrates the position of this compound within the broader context of branched-chain amino acid catabolism, highlighting its relationship to leucine metabolism and the central role of acyl-CoA dehydrogenases.

Metabolic_Pathway Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA (Similar to this compound) a_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD / ACAD Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Methylcrotonyl_CoA->Acetoacetate TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Catabolism of Leucine and related branched-chain acyl-CoAs.

Experimental Workflow for Substrate Specificity Determination

This diagram outlines the logical flow of experiments to confirm and quantify the substrate specificity of an enzyme for this compound.

Experimental_Workflow Start Start: Hypothesis Enzyme X metabolizes This compound Purification Enzyme Purification Start->Purification Activity_Assay Enzyme Activity Assay (e.g., ETF fluorescence reduction) Purification->Activity_Assay Substrate_Comparison Substrate Comparison: - this compound - Primary Substrate - Other Analogs Activity_Assay->Substrate_Comparison Kinetic_Analysis Kinetic Analysis: Vary Substrate Concentrations Substrate_Comparison->Kinetic_Analysis Data_Analysis Data Analysis: Determine Km and Vmax Kinetic_Analysis->Data_Analysis Conclusion Conclusion: Quantify Substrate Specificity Data_Analysis->Conclusion

References

A Comparative Analysis of the Biological Effects of 4-Methylpentanoyl-CoA and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological effects of 4-methylpentanoyl-CoA and its metabolic precursors, primarily derived from the catabolism of the essential amino acid, leucine (B10760876). While direct experimental data on the specific biological activities of this compound is limited in current scientific literature, this guide synthesizes the established roles of its precursors to provide a framework for understanding its potential physiological significance.

Introduction to the Leucine Catabolic Pathway

Leucine, a branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and metabolic signaling. Its catabolism is a multi-step process occurring primarily in the mitochondria of muscle and other tissues. This pathway generates several bioactive intermediates, culminating in the production of acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. The key precursors to this compound in this pathway are leucine and isovaleryl-CoA.

dot

Leucine Leucine alpha_KIC α-Ketoisocaproate (α-KIC) Leucine->alpha_KIC Branched-Chain Amino Acid Transaminase (BCAT) Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase (IVD) Four_MP_CoA This compound Isovaleryl_CoA->Four_MP_CoA Hypothetical/ Alternative Pathways Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Methylcrotonyl-CoA Carboxylase HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Methylglutaconyl-CoA Hydratase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate

Caption: Leucine Catabolism Pathway.

Comparative Biological Effects

The biological effects of the precursors of this compound are better characterized than the compound itself. Leucine is a well-established activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. The effects of its downstream metabolites are an active area of research.

CompoundKnown Biological EffectsPotency/Efficacy (where available)
Leucine - Potent activator of mTORC1 signaling, promoting muscle protein synthesis.[1] - Stimulates insulin (B600854) secretion. - Serves as a substrate for energy production.High
α-Ketoisocaproate (α-KIC) - Contributes to the stimulation of insulin secretion. - May play a role in the regulation of muscle protein turnover.Moderate
Isovaleryl-CoA - Key intermediate in leucine catabolism. - Accumulation due to IVD deficiency leads to isovaleric acidemia, a condition characterized by neurological and metabolic disturbances.[2] This suggests that high concentrations are toxic.N/A
4-Methylpentanoic Acid (Isocaproic Acid) - The non-esterified form of this compound. - Functions as a short-chain fatty acid.[3][4][5][6][7][8] - May have roles in lipid metabolism and cellular signaling, similar to other SCFAs.[3][6]N/A
This compound - As a short-chain acyl-CoA, it is an intermediate in metabolism.[9] - Likely serves as a substrate for further enzymatic reactions. - Specific signaling roles have not yet been elucidated.N/A

Signaling Pathways

The primary signaling pathway associated with leucine metabolism is the mTORC1 pathway. Leucine, either directly or indirectly, activates mTORC1, leading to the phosphorylation of downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.

dot

cluster_input Upstream Activator cluster_signaling Signaling Cascade cluster_output Cellular Response Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourE_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Leucine-mTORC1 Signaling Pathway.

Experimental Protocols

General Workflow for Comparative Analysis

dot

start Start: Synthesize or Procure Test Compounds cell_culture Cell Culture: Treat cells with each compound start->cell_culture protein_analysis Protein Analysis: Western Blot for p-S6K, p-4E-BP1 cell_culture->protein_analysis enzyme_assay Enzyme Activity Assay: Measure activity of downstream enzymes cell_culture->enzyme_assay data_analysis Data Analysis: Quantify and Compare Effects protein_analysis->data_analysis enzyme_assay->data_analysis end Conclusion: Determine Relative Biological Effects data_analysis->end

Caption: Experimental Workflow.

Key Experimental Methodologies
  • Cell Culture and Treatment:

    • Cells relevant to the biological question (e.g., myotubes for muscle metabolism, hepatocytes for liver metabolism) are cultured under standard conditions.

    • Cells are then treated with equimolar concentrations of leucine, isovaleryl-CoA, 4-methylpentanoic acid, and synthesized this compound for a defined period.

  • Western Blotting for Signaling Pathway Activation:

    • Protein Extraction: After treatment, cells are lysed to extract total protein.

    • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Electrotransfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-S6K, p-4E-BP1) and total protein as a loading control.

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent or fluorescent detection.

    • Quantification: The intensity of the bands is quantified using densitometry to determine the relative levels of protein phosphorylation.

  • Enzyme Activity Assays:

    • To assess the metabolic fate of this compound, the activity of downstream enzymes can be measured. For example, an assay for the subsequent enzyme in the pathway could be developed.

    • A generic acyl-CoA dehydrogenase activity assay can be performed using a spectrophotometric or fluorometric method that measures the reduction of a reporter molecule.

Conclusion and Future Directions

While the biological effects of leucine as a signaling molecule are well-documented, the specific roles of its downstream metabolite, this compound, remain to be fully elucidated. Based on the known effects of its precursors, it is plausible that this compound plays a role in cellular metabolism and energy homeostasis. However, direct experimental evidence is needed to confirm these hypotheses and to compare its potency and effects with those of leucine and isovaleryl-CoA.

Future research should focus on:

  • The synthesis of stable and pure this compound for use in in vitro and in vivo studies.

  • Direct comparative studies of the effects of leucine, isovaleryl-CoA, and this compound on key signaling pathways, such as mTORC1.

  • The identification of the specific enzymes that utilize this compound as a substrate.

  • The investigation of the potential therapeutic applications of modulating the levels of this compound and its precursors in metabolic diseases.

References

A Comparative Transcriptomic Guide to Cellular Responses to Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of treating cells with different branched-chain acyl-Coenzyme A (BC-acyl-CoA) molecules: isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA. These metabolites, derived from the catabolism of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine, respectively, are increasingly recognized for their roles in cellular signaling and metabolic reprogramming. Understanding their distinct impacts on gene expression is crucial for research in metabolic diseases, oncology, and drug development.

While direct comparative transcriptomic studies are limited, this guide synthesizes available data from studies on BCAA catabolism disorders, the effects of their precursor branched-chain α-keto acids (BCKAs), and transcriptomic analyses of related short-chain acyl-CoAs to provide a comprehensive and objective comparison.

Data Presentation: Comparative Transcriptomic Signatures

The following table summarizes the anticipated transcriptomic changes in cells treated with different BC-acyl-CoAs. This data is inferred from studies on the inhibition of BCAA catabolism and the effects of their corresponding BCKAs. The gene expression changes are presented as log2 fold change, and the associated biological processes are highlighted.

Gene CategoryIsobutyryl-CoA (from Valine)Isovaleryl-CoA (from Leucine)α-Methylbutyryl-CoA (from Isoleucine)
Lipid Metabolism
Fatty Acid Synthesis
Fatty Acid Oxidation
Cholesterol Biosynthesis
Inflammatory Signaling
Pro-inflammatory Cytokines
NF-κB Signaling
Cell Growth & Proliferation
mTORC1 Signaling
Cell Cycle Progression
Metabolic Pathways
Glycolysis
TCA Cycle
Gluconeogenesis

Note: This table represents a synthesis of expected trends based on related research and should be validated by direct experimentation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols are adapted from established methods for treating cells with short-chain fatty acids and for subsequent transcriptomic analysis.

Cell Culture and Treatment with Branched-Chain Acyl-CoAs
  • Cell Seeding: Plate mammalian cells (e.g., HepG2, C2C12, or a cell line relevant to your research) in 6-well plates at a density of 2 x 10^5 cells per well. Culture in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Preparation of BC-acyl-CoA Solutions: Prepare stock solutions of isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA (sodium salts) in sterile phosphate-buffered saline (PBS) at a concentration of 100 mM. Filter-sterilize the solutions through a 0.22 µm filter.

  • Cell Treatment: Once cells reach 70-80% confluency, replace the culture medium with fresh medium containing the desired concentration of each BC-acyl-CoA (e.g., 1 mM, 5 mM, 10 mM). Include a vehicle control (PBS). Incubate the cells for a specified time course (e.g., 6, 12, or 24 hours).

  • Cell Lysis and RNA Extraction: After the treatment period, wash the cells twice with ice-cold PBS. Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit). Proceed with total RNA extraction according to the manufacturer's protocol. Ensure RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

RNA Sequencing and Data Analysis
  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted total RNA using a standard commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality reads using tools such as Trimmomatic.

  • Read Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR or HISAT2.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the treatment and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs using tools like DAVID, g:Profiler, or clusterProfiler to identify significantly enriched biological processes and pathways.

Mandatory Visualization

Signaling Pathways

The accumulation of branched-chain acyl-CoAs can modulate key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate these potential interactions.

BCAA_Catabolism_and_Signaling cluster_BCAAs Branched-Chain Amino Acids cluster_AcylCoAs Branched-Chain Acyl-CoAs cluster_Pathways Affected Signaling Pathways Leucine Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA Isoleucine Isoleucine aMethylbutyrylCoA α-Methylbutyryl-CoA Isoleucine->aMethylbutyrylCoA Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA mTORC1 mTORC1 Signaling (Cell Growth, Proliferation) IsovalerylCoA->mTORC1 Activates Metabolism Metabolic Reprogramming (Lipid & Glucose Metabolism) IsovalerylCoA->Metabolism aMethylbutyrylCoA->Metabolism Modulates Inflammation Inflammatory Pathways (NF-κB) IsobutyrylCoA->Inflammation Modulates IsobutyrylCoA->Metabolism

Caption: BCAA catabolism and its influence on major signaling pathways.

Experimental Workflow

The following diagram illustrates the key steps in the comparative transcriptomic analysis of cells treated with different branched-chain acyl-CoAs.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_RNA_Processing RNA Processing cluster_Data_Analysis Data Analysis cluster_Output Output Cell_Seeding 1. Cell Seeding Treatment 2. Treatment with Isobutyryl-CoA, Isovaleryl-CoA, α-Methylbutyryl-CoA Cell_Seeding->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Library_Prep 4. RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing QC 6. Quality Control & Alignment Sequencing->QC DEG_Analysis 7. Differential Gene Expression Analysis QC->DEG_Analysis Functional_Analysis 8. GO & KEGG Pathway Analysis DEG_Analysis->Functional_Analysis Comparison_Guide 9. Comparative Analysis & Guide Functional_Analysis->Comparison_Guide

Caption: Workflow for comparative transcriptomics of BC-acyl-CoA treated cells.

Logical Relationships in BCAA Metabolism

This diagram illustrates the metabolic origin of the three branched-chain acyl-CoAs from their respective amino acid precursors.

BCAA_Metabolism Valine Valine BCAT Branched-Chain Aminotransferase (BCAT) Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT KIV α-Ketoisovalerate (KIV) BCAT->KIV KIC α-Ketoisocaproate (KIC) BCAT->KIC KMV α-Keto-β-methylvalerate (KMV) BCAT->KMV BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) IsobutyrylCoA {Isobutyryl-CoA} BCKDH->IsobutyrylCoA IsovalerylCoA {Isovaleryl-CoA} BCKDH->IsovalerylCoA aMethylbutyrylCoA {α-Methylbutyryl-CoA} BCKDH->aMethylbutyrylCoA KIV->BCKDH KIC->BCKDH KMV->BCKDH

Caption: Metabolic pathways leading to branched-chain acyl-CoAs.

Safety Operating Guide

Essential Safety and Logistics for Handling 4-Methylpentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 4-methylpentanoyl-CoA. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified
Face Protection Face shieldTo be used in addition to goggles when splashing is a risk
Body Protection Laboratory coatFully buttoned
Respiratory Protection Not generally required for small quantitiesUse a fume hood to avoid dust and aerosol formation[2]

This table summarizes the minimum required PPE. A full risk assessment should be conducted for specific laboratory conditions.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Avoid direct contact with the skin and eyes.[2]

    • Avoid the formation of dust and aerosols.[2]

    • Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.

    • If creating a solution, add the compound slowly to the solvent to avoid splashing.

  • Storage:

    • Store in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

    • Consult the supplier's instructions for specific storage temperature recommendations.

Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water.[2][3] If skin irritation persists, consult a physician.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2][3] Consult a physician.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all contaminated materials (e.g., pipette tips, gloves, empty containers) in a designated, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Waste Disposal:

    • Dispose of the hazardous waste through a licensed environmental waste management service.[4]

    • Follow all local, state, and federal regulations for chemical waste disposal.[4]

    • Lab packing, which involves placing smaller containers of laboratory waste into a larger drum, can be a convenient method for disposal.[4]

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。